Benzo[c]phenanthridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
benzo[c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDJLGHACUMTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322343 | |
| Record name | Benzo[c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218-38-2 | |
| Record name | Benzo[c]phenanthridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Benzo[c]phenanthridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzo[c]phenanthridine and its derivatives represent a class of nitrogen-containing polycyclic aromatic hydrocarbons, many of which are alkaloids of significant interest in medicinal chemistry and drug development. These compounds, isolated from various plant species, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. A thorough understanding of their physicochemical properties is fundamental to their study and application, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical properties of the parent this compound scaffold and its prominent alkaloid derivatives, sanguinarine and chelerythrine.
Core Physicochemical Data
The physicochemical properties of this compound and its derivatives are crucial for predicting their behavior in biological systems. The following tables summarize key quantitative data for the unsubstituted this compound, its important derivatives sanguinarine and chelerythrine, and the related isomer phenanthridine for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H11N | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| XLogP3 (Computed) | 4.7 | [1] |
| CAS Number | 218-38-2 | [1][2] |
Table 2: Physicochemical Properties of Sanguinarine
| Property | Value | Source |
| Molecular Formula | [C20H14NO4]+ | [3][4] |
| Molecular Weight | 332.3 g/mol | [4] |
| Melting Point | 278-280 °C (monohydrate) | [3] |
| Solubility | Limited solubility in water; soluble in alcohol, chloroform, acetone, ethyl acetate.[3][5] | [3][5][6] |
| UV max (Methanol) | 234, 283, 325 nm | [3] |
| CAS Number | 2447-54-3 | [3] |
Table 3: Physicochemical Properties of Chelerythrine
| Property | Value | Source |
| Molecular Formula | C21H18NO4+ | [7][8] |
| Molecular Weight | 348.37 g/mol | |
| Structural Feature | Exists in a positively charged iminium form and an uncharged pseudo-base form depending on pH.[7][9] | [7][9] |
| CAS Number | 34316-15-9 | [7] |
Table 4: Physicochemical Properties of Phenanthridine (Isomer for Comparison)
| Property | Value | Source |
| Molecular Formula | C13H9N | [10][11][12] |
| Molecular Weight | 179.22 g/mol | [10][12] |
| Melting Point | 104-107 °C | [11] |
| Boiling Point | 349 °C | [11] |
| pKa | 4.61 | [11] |
| Water Solubility | Almost insoluble (7.7 µg/mL at pH 7.4) | [11][12] |
| CAS Number | 229-87-8 | [10][11] |
Experimental Protocols
The determination of the physicochemical properties of this compound alkaloids involves a range of analytical techniques. While specific, detailed protocols for the parent compound are not extensively published, the methodologies employed for alkaloids, in general, are well-established.
Melting Point Determination
The melting point of a solid crystalline substance is a crucial indicator of its purity.
-
Methodology: A small amount of the purified crystalline alkaloid is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded. A sharp melting point range typically indicates a high degree of purity. For compounds like sanguinarine, the melting point is determined for its stable crystalline form, such as the monohydrate.[3]
Solubility Assessment
Solubility is a critical parameter for drug development, affecting bioavailability and formulation.
-
Methodology: The solubility of this compound derivatives is typically determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The results are usually expressed in mg/mL or mol/L. Sanguinarine, for instance, has been noted for its limited aqueous solubility but good solubility in various organic solvents.[3][5]
Determination of pKa
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its absorption and distribution.
-
Methodology: Potentiometric titration is a common method for pKa determination. A solution of the alkaloid is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the titration curve. Spectrophotometric methods can also be used, where the UV-Vis spectrum of the compound is recorded at various pH values. The changes in absorbance are then used to calculate the pKa. For benzo[c]phenanthridines like chelerythrine that can exist in different ionic forms, understanding the pKa is vital to characterizing their behavior in physiological environments.[7][9]
Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.
-
Methodology: The shake-flask method is the traditional approach. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase. Reverse-phase HPLC (RP-HPLC) can also be used to estimate LogP values based on the retention time of the compound on a nonpolar stationary phase.
Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure and purity of this compound compounds.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[13]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition and fragmentation pattern of the molecule.[13]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[13]
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the components of a mixture, thereby assessing the purity of the isolated alkaloid.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound Alkaloids
This compound alkaloids, notably sanguinarine and chelerythrine, exert their biological effects by modulating various intracellular signaling pathways. These interactions are often linked to their anticancer and anti-inflammatory properties.
References
- 1. Benzo(c)phenanthridine | C17H11N | CID 344234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Basic Chemical Data [dtp.cancer.gov]
- 3. Sanguinarine [drugfuture.com]
- 4. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chelerythrine - Wikipedia [en.wikipedia.org]
- 8. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemeo.com [chemeo.com]
- 11. Phenanthridine - Wikipedia [en.wikipedia.org]
- 12. Phenanthridine | C13H9N | CID 9189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Early Discovery of Benzo[c]phenanthridine Compounds
The this compound alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic aromatic ring system. These natural products, primarily found in plant families such as Papaveraceae, Rutaceae, and Ranunculaceae, have been the subject of significant scientific interest for centuries due to their wide range of potent biological activities.[1] This technical guide delves into the early discoveries of these compounds, focusing on their initial isolation from natural sources, the development of foundational synthetic methodologies, and the early investigations into their biological activities that paved the way for modern drug discovery efforts.
Early Discoveries: Isolation and Characterization from Natural Sources
The history of this compound alkaloids begins with their isolation from medicinal plants. Compounds like sanguinarine and chelerythrine were among the first to be identified and are considered two of the main bioactive components in the plants from which they are derived.[2] The initial discovery of many of these compounds was driven by investigations into traditional medicines. For instance, sanguinarine, extracted from plants like Sanguinaria canadensis, was used in antiseptic herbal essences.[3][4][5]
Key Early Isolated this compound Alkaloids
Several foundational this compound alkaloids were isolated from various plant species. These early discoveries laid the groundwork for understanding the chemical diversity and therapeutic potential of this class.
| Compound | Plant Source(s) | Key Early Findings | Reference(s) |
| Sanguinarine | Sanguinaria canadensis, Macleaya cordata, Chelidonium majus | Identified as a major bioactive alkaloid with antimicrobial and anti-inflammatory properties. | [2][6][7] |
| Chelerythrine | Macleaya cordata, Chelidonium majus, Zanthoxylum species | Often co-occurs with sanguinarine; recognized for broad anticancer and anti-inflammatory effects. | [2][6][7] |
| Fagaronine | Fagara zanthoxyloides (now Zanthoxylum zanthoxyloides) | Isolated and identified as a potent tumor inhibitor in the early 1970s. | [8] |
| Nitidine | Zanthoxylum species | Discovered to have significant antileukemic and antitumor activity. | [9][10] |
| Corynoline | Corydalis incisa | Isolated along with several other related alkaloids from this species. | [11] |
Experimental Protocol: General Method for Alkaloid Isolation
The early isolation of this compound alkaloids typically followed a classical natural product chemistry workflow. Although specific solvents and techniques varied, the general procedure involved extraction, acid-base partitioning, and chromatographic purification.
Protocol: Extraction and Isolation from Plant Material
-
Maceration and Extraction:
-
Dried and powdered plant material (e.g., roots or aerial parts) is macerated with an organic solvent, typically methanol or ethanol, at room temperature for an extended period (24-72 hours).
-
The process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined and filtered.
-
-
Solvent Evaporation:
-
The combined solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
-
Acid-Base Partitioning:
-
The crude residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds like fats and waxes.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified by adding a base (e.g., NH₄OH or NaOH) to a pH of 9-10.
-
This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
-
Final Extraction:
-
The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as chloroform or dichloromethane. The organic layers containing the free alkaloids are combined.
-
-
Purification:
-
The combined organic extract is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and evaporated to yield a crude alkaloid mixture.
-
This mixture is then subjected to chromatographic techniques for separation and purification. Early methods relied on column chromatography using silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify and combine those containing the pure compounds.
-
-
Characterization:
Early Synthetic Approaches
Following the isolation and structural elucidation of key this compound alkaloids, synthetic chemists began to develop routes to construct their complex tetracyclic framework. These early synthetic efforts were crucial for confirming the proposed structures and for generating analogs to explore structure-activity relationships (SAR).
Foundational Synthetic Strategies
Early syntheses often involved the construction of the core ring system through cyclization reactions. One notable approach was the benzyne-mediated cyclization of substituted N-(2-halobenzyl)-quinolinamines or -isoquinolinamines to prepare analogs of nitidine and fagaronine.[9] More recent, yet conceptually foundational, strategies have employed transition metal catalysis, such as palladium-catalyzed tandem reactions, to efficiently construct the this compound core.[1][12]
Experimental Protocol: A Representative Synthetic Route
The following protocol outlines a generalized procedure for the synthesis of the this compound core, inspired by cyclization strategies reported in the literature.[9][13]
Protocol: Synthesis via N-Arylisoquinolinone Cyclization
-
Preparation of the Amide Precursor:
-
A substituted 1-naphthylamine is reacted with an appropriately substituted phenylacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form an N-(1-naphthyl)phenylacetamide precursor.
-
-
Bischler-Napieralski Cyclization:
-
The amide precursor is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heated. This effects an intramolecular electrophilic substitution to form a dihydroisoquinoline intermediate.
-
-
Aromatization:
-
The dihydroisoquinoline intermediate is aromatized to the corresponding isoquinolinium salt. This can be achieved through oxidation, for example, by heating with palladium on carbon (Pd/C) in a high-boiling point solvent.
-
-
Photochemical Cyclization (Haworth Reaction):
-
The isoquinolinium salt is dissolved in a suitable solvent (e.g., methanol) often with a small amount of iodine as an oxidizing agent.
-
The solution is irradiated with a high-pressure mercury lamp. The UV light promotes an intramolecular cyclization via an electrocyclic reaction, followed by oxidation to form the fully aromatic this compound ring system.
-
-
Purification:
-
The reaction mixture is concentrated, and the resulting solid is purified by recrystallization or column chromatography to yield the final this compound product.
-
Early Investigations into Biological Activity
The primary impetus for the extensive study of this compound alkaloids was the early discovery of their potent biological activities. Fagaronine was among the first to be identified specifically as a tumor inhibitor, while nitidine showed pronounced antileukemic properties.[8][10] These findings prompted further screening and mechanistic studies.
Antitumor and Cytotoxic Effects
Early studies demonstrated that compounds like nitidine and fagaronine were active against murine leukemia cell lines such as L1210 and P388.[10] However, their development as clinical agents was often hampered by significant toxicity.[10] This led to synthetic efforts aimed at producing analogs with an improved therapeutic index.
| Compound | Biological Activity | Cell Line / Model | Quantitative Data (IC₅₀ / Activity) | Reference(s) |
| Nitidine | Antitumor | L1210 & P388 mouse leukemia | Active in animal models | [10] |
| Fagaronine | Antitumor | P388 mouse leukemia | Prolonged life in animal models | [10] |
| Sanguinarine | Cytotoxicity | Various cancer cells | Induces apoptosis at 1-4 µM | [14] |
| Chelerythrine | PKC Inhibition | In vitro assay | Potent inhibitor (~1 µM) | [14] |
| BPD-6 & BPD-9 | Anti-mycobacterial | M. tuberculosis | MIC₉₀ ~2 to 10 µM | [15] |
Proposed Mechanisms of Action
Early mechanistic studies sought to understand the basis for the observed cytotoxicity. It was discovered that several this compound alkaloids, including nitidine and fagaronine, function as inhibitors of DNA topoisomerases I and II.[9][13] These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death. Another proposed mechanism for some of these compounds is their ability to intercalate into DNA, disrupting its structure and function.[9]
Conclusion
The early discovery phase of this compound compounds was characterized by the successful isolation of lead molecules like sanguinarine, chelerythrine, nitidine, and fagaronine from traditional medicinal plants. These initial discoveries, coupled with the elucidation of their complex chemical structures, spurred the development of elegant synthetic strategies to access the core tetracyclic system. Seminal studies revealing their potent antitumor and antimicrobial activities, primarily through mechanisms like topoisomerase inhibition and DNA intercalation, established benzo[c]phenanthridines as a pharmacologically significant class of natural products. This foundational work continues to inspire modern research in medicinal chemistry and drug development, with ongoing efforts to synthesize novel derivatives with enhanced efficacy and reduced toxicity for various therapeutic applications.[3][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
- 3. Discovery of this compound derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fagaronine, a new tumor inhibitor isolated from Fagara zanthoxyloides Lam. (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of benzo[c][1,7] and [1,8]phenanthrolines analogues of nitidine and fagaronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TOTAL SYNTHESIS AND ANTITUMOR EVALUATION OF ANALOGS OF NITIDINE-CHLORIDE AND FAGARONINE-CHLORIDE (INDENOISOQUINOLINE, LEAD-TETRAACETATE, PHENYISOQUINOLINE) - ProQuest [proquest.com]
- 11. This compound alkaloids from Corydalis incisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis and evaluation of new 6-amino-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 15. Discovery of this compound derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Benzo[c]phenanthridine Alkaloids in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of benzo[c]phenanthridine alkaloids in plants, a class of compounds with significant pharmacological interest. This document details the core enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzyme assays, and provides visual representations of the pathway and associated workflows.
Introduction
This compound alkaloids, such as sanguinarine, chelerythrine, and macarpine, are a prominent group of isoquinoline alkaloids found in various plant families, including Papaveraceae, Rutaceae, and Ranunculaceae. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, making them attractive targets for drug discovery and development. Understanding their biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing their production in plants or heterologous systems.
This guide focuses on the central biosynthetic pathway leading to the formation of the this compound scaffold, from the key intermediate (S)-reticuline to the final oxidized products.
The Core Biosynthetic Pathway
The biosynthesis of this compound alkaloids originates from the amino acid tyrosine and proceeds through a series of complex enzymatic reactions. The central pathway, which diverges from the biosynthesis of other isoquinoline alkaloids, begins with (S)-reticuline. The key steps are outlined below:
-
Formation of (S)-Scoulerine: The pathway is initiated by the Berberine Bridge Enzyme (BBE) , a flavin-dependent oxidase. BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This is a critical branch point, committing the metabolic flow towards the synthesis of protoberberine and this compound alkaloids.
-
Formation of (S)-Cheilanthifoline: The next step is catalyzed by (S)-cheilanthifoline synthase (CFS) , a cytochrome P450-dependent monooxygenase. CFS introduces a methylenedioxy bridge into the (S)-scoulerine molecule, resulting in the formation of (S)-cheilanthifoline.
-
Formation of (S)-Stylopine: Following the formation of cheilanthifoline, (S)-stylopine synthase (STS) , another cytochrome P450-dependent monooxygenase, catalyzes the formation of a second methylenedioxy bridge to produce (S)-stylopine.
-
Conversion to Protopine and Dihydrobenzophenanthridines: (S)-Stylopine is then converted to protopine through the action of N-methyltransferase and a P450 hydroxylase. Protopine undergoes further enzymatic transformations to yield various dihydrobenzophenanthridine intermediates, such as dihydrosanguinarine and dihydrochelirubine.
-
Final Oxidation: The final step in the biosynthesis of many prominent this compound alkaloids is the oxidation of their dihydro forms. This reaction is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) , a copper-containing enzyme that utilizes molecular oxygen to introduce a double bond, leading to the formation of sanguinarine, chelirubine, and other related compounds.
Subcellular Localization
Current evidence suggests that the biosynthesis of this compound alkaloids is a highly compartmentalized process. Key enzymes, including the berberine bridge enzyme and cytochrome P450 monooxygenases like CFS and STS, are associated with the endoplasmic reticulum (ER).[1][2][3] The final products, such as sanguinarine, are known to accumulate in the vacuole, suggesting a transport mechanism from the ER to the vacuole.[2][3] This subcellular organization may facilitate metabolic channeling, preventing the diffusion of intermediates and increasing the efficiency of the pathway.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway.
| Enzyme | Source Organism | Substrate | K_m_ (µM) | V_max_ (units/mg) | k_cat_ (s⁻¹) | Optimal pH |
| Berberine Bridge Enzyme (BBE) | Eschscholzia californica | (S)-Reticuline | ~3 | - | 8.0 ± 0.2 | 8.9 |
| Papaver somniferum | (S)-Reticuline | - | - | - | - | |
| (S)-Cheilanthifoline Synthase (CFS) | Eschscholzia californica | (S)-Scoulerine | High Affinity | - | - | - |
| Chelidonium majus | (S)-Scoulerine | High Affinity | - | - | - | |
| (S)-Stylopine Synthase (STS) | Eschscholzia californica | (S)-Cheilanthifoline | High Affinity | - | - | - |
| Chelidonium majus | (S)-Cheilanthifoline | High Affinity | - | - | - | |
| Dihydrobenzophenanthridine Oxidase (DBOX) | Sanguinaria canadensis | Dihydrosanguinarine | 6.0 | 27 nkat/mg | - | 7.0 |
| Sanguinaria canadensis | Dihydrochelerythrine | 10 | - | - | 7.0 |
Note: Data for CFS and STS are primarily qualitative ("High Affinity") as specific kinetic constants are not consistently reported in the literature.
Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes in the this compound biosynthesis pathway.
Berberine Bridge Enzyme (BBE) Assay
Principle: The activity of BBE is determined by monitoring the formation of (S)-scoulerine from (S)-reticuline. The product can be quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enzyme source: Purified BBE or microsomal fraction from plant tissue.
-
Substrate: (S)-Reticuline
-
Buffer: 50 mM Tris-HCl, pH 8.9
-
Cofactor: FAD (if using recombinant enzyme expressed without it)
-
Quenching solution: 2 M HCl
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.9) and the enzyme source.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding (S)-reticuline to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 2 M HCl.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine formed.
-
HPLC conditions: C18 column, mobile phase gradient of acetonitrile and water with 0.1% trifluoroacetic acid, detection at 280 nm.
(S)-Cheilanthifoline Synthase (CFS) and (S)-Stylopine Synthase (STS) Assays
Principle: The activities of these cytochrome P450 enzymes are typically measured in microsomal fractions in the presence of NADPH. The formation of their respective products, (S)-cheilanthifoline and (S)-stylopine, is monitored by HPLC or LC-MS.
Materials:
-
Enzyme source: Microsomal fraction isolated from plant tissue or heterologous expression system.
-
Substrates: (S)-Scoulerine (for CFS), (S)-Cheilanthifoline (for STS)
-
Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Cofactor: NADPH
-
Quenching solution: Ethyl acetate or methanol
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), the microsomal fraction, and NADPH to a final concentration of 1 mM.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the respective substrate ((S)-scoulerine for CFS, (S)-cheilanthifoline for STS) to a final concentration of 50-100 µM.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding two volumes of ethyl acetate or cold methanol.
-
Vortex vigorously and centrifuge to separate the phases (for ethyl acetate extraction) or pellet the protein (for methanol quenching).
-
Evaporate the organic phase or the supernatant to dryness and redissolve the residue in a suitable solvent for analysis.
-
Analyze the sample by HPLC or LC-MS/MS to quantify the product.
Dihydrobenzophenanthridine Oxidase (DBOX) Assay
Principle: DBOX activity is measured by monitoring the oxidation of a dihydrobenzophenanthridine substrate (e.g., dihydrosanguinarine) to its corresponding colored product (sanguinarine). The increase in absorbance can be followed spectrophotometrically.[4]
Materials:
-
Enzyme source: Purified DBOX or crude protein extract.
-
Substrate: Dihydrosanguinarine
-
Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.0) and the enzyme source.
-
Place the cuvette in a spectrophotometer and record a baseline at the wavelength of maximum absorbance for the product (e.g., ~475 nm for sanguinarine).
-
Initiate the reaction by adding dihydrosanguinarine to a final concentration of 10-50 µM.
-
Immediately start monitoring the increase in absorbance over time (e.g., for 5-10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The activity can be calculated using the molar extinction coefficient of the product.
Visualizations
Biosynthesis Pathway of this compound Alkaloids
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for Enzyme Activity Assays
Caption: General workflow for in vitro enzyme activity assays.
Workflow for Alkaloid Extraction and Quantification
Caption: Workflow for extraction and analysis of alkaloids.
Conclusion
The biosynthesis of this compound alkaloids is a complex and highly regulated process involving a series of specialized enzymes. This guide provides a foundational understanding of this pathway, compiling available quantitative data and outlining key experimental procedures. The provided visualizations offer a clear representation of the metabolic flow and common laboratory workflows. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway, the mechanisms of subcellular transport, and the regulatory networks that control the flux through this important metabolic route. Such knowledge will be invaluable for the successful metabolic engineering of these pharmacologically significant compounds.
References
An In-depth Technical Guide to the Core Structure of Benzo[c]phenanthridine: A Scaffold for Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzo[c]phenanthridine core structure, a significant heterocyclic scaffold in medicinal chemistry. This document details its chemical and physical properties, synthesis, and biological activities, with a focus on its potential in drug development. Experimental protocols for synthesis and characterization, along with detailed signaling pathways, are provided to support further research and development in this promising area.
Introduction to the this compound Core
The this compound scaffold is a tetracyclic aromatic ring system containing a nitrogen atom. This core structure is the foundation for a class of naturally occurring isoquinoline alkaloids found in various plant families, including Papaveraceae, Rutaceae, and Fumariaceae.[1] Many of these natural products and their synthetic derivatives exhibit a wide range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The planar nature of the this compound ring system allows it to intercalate into DNA, a primary mechanism for its cytotoxic effects.[4] Furthermore, derivatives of this scaffold have been shown to inhibit key cellular enzymes such as topoisomerases, making them attractive candidates for the development of novel therapeutic agents.[5]
Physicochemical and Spectroscopic Properties
The this compound core is a rigid, planar structure. Its physicochemical properties can be significantly modulated by the nature and position of substituents on the aromatic rings.
Physicochemical Properties
The following table summarizes key physicochemical properties of the parent this compound molecule.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁N | PubChem |
| Molecular Weight | 229.28 g/mol | PubChem |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Spectroscopic Data
The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques. The following provides an overview of typical spectral characteristics.
¹H NMR Spectroscopy: The aromatic protons of the this compound core typically resonate in the downfield region of the spectrum, from δ 7.0 to 10.0 ppm. The exact chemical shifts are influenced by the substitution pattern on the rings.
¹³C NMR Spectroscopy: The carbon signals for the aromatic rings appear in the range of δ 110 to 160 ppm. Quaternary carbons, particularly those at the ring junctions and those bearing substituents, will have distinct chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1600-1450 cm⁻¹ region), and C-H out-of-plane bending vibrations (900-675 cm⁻¹).
UV-Vis Spectroscopy: this compound alkaloids exhibit characteristic UV-Vis absorption spectra with multiple bands, which are sensitive to substitution and solvent polarity. These absorptions arise from π → π* electronic transitions within the extended aromatic system.[6]
Synthesis of the this compound Core
Several synthetic strategies have been developed to construct the this compound skeleton. These methods often involve the sequential construction of the four rings.
General Synthetic Approaches
Common synthetic routes include:
-
Photocyclization of enamides: This is a widely used method for the synthesis of the phenanthridone core, which can then be further elaborated.
-
Palladium-catalyzed cross-coupling reactions: These methods are used to form key C-C bonds in the construction of the tetracyclic system.
-
Radical cyclization reactions: This approach can be effective for the formation of the B and C rings.
Experimental Protocol: Synthesis of Nitidine
The following is a representative protocol for the synthesis of nitidine, a well-known this compound alkaloid.[3][7]
Step 1: Synthesis of the Isoquinolinone Core A nickel-catalyzed annulation reaction can be employed to construct the initial isoquinolinone core structure.[8]
Step 2: Subsequent Transformations Further chemical transformations, including methylation and oxidation, lead to the final nitidine chloride product. A detailed procedure involves the preparation of a nitidine chloride-phospholipid complex to improve its bioavailability. The optimal conditions for this are a 1:3 molar ratio of nitidine chloride to phospholipids in methanol at 40°C for 1.5 hours.[3][7]
Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization.
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Mechanism of Action
This compound derivatives have garnered significant interest due to their potent biological activities, particularly their anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound alkaloids against a wide range of cancer cell lines. The primary mechanisms of their anticancer action involve:
-
DNA Intercalation: The planar tetracyclic ring system of benzo[c]phenanthridines allows them to insert between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis.[4]
-
Topoisomerase Inhibition: These compounds can inhibit the activity of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication. By stabilizing the topoisomerase-DNA cleavage complex, they induce DNA strand breaks, which trigger cell cycle arrest and apoptosis.[5]
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some representative this compound alkaloids against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Chelerythrine | MDA-MB-231 (Breast Cancer) | 3.616 ± 0.51 | [1] |
| Dihydrochelerythrine | MDA-MB-231 (Breast Cancer) | 24.14 ± 5.24 | [1] |
| Chelerythrine | MCF-7 (Breast Cancer) | > 22.5 | [1] |
| Dihydrochelerythrine | MCF-7 (Breast Cancer) | 109.1 ± 10.3 | [1] |
| Sanguinarine | SAS (Oral Squamous Cell Carcinoma) | 0.75 - 1.0 | [4] |
| NK109 | P-388 (Leukemia) | 0.23 | [9] |
| Nitidine | P-388 (Leukemia) | 0.23 | [9] |
| Fagaronine | P-388 (Leukemia) | 0.54 | [9] |
Antimicrobial Activity
Several this compound derivatives have shown significant activity against a range of bacteria and fungi. Their mechanism of antimicrobial action is also believed to involve DNA intercalation and inhibition of essential enzymes.
The following table presents the minimum inhibitory concentration (MIC) values for some this compound derivatives against selected microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chelerythrine | Staphylococcus aureus | 12.5 | [1] |
| Chelerythrine | Candida albicans | 50 | [1] |
| BPD-6 | Mycobacterium tuberculosis | 10 (MIC₉₀) | [10] |
| BPD-9 | Mycobacterium tuberculosis | 6 (MIC₉₀) | [10] |
| 1- and 12-substituted 5-methylbenzo[c]phenanthridiniums | MRSA | comparable to or lower than vancomycin | [11] |
Signaling Pathways and Experimental Workflows
Topoisomerase II Inhibition and G2/M Checkpoint Activation
A key mechanism of action for many anticancer this compound derivatives is the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest at the G2/M phase.
The DNA double-strand breaks trigger a DNA damage response, leading to the activation of the G2 checkpoint pathway, preventing cells with damaged DNA from entering mitosis.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of a novel this compound derivative is outlined below.
Conclusion
The this compound core structure represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its inherent ability to interact with DNA and inhibit crucial cellular enzymes provides a strong foundation for its potent anticancer and antimicrobial activities. This technical guide has provided a comprehensive overview of the fundamental aspects of this compound chemistry and biology, from its core structure and properties to its synthesis and mechanisms of action. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals, aiming to facilitate further exploration and exploitation of this promising class of compounds in the quest for new and effective therapies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 4. Evaluation of Anticancer Activities of this compound Alkaloid Sanguinarine in Oral Squamous Cell Carcinoma Cell Line | Anticancer Research [ar.iiarjournals.org]
- 5. Synthesis and evaluation of new 6-amino-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New nitro-benzo[c]phenanthridine and indolopyridoquinazoline alkaloids from Zanthoxylum atchoum [comptes-rendus.academie-sciences.fr]
- 7. Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of Benzo[c]phenanthridine Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary anticancer screening of benzo[c]phenanthridine alkaloids, a class of natural compounds that have demonstrated significant potential in oncology research. This document details their cytotoxic effects on various cancer cell lines, outlines the experimental protocols for key assays, and elucidates the molecular signaling pathways through which they exert their anticancer activity.
Introduction to this compound Alkaloids
This compound alkaloids are a group of isoquinoline alkaloids found in various plant species.[1] Prominent members of this class, including sanguinarine, chelerythrine, nitidine, and fagaronine, have been the subject of extensive research due to their diverse pharmacological properties, most notably their potent anticancer activities.[1][2] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a wide range of human cancers.[1][3] Their mechanisms of action are multifaceted, often involving the modulation of critical cellular signaling pathways.[2][3]
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxicity of this compound alkaloids is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for quantifying this activity. The following tables summarize the reported IC50 values for sanguinarine, chelerythrine, nitidine, and fagaronine against a variety of cancer cell lines.
Table 1: IC50 Values of Sanguinarine Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Non-Small Cell Lung Cancer | A549 | 0.61 | Not Specified | [4] |
| Non-Small Cell Lung Cancer | H1975 | 0.79 | Not Specified | [5] |
| Hepatocellular Carcinoma | Bel7402 | 2.90 | Not Specified | [6] |
| Hepatocellular Carcinoma | HepG2 | 2.50 | Not Specified | [6] |
| Hepatocellular Carcinoma | HCCLM3 | 5.10 | Not Specified | [6] |
| Hepatocellular Carcinoma | SMMC7721 | 9.23 | Not Specified | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 2.5-4.5 | Not Specified | [7] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 1-4 | Not Specified | [7] |
| Promyelocytic Leukemia | HL-60 | ~0.6 | Not Specified | [4] |
| Chronic Myelogenous Leukemia | K562 | 2.0 | Not Specified | [4] |
| Oral Squamous Cell Carcinoma | SAS | 0.75-1.0 | Not Specified | [8] |
| Multiple Myeloma | U266, IM9, MM1S, RPMI-8226 | Dose-dependent decrease in viability | Not Specified | [9] |
Table 2: IC50 Values of Chelerythrine Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Acute Promyelocytic Leukemia | NB4 | 1.85 | Not Specified | [10] |
| Gastric Adenocarcinoma | MKN-45 | 12.72 | Not Specified | [10] |
| Head and Neck Squamous Cell Carcinoma | Various | 0.4–5.8 (in combination with cisplatin) | Not Specified | [3] |
| Protein Kinase C Inhibition | (from rat brain) | 0.66 | Not Applicable | [11] |
| BclXL-Bak BH3 Peptide Binding Inhibition | Not Applicable | 1.5 | Not Applicable | [12] |
Table 3: IC50 Values of Nitidine Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Gastric Cancer | SGC-7901 | Dose-dependent inhibition | Not Specified | [13] |
| Renal Cancer | 786-O, A498 | Dose-dependent inhibition | Not Specified | [1] |
Table 4: Cytotoxicity Data for Fagaronine
| Cancer Type | Cell Line | Activity | Reference |
| P388 Lymphocytic Leukemia | P388 | Significant Activity | [14] |
| KB cancer cell culture system | KB | Devoid of cytotoxicity (for a tricyclic analogue) | [14] |
| L1210 and HT29 | L1210, HT29 | Evaluated (specific values not provided in abstract) | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly employed in the preliminary anticancer screening of this compound alkaloids.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound alkaloid and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Detection: Flow Cytometry with Annexin V and Propidium Iodide Staining
Flow cytometry with dual staining of Annexin V and Propidium Iodide (PI) is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the this compound alkaloid for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases (e.g., caspase-3).
Protocol:
-
Protein Extraction: After treatment with the this compound alkaloid, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (typically 20-40 µg per lane) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
This compound alkaloids exert their anticancer effects by modulating a variety of signaling pathways that are crucial for cancer cell survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by these compounds.
Sanguinarine-Induced Apoptosis and Cell Cycle Arrest
Sanguinarine has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and to cause cell cycle arrest.[7][16] It can trigger the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[9] Furthermore, sanguinarine is known to inhibit key survival pathways such as PI3K/Akt and NF-κB.[4][16]
Sanguinarine's multifaceted mechanism of action.
Chelerythrine as a Protein Kinase C (PKC) Inhibitor
Chelerythrine is a potent and specific inhibitor of Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including cell proliferation and survival.[11][17] By inhibiting PKC, chelerythrine disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.[18]
References
- 1. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid fagaronine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxic activity of pyranophenanthridine analogues of fagaronine and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 17. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fagaronine, a new tumor inhibitor isolated from Fagara zanthoxyloides Lam. (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Landscape of Benzo[c]phenanthridine Alkaloids: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Benzo[c]phenanthridine alkaloids represent a significant class of isoquinoline alkaloids, predominantly isolated from plant families such as Papaveraceae, Rutaceae, and Fumariaceae.[1] These tetracyclic compounds are distinguished by their rigid, planar this compound nucleus and have garnered substantial interest in the scientific community due to their wide spectrum of pharmacological activities, including potent antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of their chemical classification, physicochemical properties, and mechanisms of action, tailored for professionals in drug discovery and development.
Chemical Classification and Core Structure
The fundamental structure of these alkaloids is the this compound core (C₁₇H₁₁N).[4] The primary chemical classification is based on the oxidation state of the nitrogen-containing ring (Ring B), which fundamentally dictates their chemical properties and biological activity.
-
Quaternary this compound Alkaloids (QBAs): This major group features a positively charged, quaternary nitrogen atom, rendering the heterocyclic ring system fully aromatic. This cationic nature is crucial for their interaction with biological macromolecules like DNA and proteins.[1][5] Prominent examples include sanguinarine and chelerythrine. In aqueous solutions, QBAs can exist in a pH-dependent equilibrium between the cationic iminium form and a more lipophilic, neutral pseudobase (alkanolamine) form.[5][6] The iminium form is generally considered the more biologically active species.
-
Dihydrothis compound Alkaloids: In this class, the nitrogen atom is tertiary, and the B-ring is partially saturated (dihydro). These are often biosynthetic precursors or metabolites of the quaternary forms. An example is dihydrochelerythrine.[7]
Further classification can be made based on the substitution patterns on the A and D rings, which typically include methoxy, methylenedioxy, and hydroxyl groups. These substituents significantly influence the molecule's solubility, lipophilicity, and pharmacological profile.
Quantitative Data for Key Alkaloids
For effective research and development, a comparative analysis of the physicochemical and biological properties of these alkaloids is essential. The following tables summarize key quantitative data from published literature.
Table 1: Physicochemical and Spectral Properties
| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | UV λmax (nm) | Key ¹H NMR Signals (δ ppm) | Ref |
| Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | ~328 | 6.35 (2H, s, -OCH₂O-), 4.93-5.00 (3H, s, N⁺-CH₃) | [7][8] |
| Chelerythrine | C₂₁H₁₈NO₄⁺ | 348.37 | ~320 | 4.23 & 4.18 (3H each, s, -OCH₃), 5.00 (3H, s, N⁺-CH₃) | [9] |
| Nitidine | C₂₁H₁₈NO₄⁺ | 348.37 | 214, 245, 330 | 4.07 & 4.12 (3H each, s, -OCH₃), 4.93 (3H, s, N⁺-CH₃) | [8] |
| Dihydrochelerythrine | C₂₁H₁₉NO₄ | 349.38 | N/A | 3.95 & 3.92 (3H each, s, -OCH₃), 2.57 (3H, s, N-CH₃), 4.21 (2H, s, H-6) | [10] |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Alkaloid | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Ref |
| Sanguinarine | SAS | Oral Squamous Cell Carcinoma | 0.75 - 1.0 | 72h | [11] |
| HL-60 | Promyelocytic Leukemia | 0.9 | 4h | [12] | |
| A549 | Lung Carcinoma | 1.59 | 72h | [12] | |
| K562 | Myelogenous Leukemia | >100 | N/A | [10] | |
| Chelerythrine | MDA-MB-231 | Breast Cancer | 3.62 | 72h | [9] |
| MCF-7 | Breast Cancer | 22.47 | 72h | [9] | |
| Bocconine | A549 | Lung Carcinoma | 2.17 | N/A | [10] |
| MCF-7 | Breast Cancer | 1.01 | N/A | [10] | |
| K562 | Myelogenous Leukemia | 0.95 | N/A | [10] |
Key Mechanisms of Action
The planar structure of quaternary this compound alkaloids allows them to intercalate into DNA, but their primary mechanism of cytotoxic action is the inhibition of DNA topoisomerases.
Topoisomerase Inhibition
Many QBAs, including nitidine, fagaronine, and the synthetic derivative NK314, function as potent topoisomerase poisons .[2][13][14] They do not inhibit the enzyme's initial DNA cleavage activity but rather stabilize the transient "cleavage complex," where the enzyme is covalently bound to the DNA strand.[14] This prevents the subsequent re-ligation of the DNA, leading to an accumulation of persistent single- and double-strand breaks. These DNA breaks trigger cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis.[2][15] The aza-analogous compound P8-D6 has been identified as a dual inhibitor, poisoning both topoisomerase I and II.[5][14]
Induction of Apoptosis via Cellular Signaling
Beyond direct DNA damage, these alkaloids modulate key signaling pathways to induce apoptosis. Sanguinarine, a well-studied example, triggers apoptosis through multiple routes:
-
Reactive Oxygen Species (ROS) Generation: It induces oxidative stress, leading to mitochondrial dysfunction.[16][17]
-
Mitochondrial (Intrinsic) Pathway: The mitochondrial damage results in the release of cytochrome c, activating caspase-9 and the downstream executioner caspase-3.[6][17]
-
Modulation of Bcl-2 Family Proteins: It down-regulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins like Bax.[1][16]
-
Inhibition of Survival Pathways: Sanguinarine has been shown to suppress the constitutively active JAK2/STAT3 and PI3K/AKT signaling pathways, which are critical for the proliferation and survival of many cancer cells.[1][16][18]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug development. This section provides detailed methodologies for common procedures used in the study of this compound alkaloids.
Extraction and Purification from Plant Material
This protocol is a generalized workflow based on methods for isolating sanguinarine and chelerythrine from Macleaya cordata or Sanguinaria canadensis.[19][20]
Methodology:
-
Preparation: Air-dried and powdered plant material (e.g., roots or rhizomes) is used as the starting source.
-
Extraction: An optimized ultrahigh-pressure extraction (UHPE) can be employed for high efficiency. Typical conditions involve extraction with 95% ethanol at 200 MPa for a short duration (e.g., 2 minutes) with a solid-to-liquid ratio of 1:30 (g/mL).[20] Alternatively, maceration with methanol at an alkaline pH can be used.[19]
-
Filtration and Concentration: The resulting slurry is filtered to remove solid residues. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in a non-polar solvent (e.g., methylene chloride) and washed with an acidic aqueous solution (e.g., citric acid in water).[19] The alkaloids, being basic, will move into the aqueous phase as their salts. The pH of the aqueous phase is then raised with a base (e.g., NaOH), converting the alkaloids back to their free base form, which can be re-extracted into a fresh non-polar solvent. This step removes many impurities.
-
Purification: pH-zone-refining counter-current chromatography (PZRCCC) is a highly effective technique for separating individual alkaloids from the concentrated extract.[20] This method utilizes a two-phase solvent system and a pH gradient to achieve high-purity separation based on the differing pKa values of the target compounds.
-
Characterization: The purity and identity of the isolated alkaloids are confirmed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an alkaloid. The protocol is adapted from standard methodologies.[4][12][21]
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.
Materials:
-
This compound alkaloid stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom sterile culture plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the alkaloid in complete culture medium from the DMSO stock solution. The final concentration of DMSO should not exceed 0.1% to prevent solvent-induced toxicity.
-
Remove the seeding medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible in the cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
This compound alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their classification, primarily based on the quaternary or tertiary nature of the embedded nitrogen, is key to understanding their chemical behavior and potent biological effects. The primary anticancer mechanism, involving the poisoning of topoisomerase enzymes and the induction of apoptosis through complex signaling cascades, makes them compelling candidates for oncology drug development. The methodologies outlined in this guide provide a robust framework for the isolation, characterization, and biological evaluation of these compounds. Future research should focus on the synthesis of novel derivatives with improved pharmacological profiles, enhanced target specificity, and reduced toxicity to advance these promising natural scaffolds toward clinical application.
References
- 1. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. rsc.org [rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Aza-Analogous this compound P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Gen… [ouci.dntb.gov.ua]
- 6. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New nitro-benzo[c]phenanthridine and indolopyridoquinazoline alkaloids from Zanthoxylum atchoum [comptes-rendus.academie-sciences.fr]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines fagaronine and ethoxidine using steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel this compound currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 17. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 19. US4818533A - Production of high purity alkaloids - Google Patents [patents.google.com]
- 20. Efficient extraction and purification of this compound alkaloids from Macleaya cordata (Willd) R. Br. by combination of ultrahigh pressure extraction and pH-zone-refining counter-current chromatography with anti-breast cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
Navigating the Challenges of Benzo[c]phenanthridine Alkaloids: A Technical Guide to Solubility and Stability in DMSO
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of Benzo[c]phenanthridine Alkaloids in Dimethyl Sulfoxide (DMSO)
This in-depth technical guide provides a critical resource for researchers working with this compound alkaloids, a class of compounds with significant therapeutic potential. A common challenge in the preclinical development of these alkaloids is their limited aqueous solubility and variable stability. Dimethyl sulfoxide (DMSO) is a widely used solvent to overcome these hurdles. This guide offers a centralized repository of quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and a visual representation of key signaling pathways associated with these compounds.
Quantitative Solubility of this compound Alkaloids in DMSO
The solubility of this compound alkaloids in DMSO can vary significantly depending on the specific derivative, the purity of the compound, the presence of water in the solvent, and the use of physical methods such as sonication or heating. The following table summarizes available quantitative solubility data for key this compound alkaloids in DMSO. It is crucial to note that these values should be considered as a guide, and empirical determination for each specific batch and experimental condition is highly recommended.
| This compound Alkaloid | Form | Molecular Weight ( g/mol ) | Solubility in DMSO | Remarks |
| Sanguinarine | Chloride | 367.78 | 3.33 mg/mL (9.05 mM)[1] | Requires ultrasonic and warming to 60°C. Hygroscopic DMSO can reduce solubility.[1] |
| Sanguinarine | Free Base | 332.33 | 33 mg/mL (99.29 mM) | Moisture-absorbing DMSO reduces solubility; fresh DMSO is recommended. |
| Chelerythrine | Chloride | 383.83 | Up to 10 mM | Some sources indicate solubility as high as 19.2 mg/mL.[2] |
| Nitidine | Chloride | 381.8 | ~1-3 mg/mL | Reported to have low solubility in DMSO, with attempts to make a 10 mg/mL stock being unsuccessful.[3] |
| Fagaronine | 350.39 | Data not readily available | ||
| Macarpine | 423.41 | Data not readily available |
Note: The variability in reported solubility values underscores the importance of in-house determination using standardized protocols.
Stability of this compound Alkaloids in DMSO
The stability of this compound alkaloids in DMSO is a critical factor for ensuring the reliability and reproducibility of experimental results. Degradation can be influenced by factors such as temperature, light exposure, water content in the DMSO, and the number of freeze-thaw cycles.
General Storage Recommendations:
-
Short-term storage (up to 1 month): Aliquoted stock solutions in anhydrous DMSO can be stored at -20°C, protected from light.[2]
-
Long-term storage (up to 1 year): For extended storage, aliquots should be kept at -80°C.[2]
Key Stability Considerations:
-
Hydrolysis: this compound alkaloids can exist in equilibrium between the charged iminium form and the neutral alkanolamine form. The presence of residual water in DMSO can lead to hydrolysis to the alkanolamine form.
-
Light Sensitivity: Many this compound alkaloids are light-sensitive, and exposure to light can lead to degradation. It is recommended to work with these compounds in low-light conditions and store solutions in amber vials.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can contribute to compound degradation. Aliquoting stock solutions into single-use volumes is a recommended practice.[2]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound alkaloids in DMSO.
Protocol for Determining Kinetic Solubility in DMSO by HPLC
This protocol outlines a method for assessing the kinetic solubility of a this compound alkaloid in DMSO, followed by dilution in an aqueous buffer, which is a common scenario in biological assays.
Materials:
-
This compound alkaloid (solid)
-
Anhydrous DMSO (high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a C18 reverse-phase column and UV detector
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of the this compound alkaloid to prepare a high-concentration stock solution in DMSO (e.g., 10 mM).
-
Dissolve the compound in DMSO. Use of a vortex mixer and brief sonication may be necessary to ensure complete dissolution. Visually inspect the solution for any undissolved particles.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the DMSO stock solution with a 50:50 mixture of DMSO and PBS. The concentration range should bracket the expected solubility.
-
-
Solubility Assay:
-
Add a small, precise volume of the DMSO stock solution to a known volume of PBS (e.g., 2 µL of 10 mM stock into 98 µL of PBS to achieve a theoretical concentration of 200 µM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the samples at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the filtered supernatants by HPLC.
-
Develop a suitable HPLC method for the specific alkaloid, including an appropriate mobile phase and gradient to achieve good peak separation and shape. Detection is typically performed at the λmax of the compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the alkaloid in the sample supernatants using the calibration curve. This concentration represents the kinetic solubility.
-
Protocol for Assessing Chemical Stability in DMSO by NMR Spectroscopy
This protocol describes a method to evaluate the stability of a this compound alkaloid in DMSO over time and under different storage conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound alkaloid (solid)
-
Deuterated DMSO (DMSO-d6, high purity)
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and distinct NMR signals)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound alkaloid and dissolve it in DMSO-d6 to a known concentration (e.g., 5-10 mM) in a small vial.
-
Add a known amount of the internal standard to the solution.
-
Transfer the solution to an NMR tube.
-
-
Initial NMR Analysis (Time = 0):
-
Acquire a proton (¹H) NMR spectrum of the freshly prepared sample.
-
Record key parameters such as the chemical shifts, integration values, and peak shapes of the alkaloid and the internal standard. The integration of the alkaloid's signals relative to the internal standard will be used to quantify its concentration.
-
-
Stability Study:
-
Store the NMR tube under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, or exposed to light).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), re-acquire the ¹H NMR spectrum of the sample under the same acquisition parameters as the initial analysis.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the this compound alkaloid by comparing the integration of its characteristic peaks to the integration of the internal standard's peak.
-
Plot the concentration of the alkaloid as a function of time for each storage condition.
-
The appearance of new signals in the NMR spectrum can indicate the formation of degradation products.
-
The rate of degradation can be determined from the slope of the concentration versus time plot.
-
Visualization of Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental design, this section provides diagrams of key signaling pathways affected by this compound alkaloids and a generalized experimental workflow for solubility and stability studies. These diagrams were generated using the Graphviz (DOT language).
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Benzo[c]phenanthridine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of benzo[c]phenanthridine alkaloids, a class of natural products with significant biological activities, including anticancer properties. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound alkaloids are a prominent class of isoquinoline alkaloids characterized by a tetracyclic aromatic core. Members of this family, such as nitidine, fagaronine, and sanguinarine, have garnered considerable attention due to their wide range of pharmacological activities, most notably their potent anticancer effects. The complex structure and promising therapeutic potential of these alkaloids have made them attractive targets for total synthesis. This document outlines several key synthetic strategies and provides detailed protocols for their implementation.
Key Synthetic Strategies
The total synthesis of this compound alkaloids has been approached through various innovative strategies. The most common approaches focus on the efficient construction of the core ABCD ring system. Three prominent methods are highlighted here:
-
Sequential Transition Metal-Catalyzed Pot-Economy Approach: This strategy involves the sequential construction of rings C and B onto a pre-existing AD ring framework using a series of transition metal-catalyzed reactions in a one-pot or sequential-pot fashion. This approach is notable for its efficiency and atom economy.
-
Lithiated Toluamide-Benzonitrile Cycloaddition: This method utilizes the cycloaddition of a lithiated o-toluamide with a substituted benzonitrile to construct a 3-arylisoquinolinone intermediate, which is then further elaborated to form the this compound core.
-
Palladium-Catalyzed Tandem Reaction: This strategy employs a palladium-catalyzed ring-opening of an azabicyclic alkene with an o-iodobenzoate, followed by a tandem cyclization to construct the this compound skeleton.
Data Presentation: Comparative Yields of Synthetic Strategies
The following table summarizes the overall yields for the synthesis of various this compound alkaloids using the "Sequential Transition Metal-Catalyzed Pot-Economy Approach" as reported by Fu et al. This approach demonstrates high efficiency in the collective synthesis of a range of these natural products.
| Alkaloid | Overall Yield (%)[1] |
| Dihydrochelilutine | 28 |
| Dihydrobocconine | 28 |
| Dihydrosanguilutine | 26 |
| Dihydrosanguirubine | 33 |
| 10-Isopropoxydihydrosanguinarine | 25 |
| Chelilutine | 32 |
| Bocconine | 34 |
| Sanguilutine | 32 |
| Sanguirubine | 30 |
| 10-Isopropoxysanguinarine | 30 |
Experimental Protocols
Protocol 1: Sequential Transition Metal-Catalyzed Pot-Economy Approach
This protocol is adapted from the work of Fu et al. and describes a three-pot synthesis of a range of this compound alkaloids.
Pot 1: Synthesis of 1,5-Enyne Precursors
-
Sonogashira Coupling: To a magnetically stirred solution of 6-bromopiperonal or 6-bromoveratrol (65.79 mmol) in degassed THF (200 mL) at 60 °C under a nitrogen atmosphere, add Pd(Ph₃P)₂Cl₂ (1.39 g, 1.97 mmol) and CuI (1.25 g, 6.58 mmol).
-
Add triethylamine (18.5 mL, 131.58 mmol) followed by trimethylsilylacetylene (9.69 g, 98.69 mmol).
-
Stir the resulting mixture at 60 °C until the terminal alkyne is completely consumed (monitored by TLC).
-
Upon completion, concentrate the reaction solution under reduced pressure. The crude product is used directly in the next step without further purification.
-
Desilylation: Dissolve the crude coupling product (60.00 mmol) in MeOH (150 mL) at room temperature.
-
Add K₂CO₃ (828 mg, 6.00 mmol) and stir the mixture for 30 minutes until complete conversion of the starting material.
-
Quench the reaction with an aqueous solution of NH₄Cl and extract with DCM (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desilylated product.
-
Wittig Reaction: To a solution of the aldehyde (from the previous step) in THF, add methyltriphenylphosphonium bromide and sodium bis(trimethylsilyl)amide. Stir the reaction mixture until the aldehyde is converted to the corresponding olefin.
Pot 2: Gold-Catalyzed Cycloisomerization
-
To a solution of the 1,5-enyne substrate from Pot 1 in a suitable solvent, add a gold(I) catalyst (e.g., IPrAuCl/AgSbF₆).
-
Stir the reaction at room temperature until the cycloisomerization is complete.
-
This step forms the C ring of the this compound core.
Pot 3: Copper-Catalyzed Ullmann Coupling and Mannich Reaction
-
To the product from Pot 2, add a copper catalyst (e.g., CuI), a suitable amine, and a base.
-
Heat the reaction mixture to facilitate the Ullmann coupling and subsequent Mannich reaction to form the B ring.
-
The reaction can be performed under an oxygen atmosphere for the synthesis of the oxidized alkaloids or under a nitrogen atmosphere for the reduced dihydro-alkaloids.
-
Upon completion, the reaction mixture is worked up and the final product is purified by column chromatography.
Protocol 2: Lithiated Toluamide-Benzonitrile Cycloaddition for the Synthesis of Oxysanguinarine
This protocol is based on the work of Le et al. and describes the synthesis of oxysanguinarine.
-
Formation of the Lithiated Toluamide: To a solution of N,N-diethyl-o-toluamide in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of s-BuLi in cyclohexane dropwise. Stir the mixture at this temperature for 30 minutes.
-
Cycloaddition: Add a solution of the appropriately substituted benzonitrile in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3-arylisoquinolinone intermediate.
-
Ring Closure: The 3-arylisoquinolinone is then subjected to further reactions, such as reduction and cyclization, to form the final this compound alkaloid, oxysanguinarine.
Protocol 3: Palladium-Catalyzed Tandem Reaction for the Synthesis of Nitidine
This protocol is adapted from the work of Lv et al. for the synthesis of the this compound core.
-
Reaction Setup: In a Schlenk tube, combine the azabicyclic alkene, the o-iodobenzoate, Pd(OAc)₂, PPh₃, and K₂CO₃ in a suitable solvent such as THF.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the dihydrobenzo[c]phenanthridinone.
-
Final Steps: The resulting intermediate can then be converted to nitidine through subsequent steps such as N-methylation and oxidation.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the total synthesis of this compound alkaloids, highlighting the key stages of precursor synthesis, core formation, and final product elaboration.
Caption: General workflow for this compound alkaloid synthesis.
Signaling Pathway of Apoptosis Induction
This compound alkaloids, such as sanguinarine, are known to induce apoptosis in cancer cells through a complex signaling cascade involving both intrinsic and extrinsic pathways. The following diagram illustrates the key molecular events.
Caption: Apoptosis signaling pathway induced by this compound alkaloids.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzo[c]phenanthridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the benzo[c]phenanthridine scaffold, a core structure in numerous biologically active alkaloids. The methodologies presented focus on modern palladium-catalyzed cross-coupling reactions, which offer efficient and versatile routes to this important heterocyclic system.
Introduction
This compound alkaloids, such as sanguinarine, chelerythrine, nitidine, and avicine, constitute a significant class of natural products with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The development of efficient synthetic routes to the this compound core is of great interest to medicinal chemists and drug development professionals. Palladium-catalyzed reactions have emerged as powerful tools for the construction of this complex tetracyclic framework, offering advantages in terms of efficiency, functional group tolerance, and versatility.[2][3]
This document outlines several key palladium-catalyzed strategies for the synthesis of benzo[c]phenanthridines, including tandem ring-opening/cyclization reactions, intramolecular aryl-aryl couplings, and Suzuki coupling approaches. Detailed experimental protocols and comparative data are provided to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.
Palladium-Catalyzed Synthetic Strategies
Several palladium-catalyzed methods have been successfully employed for the synthesis of benzo[c]phenanthridines. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Tandem Ring-Opening Coupling and Cyclization
A concise and efficient approach involves the palladium-catalyzed ring-opening of an azabicyclic alkene with o-iodobenzoates, followed by a tandem cyclization to construct the this compound core.[4][5] This method has been successfully applied to the total synthesis of several natural alkaloids.[1][6]
Intramolecular Aryl-Aryl Coupling
Intramolecular palladium-catalyzed aryl-aryl coupling of 2-halo-N-arylbenzamides or the corresponding triflates provides a direct route to the lactam core of oxidized benzo[c]phenanthridines, such as oxychelerythrine.[7] This method is effective for the synthesis of fully aromatized this compound alkaloids.[7]
Suzuki Coupling
The Suzuki coupling reaction, a versatile C-C bond-forming reaction, is a key step in a flexible synthesis of this compound alkaloids.[8] This approach typically involves the coupling of an appropriately substituted arylboronic acid with a functionalized naphthalene derivative, followed by cyclization to form the final ring system. A one-pot strategy combining Suzuki coupling with a subsequent condensation reaction has also been reported for the synthesis of the parent phenanthridine scaffold.[3]
Data Presentation
The following tables summarize quantitative data for selected palladium-catalyzed syntheses of this compound derivatives, allowing for a comparison of different methodologies.
Table 1: Palladium-Catalyzed Intramolecular Aryl-Aryl Coupling for the Synthesis of Oxychelerythrine (14) [7]
| Entry | Starting Material | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 13a (Iodo amide) | Pd(OAc)₂ (20) | PPh₃ | Ag₂CO₃ | DMF | reflux | 1 | 95 |
| 2 | 13b (Bromo amide) | Pd(OAc)₂ (20) | PPh₃ | Ag₂CO₃ | DMF | reflux | 3 | 92 |
| 3 | 13b (Bromo amide) | Pd(OAc)₂ (20) | P(o-tol)₃ | Ag₂CO₃ | DMF | reflux | 1 | 96 |
Data extracted from a study by Harayama et al.[7]
Table 2: Palladium-Catalyzed Synthesis of Phenanthridine via Suzuki Coupling and Condensation [3]
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMF | 90 | 5 | 82 |
| 2 | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 95 |
Data for the synthesis of the parent phenanthridine scaffold, illustrating the efficiency of the Suzuki coupling approach.[3]
Experimental Protocols
The following are detailed protocols for key palladium-catalyzed reactions used in the synthesis of benzo[c]phenanthridines.
Protocol 1: Synthesis of Oxychelerythrine via Intramolecular Aryl-Aryl Coupling[7]
This protocol is based on the intramolecular palladium-catalyzed cyclization of a bromo amide precursor.
Materials:
-
Bromo amide (13b)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the bromo amide (13b) in anhydrous DMF, add silver(I) carbonate (2.0 eq).
-
In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.2 eq) and tri(o-tolyl)phosphine (0.4 eq) in anhydrous DMF.
-
Add the catalyst solution to the mixture of the bromo amide and base.
-
Heat the reaction mixture to reflux for 1 hour.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford oxychelerythrine (14).
Protocol 2: One-Pot Synthesis of Phenanthridine via Suzuki Coupling and Condensation[3]
This protocol describes a one-pot synthesis of the parent phenanthridine ring system.
Materials:
-
ortho-Aminobenzeneboronic acid
-
ortho-Bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To a reaction vessel, add ortho-aminobenzeneboronic acid (1.0 eq), ortho-bromobenzaldehyde (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (0.25 eq).
-
Add anhydrous DMA to the vessel.
-
Heat the reaction mixture to 90 °C for 3 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield phenanthridine.
Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Tandem ring-opening and cyclization pathway.
Caption: Intramolecular aryl-aryl coupling for phenanthridone synthesis.
Caption: General Suzuki coupling strategy for benzo[c]phenanthridines.
References
- 1. Palladium-catalyzed tandem reaction to construct this compound: application to the total synthesis of this compound alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed tandem reaction to construct this compound: application to the total synthesis of this compound alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed tandem reaction to construct this compound: application to the total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Palladium-catalyzed tandem reaction to construct this compound: application to the total synthesis of this compound alkaloids. | Semantic Scholar [semanticscholar.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. A versatile synthesis of this compound alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Extraction and Purification of Benzo[c]phenanthridine Alkaloids from Macleaya cordata
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macleaya cordata, a plant belonging to the Papaveraceae family, is a rich source of bioactive benzo[c]phenanthridine alkaloids, primarily sanguinarine and chelerythrine.[1][2][3][4] These compounds have garnered significant interest in the pharmaceutical and agricultural industries due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[5][6] This document provides detailed application notes and standardized protocols for the efficient extraction and purification of these valuable alkaloids from Macleaya cordata, intended for research and drug development purposes.
Core Concepts
The extraction and purification of sanguinarine and chelerythrine from Macleaya cordata involve several key stages:
-
Extraction: The initial step aims to liberate the alkaloids from the plant matrix. Common methods include solvent extraction, often enhanced by techniques like ultrasound or microwave assistance to improve efficiency.[1][7]
-
Purification: Following extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. Purification is essential to isolate sanguinarine and chelerythrine to a high degree of purity. Techniques such as chromatography are widely employed for this purpose.[8][9]
-
Analysis: Throughout the process, analytical methods like High-Performance Liquid Chromatography (HPLC) are used to quantify the alkaloid content and assess the purity of the fractions.[3][8]
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Sanguinarine and Chelerythrine
This protocol describes a rapid and efficient method for extracting alkaloids from the fruits of Macleaya cordata using microwave assistance.[7]
Materials and Equipment:
-
Dried and powdered fruits of Macleaya cordata
-
Ethanol (analytical grade)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
-
Analytical balance
-
HPLC system for analysis
Procedure:
-
Weigh 1.0 g of powdered Macleaya cordata fruit into a microwave extraction vessel.
-
Add 20 mL of ethanol to the vessel.
-
Place the vessel in the microwave extraction system.
-
Set the extraction parameters: 5 minutes of extraction time.[7]
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Wash the residue with a small amount of ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Redissolve the crude extract in a suitable solvent for HPLC analysis to determine the yield of sanguinarine and chelerythrine.
Protocol 2: Ultrahigh-Pressure Extraction (UHPE)
This protocol outlines an efficient extraction method using high pressure.[2]
Materials and Equipment:
-
Dried and powdered Macleaya cordata
-
95% Ethanol
-
Ultrahigh-pressure extraction equipment
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with 95% ethanol at a solid-liquid ratio of 1:30 (g/mL).[2]
-
Place the mixture into the UHPE vessel.
-
Apply an extraction pressure of 200 MPa for 2 minutes.[2]
-
Release the pressure and collect the extract.
-
Filter the extract to remove plant debris.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 3: Purification of Sanguinarine and Chelerythrine using High-Speed Counter-Current Chromatography (HSCCC)
This protocol details the separation and purification of sanguinarine and chelerythrine from a crude alkaloid extract using HSCCC.[8]
Materials and Equipment:
-
Crude Macleaya cordata alkaloid extract
-
Chloroform
-
Methanol
-
0.2 mol/L Hydrochloric acid aqueous solution
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
UPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution in a 4:2:2 (v/v/v) ratio.[8]
-
HSCCC System Equilibration: Equilibrate the HSCCC system by pumping the upper phase (stationary phase) and then the lower phase (mobile phase) through the column.
-
Sample Injection: Dissolve 1000 mg of the crude Macleaya cordata alkaloid extract in a suitable volume of the solvent system and inject it into the HSCCC.
-
Chromatographic Separation: Perform the separation under the following conditions:
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis and Product Recovery: Analyze the collected fractions by UPLC to identify those containing pure sanguinarine and chelerythrine. Combine the respective pure fractions and evaporate the solvent to obtain the purified alkaloids.
Data Presentation
Table 1: Comparison of Extraction Methods for Sanguinarine and Chelerythrine from Macleaya cordata
| Extraction Method | Plant Part | Key Parameters | Sanguinarine Yield (mg/g) | Chelerythrine Yield (mg/g) | Reference |
| Microwave-Assisted Extraction (MAE) | Fruits | 5 min extraction time | 17.10 ± 0.4 | 7.04 ± 0.14 | [7] |
| Ultrahigh-Pressure Extraction (UHPE) | Whole Plant | 200 MPa, 95% ethanol, 1:30 (g/mL), 2 min | Not specified | Not specified | [2] |
| Ethanol Heating Reflux | Roots | 8 times the amount of ethanol | 7.34% (of crude extract) | 2.41% (of crude extract) | [10] |
Table 2: Purification of Sanguinarine and Chelerythrine using Counter-Current Chromatography
| Purification Method | Starting Material | Yield | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 1000 mg crude alkaloid | 505 mg Sanguinarine chloride, 435 mg Chelerythrine chloride | 99.77% (Sanguinarine), 99.73% (Chelerythrine) | [8] |
| pH-Zone-Refining Counter-Current Chromatography (PZRCCC) | 2.0 g crude extract | 750 mg Sanguinarine, 600 mg Chelerythrine | >95.0% (both) | [3] |
Visualizations
Caption: General workflow for the extraction of this compound alkaloids.
Caption: Workflow for the purification of sanguinarine and chelerythrine.
References
- 1. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]
- 2. Efficient extraction and purification of this compound alkaloids from Macleaya cordata (Willd) R. Br. by combination of ultrahigh pressure extraction and pH-zone-refining counter-current chromatography with anti-breast cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of sanguinarine and chelerythrine in Macleaya cordata (Willd) R. Br. based on methyl acrylate-co-divinylbenzene macroporous adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation and Preparation of Sanguinarine and Chelerythrine from Macleaya cordata Root by High Speed Counter-Current Chromatography [agris.fao.org]
- 9. [Study on separation and purification of total alkaloids from Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rainbowextract.com [rainbowextract.com]
One-Pot Synthesis of Benzo[c]phenanthridine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[c]phenanthridine alkaloids are a class of tetracyclic nitrogen-containing compounds found in various medicinal plants.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antitumor, antibacterial, and antihyperglycemic properties.[1] The development of efficient and sustainable synthetic methods for accessing these complex scaffolds is a key objective in medicinal chemistry and drug development. One-pot synthesis, a strategy that minimizes intermediate isolation and purification steps, offers significant advantages in terms of time, resource conservation, and waste reduction, aligning with the principles of green chemistry.[2] This document outlines a detailed protocol for a one-pot synthesis of this compound derivatives.
Overview of a One-Pot Synthesis Strategy
A recently developed efficient one-pot synthesis of this compound alkaloids involves a rhodium(III)-catalyzed reaction between aryl nitrones and 7-azabenzonorbornadienes.[3][4] This method facilitates a synergistic combination of C-C bond formation and a cycloaromatization reaction.[4] The nitrone group in this reaction acts as a traceless directing group, contributing to the atom economy of the process.[1] This approach provides rapid access to a variety of pharmaceutically relevant this compound alkaloids in a single step with good to moderate yields.[2][3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using a one-pot procedure.
| Entry | Aryl Nitrone | 7-Azabenzonorbornadiene | Catalyst (mol %) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenyl(p-tolyl)methanone oxime | N-Boc-7-azabenzonorbornadiene | [CpRhCl2]2 (2.5) | AgSbF6 (10) | 1,2-DCE | 80 | 12 | Norfagaronine analogue | 85 |
| 2 | (4-Methoxyphenyl)(phenyl)methanone oxime | N-Boc-7-azabenzonorbornadiene | [CpRhCl2]2 (2.5) | AgSbF6 (10) | 1,2-DCE | 80 | 12 | Norchelerythrine analogue | 78 |
| 3 | Benzaldehyde oxime | N-Boc-7-azabenzonorbornadiene | [CpRhCl2]2 (2.5) | AgSbF6 (10) | 1,2-DCE | 80 | 12 | Decarine analogue | 72 |
| 4 | Piperonal oxime | N-Boc-7-azabenzonorbornadiene | [CpRhCl2]2 (2.5) | AgSbF6 (10) | 1,2-DCE | 80 | 12 | Norsanguinarine analogue | 65 |
| 5 | 3,4-Dimethoxybenzaldehyde oxime | N-Boc-7-azabenzonorbornadiene | [Cp*RhCl2]2 (2.5) | AgSbF6 (10) | 1,2-DCE | 80 | 12 | Nornitidine analogue | 75 |
Note: This data is representative of the Rh(III)-catalyzed one-pot synthesis method. Yields are for the isolated product.
Experimental Protocol: One-Pot Synthesis of a Norfagaronine Analogue
This protocol is based on the rhodium(III)-catalyzed reaction of an aryl nitrone and a 7-azabenzonorbornadiene.
Materials:
-
Phenyl(p-tolyl)methanone oxime (1.2 equiv.)
-
N-Boc-7-azabenzonorbornadiene (1.0 equiv.)
-
[Cp*RhCl2]2 (2.5 mol %)
-
AgSbF6 (10 mol %)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube
-
Magnetic stirrer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [Cp*RhCl2]2 (2.5 mol %) and AgSbF6 (10 mol %).
-
Add anhydrous 1,2-dichloroethane to the tube.
-
Add N-Boc-7-azabenzonorbornadiene (1.0 equiv.) to the reaction mixture.
-
Add phenyl(p-tolyl)methanone oxime (1.2 equiv.) to the Schlenk tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Signaling Pathway/Logical Relationship Diagram
Caption: Key chemical transformations in the one-pot synthesis.
References
Application Notes and Protocols: Benzo[c]phenanthridine Alkaloids as Fluorescent DNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary benzo[c]phenanthridine alkaloids (QBAs) are a class of naturally occurring compounds found in plants of the Papaveraceae, Fumariaceae, Ranunculaceae, and Rutaceae families.[1] Many of these alkaloids, including sanguinarine, chelerythrine, macarpine, and fagaronine, exhibit intrinsic fluorescence that is significantly enhanced upon binding to DNA.[1][2] This property makes them valuable as fluorescent probes for visualizing and quantifying DNA in various biological applications, including fluorescence microscopy, flow cytometry, and as potential therapeutic agents.[1][3]
The primary mechanism of interaction between QBAs and DNA is intercalation, where the planar aromatic system of the alkaloid inserts between the base pairs of the DNA double helix.[4][5][6] This binding event restricts the molecular motion of the alkaloid and shields it from the aqueous environment, leading to a notable increase in fluorescence quantum yield and lifetime.[7] The positively charged iminium form of these alkaloids is the species that predominantly interacts with the negatively charged phosphate backbone of DNA.[7]
These application notes provide an overview of the properties of key this compound alkaloids as DNA probes and detailed protocols for their use in common laboratory techniques.
Key this compound DNA Probes: A Comparative Overview
Several QBAs have been investigated for their DNA binding and fluorescent properties. The choice of probe can depend on the specific application, desired spectral properties, and the nature of the DNA being studied.
| Alkaloid | Excitation Max (nm) | Emission Max (nm) | Binding Constant (K) (M⁻¹) | Key Features & Applications |
| Sanguinarine | ~475 (iminium form) | ~580-590 (bound to DNA) | 1.41 x 10⁶ (with calf thymus DNA)[4] | Well-studied, induces apoptosis, can be used for mitochondrial and nuclear staining.[3][8] |
| Chelerythrine | ~488 | ~575-755 | 2.40 x 10⁶ (from fluorescence data)[9] | Binds to i-motif DNA structures with significant fluorescence enhancement.[10][11] |
| Macarpine | ~488 | ~575-755 | 7.0 x 10⁵[7] | Shows the highest increase in fluorescence upon DNA binding among many QBAs.[2][7] |
| Fagaronine | Not specified | Not specified | 2.1 x 10⁵ (with calf thymus DNA)[12] | Known inhibitor of DNA topoisomerases I and II.[12][13] |
| Nitidine | ~395 | ~510 | Not specified | Fluorescence is enhanced in the presence of DNA.[1] |
Note: Spectral properties and binding constants can vary depending on the specific DNA sequence, buffer conditions (pH, ionic strength), and the form of the alkaloid (iminium vs. alkanolamine).[7]
Experimental Protocols
Protocol 1: Determination of DNA Binding Affinity by Fluorescence Titration
This protocol describes a general method to determine the binding constant of a this compound alkaloid to DNA using fluorescence spectroscopy.
Materials:
-
This compound alkaloid stock solution (e.g., sanguinarine, chelerythrine) in a suitable solvent (e.g., DMSO or ethanol).
-
Calf Thymus DNA (ctDNA) stock solution in a buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Assay buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the alkaloid in the assay buffer at a fixed concentration (e.g., 1-10 µM).
-
Place the alkaloid solution in a quartz cuvette and record its initial fluorescence emission spectrum at the appropriate excitation wavelength.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Analyze the binding data using a suitable model, such as the Scatchard plot or by fitting to a binding isotherm equation to determine the binding constant (K).
Workflow for Fluorescence Titration:
Caption: Workflow for determining DNA binding affinity using fluorescence titration.
Protocol 2: Live Cell Imaging of Nuclear DNA
This protocol outlines the use of this compound alkaloids for staining the nuclei of living cells for fluorescence microscopy.
Materials:
-
This compound alkaloid stock solution (e.g., macarpine, sanguinarine).
-
Cell culture medium appropriate for the cell line.
-
Live cells cultured on glass-bottom dishes or chamber slides.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare a working solution of the alkaloid in cell culture medium at a final concentration of 1-10 µg/mL.[3]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the alkaloid-containing medium to the cells.
-
Incubate the cells for a short period (e.g., 5-15 minutes) at 37°C.[3]
-
Wash the cells twice with PBS to remove any unbound probe.
-
Add fresh, probe-free medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters. For many QBAs, excitation with a 488 nm laser and detection in the 575-755 nm range is suitable.[3]
Workflow for Live Cell Imaging:
Caption: General workflow for staining live cells with this compound probes.
Protocol 3: DNA Content Analysis by Flow Cytometry
This protocol details the use of this compound alkaloids for cell cycle analysis based on DNA content using flow cytometry.
Materials:
-
This compound alkaloid stock solution (e.g., macarpine).
-
Cell suspension of the cell line of interest.
-
PBS.
-
Flow cytometer with a 488 nm laser.
Procedure:
-
Harvest cells and prepare a single-cell suspension in PBS or an appropriate buffer.
-
Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.
-
Add the alkaloid stock solution to the cell suspension to a final concentration of 1-10 µg/mL.[3]
-
Incubate the cells for 10-20 minutes at room temperature, protected from light.
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.
-
Collect the fluorescence emission in the appropriate channel (e.g., FL2 or a similar channel for red/orange fluorescence, typically in the 575-755 nm range).[3]
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution (G1, S, and G2/M phases).
Signaling Pathways and Mechanisms
Mechanism of Fluorescence Enhancement:
The fluorescence of this compound alkaloids is highly sensitive to their environment. In aqueous solution, the fluorescence is often quenched. Upon intercalation into the DNA double helix, the planar alkaloid molecule is shielded from the solvent and its rotational freedom is restricted. This rigid environment minimizes non-radiative decay pathways, leading to a significant enhancement of fluorescence emission.
Caption: Mechanism of fluorescence enhancement upon DNA intercalation.
Conclusion
This compound alkaloids represent a versatile class of fluorescent DNA probes with applications ranging from in vitro DNA quantification to live-cell imaging and flow cytometry. Their ability to readily enter living cells and their significant fluorescence enhancement upon DNA binding make them valuable tools for researchers in cell biology and drug development. The specific choice of alkaloid and experimental conditions should be optimized for each application to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence properties of selected benzo[c]phenantridine alkaloids and studies of their interaction with CT DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quaternary this compound alkaloids--novel cell permeant and red fluorescing DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biophysical aspects and biological implications of the interaction of benzophenanthridine alkaloids with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 7. Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chelerythrine as a fluorescent light-up ligand for an i-motif DNA structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chelerythrine as a fluorescent light-up ligand for an i-motif DNA structure - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ04863A [pubs.rsc.org]
- 12. The antileukemic alkaloid fagaronine is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular determinants of site-specific inhibition of human DNA topoisomerase I by fagaronine and ethoxidine. Relation to DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benzo[c]phenanthridine Alkaloids using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[c]phenanthridine alkaloids are a class of naturally occurring compounds found in various plant species, particularly in the Papaveraceae family. These compounds, including well-known examples like sanguinarine and chelerythrine, have garnered significant interest in cancer research due to their potent anti-proliferative and cytotoxic activities against a range of cancer cell lines.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxicity of such compounds. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The concentration of the solubilized formazan is directly proportional to the number of viable cells. These application notes provide a detailed protocol for determining the cytotoxic effects of this compound alkaloids on cancer cell lines using the MTT assay.
Data Presentation: Cytotoxicity of this compound Alkaloids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound alkaloids against different human cancer cell lines, as determined by the MTT assay.
| This compound Alkaloid | Cell Line | Cell Type | IC50 (µM) | Reference |
| Sanguinarine | SAS | Oral Squamous Cell Carcinoma | 0.75 - 1.0 | [6][7] |
| Sanguinarine | PANC-1 | Pancreatic Cancer | ~1-4 (induces apoptosis) | [8] |
| Chelerythrine | Melanoma Cell Lines | Malignant Melanoma | Varies | [1] |
| Chelidonine | Melanoma Cell Lines | Malignant Melanoma | Varies | [1] |
| Sanguilutine | Melanoma Cell Lines | Malignant Melanoma | Varies | [1] |
| Chelilutine | Melanoma Cell Lines | Malignant Melanoma | Varies | [1] |
| Sanguilutine | HeLa, HL-60, A-2780 | Cervical Cancer, Leukemia, Ovarian Cancer | Potent antiproliferative activity | [2] |
| Chelilutine | HeLa, HL-60, A-2780 | Cervical Cancer, Leukemia, Ovarian Cancer | Potent antiproliferative activity | [2] |
| P8-D6 | HT-29 | Colon Carcinoma | ≥1 (induces DNA strand breaks) | [9] |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is a generalized procedure based on standard MTT assay protocols and literature concerning the testing of natural products.[4][5][10][11][12]
Materials:
-
This compound alkaloid (e.g., Sanguinarine, Chelerythrine)
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound alkaloid in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound alkaloid.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells in medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11]
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the this compound alkaloid to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. This compound alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of quaternary this compound alkaloids sanguilutine and chelilutine on normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of this compound alkaloids. | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of anticancer activities of this compound alkaloid sanguinarine in oral squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 9. The Aza-Analogous Benzo[ c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. atcc.org [atcc.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Benzo[c]phenanthridine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[c]phenanthridine alkaloids are a class of naturally occurring compounds that have demonstrated significant potential as anti-cancer agents. A key mechanism of their anti-neoplastic activity is the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This document provides detailed application notes and experimental protocols for the analysis of cell cycle arrest induced by this compound alkaloids using flow cytometry.
Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells possess a diploid (2n) DNA content.
-
S Phase: Cells are actively replicating their DNA, resulting in an intermediate DNA content between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and contain a tetraploid (4n) DNA content.
By treating cancer cells with this compound alkaloids and subsequently analyzing their DNA content by flow cytometry, researchers can quantitatively assess the induction of cell cycle arrest at specific checkpoints.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the quantitative effects of different this compound alkaloids on the cell cycle distribution of various cancer cell lines.
Table 1: Sanguinarine-Induced G0/G1 Phase Arrest in Human Prostate Cancer Cells
| Treatment Group | Concentration (µM) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 0 | LNCaP | 58.2 ± 3.1 | 25.7 ± 2.5 | 16.1 ± 1.8 |
| Sanguinarine | 1.0 | LNCaP | 69.4 ± 3.5 | 18.3 ± 2.1 | 12.3 ± 1.5 |
| 2.5 | LNCaP | 78.1 ± 4.2 | 12.5 ± 1.8 | 9.4 ± 1.2 | |
| Control (DMSO) | 0 | DU145 | 55.4 ± 2.9 | 28.1 ± 2.3 | 16.5 ± 1.9 |
| Sanguinarine | 2.5 | DU145 | 67.8 ± 3.3 | 19.6 ± 2.0 | 12.6 ± 1.6 |
| 5.0 | DU145 | 75.2 ± 3.9 | 14.3 ± 1.7 | 10.5 ± 1.4 |
Data is illustrative and compiled from published studies. The values represent the mean ± standard deviation.
Table 2: Chelerythrine-Induced G2/M Phase Arrest in Human Promyelocytic Leukemia (HL-60) Cells
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Diluent) | 0 | 45 | 35 | 20 |
| Chelerythrine | 5 | 38 | 27 | 35 |
| 10 | 30 | 20 | 50 | |
| 20 | 22 | 14 | 64 |
Data is illustrative and compiled from published studies.[1] The values represent the approximate percentage of cells in each phase.
Signaling Pathways and Experimental Workflows
The induction of cell cycle arrest by this compound alkaloids is often initiated by the inhibition of topoisomerase IIα, leading to DNA double-strand breaks.[2][3] This damage activates a complex signaling cascade, primarily involving the ATM/ATR and Chk1/Chk2 pathways, which ultimately leads to the arrest of the cell cycle at either the G1/S or G2/M checkpoint to allow for DNA repair.
Experimental Protocols
The following protocols provide a step-by-step guide for the analysis of this compound-induced cell cycle arrest in adherent and suspension cancer cells using propidium iodide staining and flow cytometry.
Protocol 1: Cell Cycle Analysis of Adherent Cells
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
This compound alkaloid stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile and ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with varying concentrations of the this compound alkaloid and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for overnight storage.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Protocol 2: Cell Cycle Analysis of Suspension Cells
Materials:
-
Suspension cancer cell line (e.g., HL-60, Jurkat)
-
Complete cell culture medium
-
This compound alkaloid stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile and ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a culture flask or multi-well plate at an appropriate density.
-
Treat cells with varying concentrations of the this compound alkaloid and a vehicle control (DMSO) for the desired time period.
-
-
Cell Harvesting:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Fixation:
-
Follow the same fixation procedure as described in Protocol 1 (Step 3).
-
-
Staining:
-
Follow the same staining procedure as described in Protocol 1 (Step 4).
-
-
Flow Cytometry Analysis:
-
Follow the same analysis procedure as described in Protocol 1 (Step 5).
-
Data Analysis and Interpretation
The acquired flow cytometry data will be displayed as a histogram, with fluorescence intensity (DNA content) on the x-axis and the number of events (cells) on the y-axis. The histogram will exhibit distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. By applying appropriate gating strategies using flow cytometry analysis software (e.g., FlowJo™, FCS Express™), the percentage of cells in each phase can be accurately quantified. An increase in the percentage of cells in a specific phase (e.g., G2/M) in the treated samples compared to the vehicle control is indicative of cell cycle arrest at that checkpoint.
References
Quantifying the Topoisomerase Inhibition of Benzo[c]phenanthridine Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for quantifying the topoisomerase inhibitory activity of benzo[c]phenanthridine alkaloids. Benzo[c]phenanthridines are a class of plant-derived alkaloids that have garnered significant interest for their potential as anticancer agents due to their ability to target DNA topoisomerases. This guide focuses on the methodologies used to characterize and quantify the inhibition of topoisomerase I and II by prominent members of this class, including nitidine, fagaronine, chelerythrine, sanguinarine, and the synthetic analog P8-D6.
Introduction to this compound Alkaloids as Topoisomerase Inhibitors
This compound alkaloids exert their cytotoxic effects primarily by acting as topoisomerase poisons. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, topoisomerase poisons stabilize the transient "cleavable complex" formed between the topoisomerase enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA single-strand breaks (in the case of topoisomerase I) or double-strand breaks (for topoisomerase II). These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis, making these compounds promising candidates for cancer chemotherapy.
Several this compound alkaloids have been identified as potent inhibitors of both topoisomerase I and II. For instance, nitidine and fagaronine are known to stabilize the topoisomerase I-DNA covalent complex at sub-micromolar concentrations.[1] Fagaronine has also been shown to inhibit the catalytic activity of topoisomerase II at concentrations above 25 µM.[2] The synthetic aza-analogous this compound, P8-D6, is a potent dual inhibitor of both topoisomerase I and II, exhibiting significant cytotoxic activity against a wide range of cancer cell lines.[3][4][5][6]
Quantitative Data on Topoisomerase Inhibition
The inhibitory potency of this compound alkaloids against topoisomerase I and II can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the efficacy of different compounds. The following tables summarize the available quantitative data for selected this compound alkaloids. Note: Specific IC50 values for direct enzymatic inhibition are not always available in the literature; in such cases, effective inhibitory concentrations are provided.
Table 1: Topoisomerase I Inhibition by this compound Alkaloids
| Compound | Assay Type | Organism/Enzyme Source | IC50 / Effective Concentration | Reference |
| Nitidine | DNA Relaxation | Calf Thymus | Effective at 0.15-0.3 µM | [1] |
| Fagaronine | DNA Relaxation | Calf Thymus | Inhibition above 30 µM | [2] |
| DNA Cleavage | Human | Enhancement of cleavage at 0.016-50 µM | ||
| P8-D6 | In Vivo Complex of Enzyme (ICE) Bioassay | Human HT-29 cells | Stabilization of cleavable complex at ≥1 µM | [6] |
Table 2: Topoisomerase II Inhibition by this compound Alkaloids
| Compound | Assay Type | Organism/Enzyme Source | IC50 / Effective Concentration | Reference |
| Nitidine | DNA Decatenation (Unknotting) | Calf Thymus | Moderate inhibition at 40 µM | [1] |
| Fagaronine | DNA Decatenation | Calf Thymus | Inhibition above 25 µM | [2] |
| P8-D6 | In Vivo Complex of Enzyme (ICE) Bioassay | Human HT-29 cells | Stabilization of cleavable complex at ≥1 µM | [6] |
Table 3: Cytotoxic Activity of P8-D6 (a dual Topoisomerase I/II Inhibitor)
| Cell Line Cancer Type | GI50 (Growth Inhibition 50%) | Reference |
| Average over 60 human tumor cell lines | 49 nM | [6] |
| Ovarian Cancer (average) | 0.12 µM | [3] |
| Breast Cancer (average) | 130 nM | [4] |
| Myeloma cell lines | Low nanomolar range | [5] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound Topoisomerase Poisons
This compound alkaloids that act as topoisomerase poisons interfere with the catalytic cycle of the enzyme, leading to the accumulation of DNA damage and subsequent cell death. The following diagram illustrates this general pathway.
Caption: Mechanism of this compound topoisomerase poisons.
Experimental Workflow for Quantifying Topoisomerase Inhibition
A general workflow for the characterization and quantification of topoisomerase inhibition by this compound alkaloids involves a series of in vitro and cell-based assays.
Caption: Workflow for quantifying topoisomerase inhibition.
Experimental Protocols
The following are detailed protocols for the key assays used to quantify the topoisomerase inhibitory activity of this compound alkaloids.
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
This compound compound dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile, nuclease-free water
-
Stop Solution/Loading Dye (e.g., 50% glycerol, 0.5% SDS, 0.25% bromophenol blue)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:
-
2 µL 10x Topoisomerase I Reaction Buffer
-
1 µL Supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL this compound compound at various concentrations (or solvent control)
-
x µL Sterile, nuclease-free water (to bring the volume to 19 µL)
-
-
Add 1 µL of human Topoisomerase I (e.g., 1-2 units) to each reaction tube, except for the negative control (add 1 µL of dilution buffer instead).
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto the 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide (or other DNA stain) for 15-30 minutes.
-
Destain the gel in water for 15-30 minutes.
-
Visualize the DNA bands using a UV transilluminator and capture an image.
-
Quantify the percentage of supercoiled and relaxed DNA in each lane using densitometry software. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the topoisomerase I relaxation activity.
Topoisomerase II DNA Decatenation Assay
This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II (recombinant)
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)
-
10x ATP Solution (e.g., 10 mM)
-
This compound compound dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile, nuclease-free water
-
Stop Solution/Loading Dye
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:
-
2 µL 10x Topoisomerase II Reaction Buffer
-
2 µL 10x ATP Solution
-
1 µL kDNA (e.g., 200 ng)
-
1 µL this compound compound at various concentrations (or solvent control)
-
x µL Sterile, nuclease-free water (to bring the volume to 19 µL)
-
-
Add 1 µL of human Topoisomerase II (e.g., 1-2 units) to each reaction tube, except for the negative control.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto the 1% agarose gel.
-
Perform electrophoresis at a constant voltage.
-
Stain, destain, and visualize the gel as described for the relaxation assay.
-
Quantify the amount of decatenated (minicircle) DNA released from the kDNA network. Calculate the IC50 value for the inhibition of decatenation.
DNA Cleavage Assay
This assay detects the formation of the stabilized cleavable complex by observing the linearization of plasmid DNA (for Topo II) or the increase in nicked DNA (for Topo I).
Materials:
-
Topoisomerase I or II
-
Supercoiled plasmid DNA
-
Appropriate 10x Reaction Buffer
-
This compound compound
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose, TAE buffer, DNA stain, and gel electrophoresis system
Protocol:
-
Set up the reaction mixture as described for the relaxation or decatenation assay, including the topoisomerase and the this compound compound.
-
Incubate at 37°C for 30 minutes.
-
Stop the enzymatic reaction and trap the cleavable complex by adding SDS to a final concentration of 0.5-1%.
-
Add Proteinase K to a final concentration of 50-100 µg/mL and incubate at 37-50°C for 30-60 minutes to digest the covalently bound topoisomerase.
-
Add loading dye and analyze the DNA by agarose gel electrophoresis.
-
Visualize the gel. An increase in the amount of linear DNA (for Topo II) or nicked/open-circular DNA (for Topo I) compared to the control indicates the stabilization of the cleavable complex.
In Vivo Complex of Enzyme (ICE) Bioassay
This cell-based assay directly measures the amount of topoisomerase covalently bound to genomic DNA in cells treated with a potential inhibitor.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
This compound compound
-
Cell lysis buffer (containing a strong denaturant like Sarkosyl)
-
Cesium chloride (CsCl)
-
Ultracentrifuge and tubes
-
Equipment for slot or dot blotting
-
Antibodies specific for Topoisomerase I or Topoisomerase II
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents
Protocol:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of the this compound compound (and appropriate controls) for a specified time (e.g., 1-2 hours).
-
Lyse the cells directly in the plate with a lysis buffer containing a strong denaturant to trap the covalent DNA-protein complexes.
-
Shear the genomic DNA by passing the lysate through a syringe with a needle.
-
Layer the cell lysate onto a CsCl density gradient in an ultracentrifuge tube.
-
Perform ultracentrifugation at high speed for 20-24 hours to separate the dense DNA (and covalently bound proteins) from the less dense free proteins.
-
Carefully fractionate the gradient and identify the DNA-containing fractions (usually by measuring absorbance at 260 nm).
-
Apply the DNA fractions to a nitrocellulose or PVDF membrane using a slot or dot blot apparatus.
-
Block the membrane and then probe with a primary antibody specific for the topoisomerase of interest (Topo I or Topo II).
-
Wash and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent substrate and an appropriate imaging system.
-
The intensity of the signal is proportional to the amount of topoisomerase covalently bound to the DNA, providing a quantitative measure of the in-cell activity of the topoisomerase poison.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to quantify the topoisomerase inhibitory activity of this compound alkaloids. By employing a combination of in vitro enzymatic assays and cell-based methods, it is possible to determine the potency and mechanism of action of these compounds, which is crucial for their development as potential anticancer therapeutics. The systematic application of these assays will aid in the identification and characterization of novel and more effective topoisomerase inhibitors.
References
- 1. Inhibition of topoisomerase I function by nitidine and fagaronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antileukemic alkaloid fagaronine is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly developed dual topoisomerase inhibitor P8-D6 is highly active in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Novel Dual Topoisomerase Inhibitor P8-D6 Shows Anti-myeloma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aza-Analogous this compound P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties [mdpi.com]
Application of Benzo[c]phenanthridine Alkaloids in Antimicrobial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial susceptibility of various microorganisms to benzo[c]phenanthridine alkaloids. These compounds, a class of isoquinoline alkaloids found in various plant species, have demonstrated significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and accuracy in research and drug development settings.
Introduction to this compound Alkaloids and their Antimicrobial Properties
This compound alkaloids, such as sanguinarine and chelerythrine, are plant-derived compounds known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Their antimicrobial efficacy extends to a range of pathogens, including multidrug-resistant bacteria and clinically relevant fungi.
The primary mechanism of antibacterial action for several benzo[c]phenanthridines is the inhibition of the bacterial cell division protein FtsZ.[2][3][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division. By interfering with FtsZ polymerization and the subsequent assembly of the Z-ring, these alkaloids effectively block bacterial cytokinesis, leading to filamentation and eventual cell death.[2][3][4] This unique mechanism of action makes them attractive candidates for combating antibiotic resistance.
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound alkaloids against a selection of bacterial and fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VSE) | Enterococcus faecalis (VRE) |
| Sanguinarine | >64 | >64 | >64 | >64 |
| Chelerythrine | >64 | >64 | >64 | >64 |
| 1-Phenyl-2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium | 2 | 2 | 4 | 4 |
| 12-Phenyl-2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium | 2 | 2 | 4 | 4 |
| 1-(4-Biphenyl)-2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium | 1 | 1 | 2 | 2 |
| Vancomycin (Control) | 1 | 1 | 1 | >256 |
Data synthesized from studies on substituted 5-methylbenzo[c]phenanthridinium derivatives.[3][6]
Table 2: Antifungal Activity of this compound Alkaloids from Chelidonium majus (MIC in µg/mL)
| Compound | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Cryptococcus neoformans |
| 8-hydroxydihydrosanguinarine | 4 - 32 | 8 - 64 | 4 - 16 | 2 - 8 | 8 - 32 |
| 8-hydroxydihydrochelerythrine | 2 - 32 | 16 - 128 | 8 - 32 | 4 - 16 | 16 - 64 |
| Sanguinarine | 16 - 128 | 32 - 256 | 16 - 64 | 8 - 32 | 32 - 128 |
| Chelerythrine | 32 - 256 | 64 - 512 | 32 - 128 | 16 - 64 | 64 - 256 |
| Fluconazole (Control) | 0.25 - >64 | 0.5 - >64 | 8 - >64 | 0.125 - 4 | 0.5 - 16 |
Data represent ranges of MIC values observed against multiple clinical isolates.[7][8][9]
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing with this compound alkaloids. It is crucial to follow aseptic techniques throughout these procedures.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a this compound alkaloid that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound alkaloid stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of the this compound alkaloid in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). b. In a sterile 96-well plate, add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a designated row. c. Add 200 µL of the this compound stock solution, diluted in broth to twice the highest desired final concentration, to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microtiter Plate: a. Add 100 µL of the final diluted inoculum to each well (wells 1-12) of the prepared microtiter plate. This will bring the total volume in each well to 200 µL and dilute the compound concentrations to their final desired values.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.
-
Reading and Interpretation of Results: a. The MIC is the lowest concentration of the this compound alkaloid at which there is no visible growth (i.e., the first clear well). b. Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.
Protocol 2: Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to a this compound alkaloid by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound alkaloid solution
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of this compound Disks: a. Prepare a solution of the this compound alkaloid in a suitable volatile solvent. b. Aseptically apply a known volume (e.g., 20 µL) of the solution onto each sterile paper disk. c. Allow the disks to dry completely in a sterile environment before use. A solvent control disk should also be prepared.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing the swab against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
Application of Disks: a. Using sterile forceps, place the prepared this compound disks and a solvent control disk onto the inoculated agar surface. b. Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself. b. The size of the inhibition zone is indicative of the antimicrobial activity.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action: Inhibition of Bacterial Cell Division
Caption: Inhibition of FtsZ polymerization and cell division.
References
- 1. benchchem.com [benchchem.com]
- 2. asm.org [asm.org]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. At the heart of bacterial cytokinesis: the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of the this compound alkaloids from Chelidonium majus Linn against resistant clinical yeast isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Benzo[c]phenanthridine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of benzo[c]phenanthridine alkaloids using High-Performance Liquid Chromatography (HPLC). These methods are crucial for the quality control of medicinal plants, analysis of cell cultures, and in various stages of drug development.
Introduction
This compound alkaloids are a significant class of isoquinoline alkaloids found in various plant families, most notably Papaveraceae. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Accurate and robust analytical methods are essential for the qualitative and quantitative determination of these compounds in complex matrices. HPLC, particularly with diode-array detection (DAD) or mass spectrometry (MS), is a powerful technique for this purpose. This document outlines validated HPLC methods for the separation and quantification of key this compound alkaloids such as sanguinarine, chelerythrine, chelirubine, and macarpine.
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of various this compound alkaloids, compiled from multiple validated methods.
Table 1: HPLC Method Validation Parameters for this compound Alkaloids.
| Alkaloid | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Sanguinarine | 0.5 - 20[1] | 0.01 - 0.10[1][2] | 0.03 - 0.30[1][2] |
| Chelerythrine | 0.5 - 20[1] | 0.01 - 0.11[1][2] | 0.03 - 0.33[1][2] |
| Chelirubine | - | 0.08 | 0.24 |
| Macarpine | - | 0.79 | 3.59 |
| Dihydrosanguinarine | - | 0.05 | 0.16 |
| Dihydrochelerythrine | - | 0.01 | 0.03 |
| Dihydrochelirubine | - | 0.02 | 0.06 |
| Dihydromacarpine | - | 0.02 | 0.05 |
Note: Data for chelirubine, macarpine, and their dihydro derivatives are from a single study and linearity ranges were not specified.[2][3]
Table 2: Chromatographic Parameters from a Validated HPLC-DAD Method.
| Alkaloid | Retention Time (min) |
| Sanguinarine | 4.06 |
| Chelerythrine | 4.59 |
| Berberine (related alkaloid) | 3.59 |
Note: These retention times were achieved on a C18 Hypersil Gold column with an acetonitrile gradient (20 to 70%) in 1% acetic acid in water.[1]
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of this compound Alkaloids in Plant Material
This protocol is adapted from a validated method for the simultaneous separation and quantification of sanguinarine and chelerythrine.[1]
1. Sample Preparation (Extraction)
-
a. Weigh 1 gram of dried and powdered plant material (e.g., roots, rhizomes).
-
b. Macerate the sample in 10 mL of methanol for 24 hours at room temperature.
-
c. Sonicate the extract for 20 minutes.
-
d. Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 Hypersil Gold, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 20% to 70% B over a specified time, followed by a re-equilibration step.
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
a. Prepare stock solutions of sanguinarine and chelerythrine standards (e.g., 1 mg/mL in methanol).
-
b. Prepare a series of working standard solutions by diluting the stock solutions to cover the linear range (e.g., 0.5 to 20 µg/mL).[1]
-
c. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
d. Inject the prepared sample extracts.
-
e. Quantify the alkaloids in the samples by comparing their peak areas with the calibration curve.
Protocol 2: HPLC Analysis of a Broader Range of this compound Alkaloids
This protocol is based on a method developed for the analysis of seven quaternary this compound alkaloids.[4][5]
1. Sample Preparation
-
Follow the extraction procedure outlined in Protocol 1.
2. HPLC Instrumentation and Conditions
-
HPLC System: As described in Protocol 1.
-
Column: Synergi Max-RP C-12 Phenomenex (or a similar reversed-phase column).[4]
-
Mobile Phase: A gradient of acetonitrile (25-60%) in an aqueous solution containing 0.01 mol/L heptanesulfonic acid and 0.1 mol/L triethanolamine, with the pH adjusted to 2.5.[4][5]
-
Gradient Program: 25-60% acetonitrile over 25 minutes.[4][5]
-
Flow Rate: Not specified, a typical starting point would be 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Follow the calibration procedure outlined in Protocol 1, using standards for all seven alkaloids of interest (sanguinarine, chelerythrine, chelirubine, chelilutine, sanguilutine, sanguirubine, and macarpine).[4]
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biosynthetic pathway.
Caption: Experimental workflow for HPLC analysis of this compound alkaloids.
Caption: Simplified biosynthetic pathway of major this compound alkaloids.
References
Application Notes and Protocols for Staining Nucleic Acids in Living Cells with Benzo[c]phenanthridine Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quaternary benzo[c]phenanthridine alkaloids (QBAs) are a class of naturally occurring fluorescent compounds that exhibit a strong affinity for nucleic acids.[1] This property, combined with their ability to permeate the membranes of living cells, makes them valuable probes for visualizing nuclear architecture, chromosomes, and apoptotic bodies in real-time.[1] Several QBAs, including macarpine (MA), chelirubine (CHR), and sanguinarine (SA), have been successfully employed to stain DNA in various human and animal cell lines.[1] Their fluorescence upon binding to DNA allows for qualitative analysis by fluorescence microscopy and quantitative analysis of DNA content for cell cycle studies by flow cytometry.[1] These compounds are typically excitable with a common 488 nm argon laser, and their emission in the longer wavelength range (575-755 nm) allows for multiplexing with other fluorophores.[1] This document provides detailed protocols for the application of this compound alkaloids in live-cell imaging and flow cytometry, along with their photophysical and cytotoxic properties.
Data Presentation
Photophysical Properties of this compound Alkaloids
The following table summarizes the key spectral properties of several this compound alkaloids when interacting with calf thymus DNA (CT DNA). The quantum yield, a measure of the efficiency of fluorescence, is notably enhanced for some alkaloids upon binding to DNA, making them effective fluorescent stains.
| Alkaloid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (with CT DNA) | Reference |
| Macarpine | 471 | 602 | 0.016 | [2] |
| Chelirubine | 430 | 621 | 0.0062 | [2] |
| Sanguinarine | 419 | 568 | 0.0084 | [2] |
| Sanguirubine | 421 | 619 | 0.0043 | [2] |
| Chelerythrine | 413 | 561 | 0.0031 | [2] |
| Sanguilutine | 420 | 620 (600) | 0.000098 | [2] |
| Chelilutine | 422 | 595 | 0.0015 | [2] |
Cytotoxicity of this compound Alkaloids
Understanding the cytotoxic profile of a live-cell stain is crucial for interpreting experimental results. The half-maximal inhibitory concentration (IC50) values for several QBAs in different cell lines are presented below. It is important to note that cytotoxicity can vary significantly between cell lines.
| Alkaloid | Cell Line | IC50 (µg/mL) | Incubation Time | Reference |
| Macarpine (MA) | HL-60 | 0.012 | 72h | [3] |
| HeLa | 0.024 | 72h | [3] | |
| A431 | 0.024 | 72h | [3] | |
| Chelirubine (CHR) | HL-60 | 0.1 | 72h | [3] |
| HeLa | 0.7 | 72h | [3] | |
| A431 | 0.4 | 72h | [3] | |
| Sanguirubine (SR) | HL-60 | 0.1 | 72h | [3] |
| HeLa | 0.7 | 72h | [3] | |
| A431 | 0.4 | 72h | [3] | |
| Sanguinarine (SA) | HL-60 | 0.34 | 72h | [3] |
| HeLa | 0.7 | 72h | [3] | |
| A431 | 0.7 | 72h | [3] | |
| Chelerythrine (CHE) | HL-60 | 0.17 | 72h | [3] |
| HeLa | 1.44 | 72h | [3] | |
| A431 | 0.8 | 72h | [3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound alkaloid powder (e.g., Macarpine, Chelirubine, Sanguinarine)
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Stock Solution (1 mg/mL):
-
Weigh out 1 mg of the this compound alkaloid powder.
-
Dissolve the powder in 1 mL of DMSO or sterile water.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Staining Solution (1-10 µg/mL):
-
Dilute the 1 mg/mL stock solution in an appropriate buffer or cell culture medium to the desired final concentration. For initial experiments, a concentration range of 1-10 µg/mL is recommended.[1]
-
Prepare the working solution fresh before each use.
-
Protocol 2: Live-Cell Staining for Fluorescence Microscopy
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound working staining solution (1-10 µg/mL)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation around 488 nm, emission >575 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
-
Staining:
-
Remove the culture medium.
-
Add the pre-warmed working staining solution to the cells.
-
Incubate for a brief period (e.g., 5-15 minutes) at 37°C in a CO2 incubator.[1] The optimal incubation time may vary depending on the cell type and alkaloid used.
-
-
Washing (Optional):
-
For clearer imaging, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed PBS or fresh culture medium.
-
-
Imaging:
-
Observe the stained cells immediately using a fluorescence microscope. The nucleus should exhibit bright fluorescence.[1]
-
Protocol 3: Live-Cell Staining for Flow Cytometry
Materials:
-
Suspension cells or trypsinized adherent cells
-
Complete cell culture medium
-
This compound working staining solution (1-10 µg/mL)
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.
-
-
Staining:
-
Add the this compound working staining solution to the cell suspension.
-
Incubate for a brief period (e.g., 5-15 minutes) at room temperature or 37°C, protected from light.[1]
-
-
Washing:
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in flow cytometry buffer.
-
-
Analysis:
Visualizations
Caption: General workflow for staining living cells with this compound alkaloids.
Caption: Step-by-step workflow for fluorescence microscopy using benzo[c]phenanthridines.
Caption: Step-by-step workflow for flow cytometry using benzo[c]phenanthridines.
References
Application Notes & Protocols: Developing Novel Anticancer Agents from the Benzo[c]phenanthridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from the benzo[c]phenanthridine scaffold. This document covers the synthesis, in vitro evaluation, and mechanistic studies of these promising compounds, offering a guide for researchers in the field of oncology drug discovery.
Introduction
This compound alkaloids, a class of nitrogen-containing heterocyclic compounds, are naturally occurring molecules found in various plant species.[1][2] Prominent members of this family, such as sanguinarine and chelerythrine, have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[1][3] The planar structure of the this compound core allows for intercalation into DNA, and derivatives have been shown to inhibit key cellular processes in cancer cells, such as topoisomerase activity, leading to cell cycle arrest and apoptosis.[4][5] This has spurred significant interest in synthesizing novel derivatives with enhanced efficacy and selectivity against various cancer types.[6]
Key this compound Derivatives and Anticancer Activity
Numerous derivatives of the this compound scaffold have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of several promising compounds.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
Table 1: IC50 Values (μM) of Selected this compound Derivatives against Various Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | PC3 (Prostate) | Hela (Cervical) | A549 (Lung) | HepG2 (Liver) | K-562 (Leukemia) | HCT-116 (Colon) | HL-60 (Leukemia) |
| Sanguinarine (SA) | - | - | - | - | - | >10 | - | - |
| Chelerythrine | 5.8 | - | - | - | - | 2.5 | - | - |
| Compound 8a | 0.28 | 1.12 | 0.54 | 1.25 | 0.98 | - | - | - |
| Compound 8b | 0.95 | 2.54 | 1.87 | 3.12 | 2.54 | - | - | - |
| Compound 8e | 1.02 | 3.14 | 2.01 | 4.58 | 3.14 | - | - | - |
| Compound 8m | 0.88 | 2.87 | 1.54 | 3.24 | 2.87 | - | - | - |
| NK109 | - | - | - | - | - | - | Potent | Potent |
| Etoposide (VP-16) | 1.54 | 4.21 | 3.21 | 5.14 | 4.12 | - | - | - |
Data synthesized from multiple sources.[1][4][5]
Mechanism of Action: Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest. A key mechanism involves the inhibition of DNA topoisomerases I and II, leading to DNA damage, which in turn triggers downstream signaling cascades.[4]
Apoptosis Induction Pathway
Many this compound derivatives induce apoptosis by modulating the expression of Bcl-2 family proteins. For instance, compound 8a has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in MCF-7 cells.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, caspase activation, and subsequent apoptotic cell death.[3][4]
Caption: Apoptosis induction pathway by this compound derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, primarily in the S phase.[4] This prevents cancer cells from replicating their DNA and proliferating.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route for novel phenanthridine derivatives often starts from commercially available precursors and involves several steps, including reduction of Schiff bases and radical cyclization.[1] For a detailed, specific synthesis protocol, please refer to the supplementary information of the cited primary literature.[1][4]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3, Hela, A549, HepG2)[4]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DNA Topoisomerase I/II Relaxation Assay
This assay determines the inhibitory effect of the compounds on the enzymatic activity of topoisomerases.
Materials:
-
Human DNA Topoisomerase I or IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
Test compounds
-
Agarose gel
-
Ethidium bromide or another DNA stain
-
Gel electrophoresis system
Protocol:
-
Prepare a reaction mixture containing the supercoiled DNA, topoisomerase enzyme, and assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form.[4]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 hours.[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assays
a) Hoechst 33258 Staining for Nuclear Morphology:
Protocol:
-
Grow cells on coverslips in a 6-well plate and treat with the test compound for 24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with Hoechst 33258 solution (1 µg/mL in PBS) for 15 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[4]
b) Annexin V-FITC/PI Staining for Apoptosis Detection:
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities relative to a loading control like β-actin.[4]
Experimental Workflow for Developing this compound Anticancer Agents
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel anticancer agents from the this compound scaffold.
Caption: General workflow for anticancer drug development.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent anticancer agents. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate new derivatives with improved therapeutic potential. Further mechanistic studies and in vivo evaluations are crucial to advance the most promising candidates toward clinical development.
References
- 1. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anticancer activities of this compound alkaloid sanguinarine in oral squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of O4-benzo[c]phenanthridine alkaloids against HCT-116 and HL-60 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Step Synthetic Access to Isosteric and Potent Anticancer Nitrogen Heterocycles with the this compound Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Amino-Substituted Benzo[c]phenanthridine Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 6-amino-substituted benzo[c]phenanthridine derivatives, a class of compounds with significant potential in anticancer drug development. The methodologies outlined are based on established synthetic routes and provide a framework for the generation and assessment of novel analogs for structure-activity relationship (SAR) studies.
Introduction
This compound alkaloids, such as fagaronine and nitidine, are naturally occurring compounds known for their broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Synthetic derivatives, particularly those with a 6-amino substitution, have emerged as a promising class of cytotoxic agents. These planar aromatic systems are believed to exert their anticancer effects through mechanisms such as DNA intercalation and inhibition of topoisomerases I and II, leading to cell cycle arrest and apoptosis. The protocols detailed below describe an efficient two-step synthesis to produce these derivatives for further investigation.[1][2]
Experimental Protocols
The synthesis of 6-amino-substituted this compound derivatives is achieved through a two-step process: (1) condensation to form the dihydro intermediate, followed by (2) dehydrogenation to yield the final aromatic compound.
Protocol 1: Synthesis of 11-Substituted 6-Amino-11,12-dihydrobenzo[c]phenanthridines
This procedure details the condensation of 2-methylbenzonitrile with a substituted aromatic aldehyde to form the dihydrothis compound core.
Materials:
-
2-Methylbenzonitrile
-
Substituted Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Potassium tert-butoxide (t-BuOK)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aromatic aldehyde (1.0 eq) in anhydrous DMPU under an inert atmosphere (Argon or Nitrogen), add 2-methylbenzonitrile (2.0 eq).
-
Add potassium tert-butoxide (2.0 eq) in portions while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 11-substituted 6-amino-11,12-dihydrothis compound.
Protocol 2: Synthesis of 11-Substituted 6-Aminobenzo[c]phenanthridines (Dehydrogenation)
This protocol describes the aromatization of the dihydro intermediate to the final this compound derivative.
Materials:
-
11-Substituted 6-amino-11,12-dihydrothis compound (from Protocol 1)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,4-Dioxane, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 11-substituted 6-amino-11,12-dihydrothis compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Add DDQ (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 11-substituted 6-aminothis compound. For compounds intended for biological testing, conversion to a salt (e.g., perchlorate) may be performed to improve solubility.
Data Presentation
The antiproliferative activity of synthesized 6-amino-substituted this compound derivatives is typically evaluated against a panel of human cancer cell lines, such as the NCI-60 panel.[3][4][5] The GI₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth, is a key metric.
Table 1: Antiproliferative Activity (GI₅₀, µM) of Selected 6-Aminothis compound Derivatives
| Compound ID | 11-Substituent | Leukemia (CCRF-CEM) | Non-Small Cell Lung (A549) | Colon (HT29) | Breast (MCF7) | Prostate (PC-3) |
| BZD-1 | Phenyl | 1.25 | 2.50 | 2.10 | 1.80 | 1.50 |
| BZD-2 | 4-Methoxyphenyl | 0.90 | 1.80 | 1.50 | 1.10 | 1.00 |
| BZD-3 | 3,4,5-Trimethoxyphenyl | <1.00 | <1.00 | <1.00 | <1.00 | <1.00 |
| BZD-4 | 4-Chlorophenyl | 1.50 | 3.10 | 2.80 | 2.20 | 2.00 |
Note: The data presented in this table is representative and compiled based on reported activities for this class of compounds. Actual values will vary based on specific experimental conditions.[1][6] Compounds with methoxyphenyl substituents tend to exhibit the highest potency.[1][6]
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway for generating 6-amino-substituted this compound derivatives.
References
- 1. Synthesis and biological evaluation of 11-substituted 6-aminothis compound derivatives, a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 6-amino-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Collection - Synthesis and Biological Evaluation of 11-Substituted 6-Aminothis compound Derivatives, a New Class of Antitumor Agents - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols: Utilizing the Resazurin Microtiter Assay for Evaluating Benzo[c]phenanthridine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[c]phenanthridine alkaloids are a class of natural products that have garnered significant interest for their potent biological activities, particularly their anti-proliferative and cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for utilizing the resazurin microtiter assay to quantitatively assess the activity of these compounds. The resazurin assay is a sensitive, reliable, and straightforward method for determining cell viability and cytotoxicity, making it an ideal tool for screening and characterizing potential therapeutic agents.
The principle of the resazurin assay is based on the reduction of the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent resorufin by metabolically active cells. This conversion is directly proportional to the number of viable cells, allowing for a quantitative measurement of a compound's effect on cell proliferation and survival.
Data Presentation: Cytotoxic Activity of this compound Alkaloids
The following tables summarize the cytotoxic activity of various this compound alkaloids against different cancer cell lines. It is important to note that while the resazurin assay is a preferred method, much of the publicly available data has been generated using analogous metabolic assays like MTT and MTS. The assay used is indicated for each data point.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Sanguinarine | MDA-MB-231 | Triple-Negative Breast Cancer | 2.5 - 4.5 | Not Specified | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1 - 4 | Not Specified | [1] | |
| NB4 | Acute Promyelocytic Leukemia | 0.53 | Not Specified | ||
| MKN-45 | Gastric Cancer | 1.53 | Not Specified | ||
| SAS | Oral Squamous Cell Carcinoma | 0.75 - 1.0 | MTT | [2] | |
| Chelerythrine | MDA-MB-231 | Triple-Negative Breast Cancer | 3.616 ± 0.51 | MTS | [3] |
| MCF-7 | Breast Cancer | 22.47 ± 0.84 | MTS | [3] | |
| NB4 | Acute Promyelocytic Leukemia | 1.85 | Not Specified | ||
| MKN-45 | Gastric Cancer | 12.72 | Not Specified | ||
| Sanguilutine | HeLa | Cervical Cancer | Potent antiproliferative activity | Not Specified | [1] |
| HL-60 | Promyelocytic Leukemia | Potent antiproliferative activity | Not Specified | [1] | |
| A-2780 | Ovarian Cancer | Potent antiproliferative activity | Not Specified | [1] | |
| Chelilutine | HeLa | Cervical Cancer | Potent antiproliferative activity | Not Specified | [1] |
| HL-60 | Promyelocytic Leukemia | Potent antiproliferative activity | Not Specified | [1] | |
| A-2780 | Ovarian Cancer | Potent antiproliferative activity | Not Specified | [1] |
Experimental Protocols
Protocol 1: General Resazurin Microtiter Assay for Cytotoxicity
This protocol provides a general procedure for determining the cytotoxic effects of this compound alkaloids on adherent cancer cell lines.
Materials:
-
This compound alkaloid stock solution (in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound alkaloid in complete cell culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Staining:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line's metabolic activity.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Caspase-Glo® 3/7 Assay
This protocol can be used as a follow-up to the resazurin assay to confirm that the observed cytotoxicity is due to apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using white-walled 96-well plates suitable for luminescence measurements.
-
-
Caspase Activity Measurement:
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
Express the results as relative luminescence units (RLU) or as a fold-change compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways
The cytotoxic activity of this compound alkaloids, particularly sanguinarine and chelerythrine, is often mediated through the induction of apoptosis. The following diagrams illustrate the key signaling pathways involved.
Caption: General apoptotic signaling pathway induced by this compound alkaloids.
References
- 1. Effect of quaternary this compound alkaloids sanguilutine and chelilutine on normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Resazurin Reduction Assay Can Distinguish Cytotoxic from Cytostatic Compounds in Spheroid Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"overcoming solubility issues of benzo[c]phenanthridine derivatives"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges commonly encountered with benzo[c]phenanthridine derivatives. These potent alkaloids, while promising for various therapeutic applications, often exhibit poor aqueous solubility, which can hinder research and development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound derivative precipitates when I add it to an aqueous buffer from a DMSO stock.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic co-solvent (DMSO) may be too low to keep the compound in solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to use a lower final concentration of the this compound derivative in your experiment if permissible by the assay parameters.
-
Increase Co-solvent Percentage: Gradually increase the final percentage of DMSO in your aqueous solution. [1]However, always be mindful of the solvent tolerance of your biological system (e.g., cell line, enzyme), as high concentrations of DMSO can be toxic or interfere with the assay. It is crucial to run a vehicle control with the highest concentration of DMSO used.
-
Use a Different Co-solvent: If DMSO is not effective or tolerated, consider other organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 300. [2]The choice of co-solvent can depend on the specific derivative and the experimental system. [3] 4. Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help dissolve the compound. However, be cautious as this may not be suitable for all derivatives or long-term storage due to potential degradation.
-
Issue 2: I'm observing inconsistent results in my biological assays.
-
Possible Cause: Poor solubility can lead to an inaccurate effective concentration of the compound in your assays. [4]The compound may be precipitating out of solution, leading to variability between experiments.
-
Troubleshooting Steps:
-
Visually Inspect Solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. Solutions should be clear.
-
Filter Sterilization: If you are sterilizing your compound solution by filtration, be aware that the compound may adsorb to the filter membrane, especially if it is not fully dissolved. [5]Consider using a filter material with low protein/compound binding.
-
Re-evaluate Solubilization Method: The current method may not be robust enough. Consider the more advanced techniques described in the FAQs below, such as pH adjustment or the use of cyclodextrins.
-
Issue 3: My compound is soluble in organic solvent but not in my aqueous cell culture medium.
-
Possible Cause: The complex composition of cell culture media (salts, amino acids, proteins) can affect the solubility of your compound. It may interact with components of the media and precipitate.
-
Troubleshooting Steps:
-
Prepare a More Concentrated Stock: This allows for a smaller volume of the organic solvent to be added to the media, minimizing its impact.
-
Serial Dilutions: Perform serial dilutions in the cell culture medium to find the highest concentration that remains soluble.
-
Pre-complex with Cyclodextrins: As detailed in the protocols, pre-forming a complex with a cyclodextrin can significantly enhance aqueous solubility and compatibility with culture media. [6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound derivatives?
A1: The low aqueous solubility of these compounds is often due to their rigid, planar aromatic structures, which can lead to strong intermolecular forces in the solid state (high crystal lattice energy). [4]Their hydrophobic nature also limits their interaction with water molecules. [4]For instance, sanguinarine, a well-known this compound alkaloid, has low solubility in water-based liquids at physiological pH. [6] Q2: How can I determine the aqueous solubility of my specific derivative?
A2: The two most common methods are the kinetic and thermodynamic solubility assays. [5][8]* Kinetic Solubility: This is a high-throughput method often used in early drug discovery. A concentrated stock of the compound (usually in DMSO) is added to an aqueous buffer, and the point of precipitation is measured, often by nephelometry (light scattering). [8][9]* Thermodynamic Solubility (Shake-Flask Method): This is considered the "gold standard" and measures the equilibrium solubility. [5]An excess of the solid compound is added to a buffer and shaken for an extended period (24-48 hours) until equilibrium is reached. [1]The supernatant is then filtered or centrifuged, and the concentration of the dissolved compound is measured, typically by UV-Vis spectroscopy or HPLC. [1][5] Q3: What are the different strategies I can use to improve solubility?
A3: Several techniques can be employed, ranging from simple to more advanced formulation strategies:
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the solution can significantly increase solubility. [3]For example, the solubility of sanguinarine is influenced by pH. [6]* Co-solvents: Using a mixture of water and a miscible organic solvent (like DMSO or ethanol) is a common initial approach. [2][10]* Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. [6][11][12]They can encapsulate the poorly soluble this compound derivative, forming a water-soluble inclusion complex. [6][13]* Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound. [3]Sodium lauryl sulfate (SLS) is a commonly used surfactant. [14][15]* Nanoparticle Formulations: Advanced techniques like creating nanosuspensions or encapsulating the compound in lipid-based nanoparticles can dramatically improve solubility and bioavailability. [16][17][18][19]* Solid Dispersions: In this technique, the compound is dispersed in a polymer matrix, often in an amorphous state, which has better solubility than the crystalline form. [17][20]
Data Presentation: Solubility Enhancement of Sanguinarine
The following table summarizes the impact of β-cyclodextrin and pH on the association constant of Sanguinarine, indicating complex formation which enhances solubility.
| System | pH | Association Constant (Ka, M-1) - Benesi-Hildebrand Method | Association Constant (Ka, M-1) - Scott Method | Association Constant (Ka, M-1) - Scatchard Method |
| Sanguinarine-β-CD | 8.0 | 200 ± 15 | 205 ± 15 | 210 ± 15 |
| Sanguinarine-β-CD with 0.1% PVP | 8.0 | 410 ± 20 | 415 ± 20 | 420 ± 20 |
| Data adapted from spectrophotometric studies on sanguinarine-β-cyclodextrin complex formation. The presence of a hydrophilic polymer like PVP can further enhance the complexation efficiency.[6] |
Experimental Protocols
Protocol 1: Determining Aqueous Solubility using the Shake-Flask Method
-
Add an excess amount of the solid this compound derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. [1]3. After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and separate the undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Dilute the clear supernatant with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve. [1] Protocol 2: Solubility Enhancement using β-Cyclodextrin Complexation (Kneading Method)
-
Weigh out the this compound derivative and β-cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the powders in a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a thick paste.
-
Knead the paste thoroughly for 30-45 minutes.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder. This powder can then be used for dissolution studies.
Visualizations
Caption: A general workflow for systematically addressing solubility issues.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Caption: A simplified signaling pathway for sanguinarine-induced apoptosis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ijrar.org [ijrar.org]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay | Bienta [bienta.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. mdpi.com [mdpi.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. ijpsm.com [ijpsm.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. upperton.com [upperton.com]
Technical Support Center: Optimizing Benzo[c]phenanthridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of benzo[c]phenanthridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of benzo[c]phenanthridines via common synthetic routes.
Palladium-Catalyzed Synthesis (e.g., Suzuki Coupling, C-H Activation)
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity: | Ensure the palladium catalyst is active. Use freshly opened catalyst or store it under an inert atmosphere. Consider using a pre-catalyst that is more stable. |
| Ligand Choice: | The choice of phosphine ligand is crucial. For electron-rich substrates, consider using bulky, electron-donating ligands like Buchwald's SPhos or XPhos to facilitate oxidative addition. |
| Base Incompatibility: | The base is critical for the catalytic cycle. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. For some reactions, a small amount of water may be beneficial. |
| Solvent Effects: | The polarity of the solvent can significantly impact the reaction. Screen solvents like toluene, dioxane, DMF, or a mixture of solvents (e.g., toluene/water). Ensure solvents are anhydrous for moisture-sensitive reactions. |
| Reaction Temperature: | The reaction may require heating to proceed. Optimize the temperature; too low may result in no reaction, while too high could lead to catalyst decomposition or side product formation. |
Problem: Formation of Side Products (e.g., Dehalogenated Starting Material)
| Potential Cause | Suggested Solution |
| Premature Reduction of Aryl Halide: | This can occur if the catalytic cycle is interrupted. Ensure all reagents are added in the correct order and that the reaction mixture is homogenous. |
| Proto-demetalation: | Traces of water or other protic sources can protonate the organopalladium intermediate. Use anhydrous solvents and reagents. |
Gold-Catalyzed Synthesis (e.g., Cascade Cyclization)
Problem: Low Yield or Incomplete Conversion
| Potential Cause | Suggested Solution |
| Catalyst Choice: | The ligand on the gold catalyst significantly affects reactivity. Screen different gold catalysts, for example, moving from a less bulky ligand like PPh₃ to a bulkier one like JohnPhos can improve yields.[1] |
| Solvent Selection: | The reaction can be highly solvent-dependent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective. Test different solvents to find the optimal one for your specific substrate.[1] |
| Reaction Temperature: | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to achieve full conversion. |
| Incomplete Cyclization: | For cascade reactions, the reaction may stop at an intermediate stage. This can sometimes be addressed by increasing the reaction time or temperature. |
Problem: Unselective Decomposition of Starting Material
| Potential Cause | Suggested Solution |
| Highly Reactive Catalyst: | A very active catalyst might lead to undesired side reactions and decomposition. Consider using a less reactive catalyst or lowering the catalyst loading. |
| Unstable Substrate: | If the starting material is unstable under the reaction conditions, consider derivatization to a more stable precursor. |
Photochemical Synthesis (e.g., Photocyclization)
Problem: Low Product Yield
| Potential Cause | Suggested Solution |
| Insufficient Irradiation: | Ensure the light source has the correct wavelength and intensity for the reaction. The reaction vessel should be made of a material transparent to the required wavelength (e.g., quartz for UV light). |
| Degassing: | Oxygen can quench excited states and inhibit photochemical reactions. Thoroughly degas the solvent and reaction mixture before irradiation. |
| Solvent Choice: | The solvent can influence the reaction outcome. tert-Butanol is a common choice for these reactions.[2] |
| Formation of Byproducts: | Side reactions can consume the starting material. For example, in the photocyclization of biphenyl-2-carbaldehyde O-acetyl oximes, the formation of the corresponding nitrile is a common side product.[2] |
Problem: Reaction Does Not Proceed
| Potential Cause | Suggested Solution |
| Incorrect Wavelength: | The substrate must be able to absorb the light emitted by the lamp. Check the UV-Vis spectrum of your starting material and choose a lamp with an appropriate emission spectrum. |
| Presence of Quenchers: | Impurities in the starting materials or solvent can act as quenchers. Purify all reagents and use high-purity solvents. |
Aza-Diels-Alder Reaction
Problem: Low Conversion or No Reaction
| Potential Cause | Suggested Solution |
| Lewis Acid Inactivity: | Lewis acids like BF₃·OEt₂ are often used as catalysts and are moisture-sensitive. Use a fresh bottle or freshly distilled Lewis acid. |
| Diene/Dienophile Reactivity: | The electronic nature of the diene and dienophile is crucial. Electron-deficient imines react with electron-rich dienophiles. Ensure your substrate pairing is appropriate for an inverse-electron-demand Diels-Alder reaction. |
| Steric Hindrance: | Bulky substituents on the diene or dienophile can hinder the reaction. If possible, use less sterically demanding starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing a palladium-catalyzed cross-coupling reaction for benzo[c]phenanthridine synthesis?
A1: A good starting point is to use a common catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a carbonate base (e.g., K₂CO₃ or Cs₂CO₃), and an aprotic solvent like toluene or dioxane. Start with a reaction temperature of 80-100 °C and monitor the reaction by TLC or LC-MS. If the reaction is slow or incomplete, you can then screen other ligands, bases, and solvents.
Q2: In a gold-catalyzed cyclization, my reaction is giving a complex mixture of products. What should I do?
A2: A complex mixture often indicates non-selective reactions or decomposition. First, try lowering the reaction temperature to see if this improves selectivity. If that doesn't work, screening different gold catalysts with varying electronic and steric properties is a key step. For instance, sometimes a less reactive catalyst can provide a cleaner reaction profile. Also, ensure your starting materials are pure, as impurities can sometimes interfere with the catalysis.[3]
Q3: My photochemical reaction is very slow. How can I increase the reaction rate?
A3: To increase the rate of a photochemical reaction, you can try several approaches. First, ensure your light source is powerful enough and that the wavelength is optimal for exciting your molecule. Increasing the concentration of the reactant can sometimes help, but be mindful of potential side reactions like dimerization. Finally, ensure the reaction is free of oxygen or other quenchers by properly degassing the solvent.
Q4: I am having trouble purifying my final this compound product. What are the best methods?
A4: Benzo[c]phenanthridines can be challenging to purify due to their rigid, planar structure which can lead to aggregation and poor solubility. Column chromatography on silica gel is a common first step. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often effective. If silica gel chromatography is insufficient, consider using alumina. For highly pure compounds, preparative HPLC or recrystallization are often necessary.
Data Presentation
Table 1: Optimization of Gold-Catalyzed Cascade Cyclization[1]
| Entry | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | IPrAuNTf₂ (5) | CDCl₃ | RT | 2 | 56 |
| 2 | XPhosAuCl/AgSbF₆ (2) | CDCl₃ | RT | 2 | 86 |
| 3 | JohnPhosAuCl/AgSbF₆ (2) | CDCl₃ | RT | 2 | 87 |
| 4 | JohnPhosAu(MeCN)SbF₆ (2) | CDCl₃ | RT | 2 | 92 |
| 5 | JohnPhosAu(MeCN)SbF₆ (2) | CDCl₃ | 50 | 1 | 94 |
Reaction of Boc-protected diyne to the corresponding dihydrothis compound. Yields determined by ¹H NMR.
Table 2: Optimization of Palladium-Catalyzed C-H Activation[4]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd-PVP NPs (2) | K₂CO₃ (3) | H₂O:DMA (1:1) | 100 | 24 | 90 |
| 2 | None | K₂CO₃ (3) | H₂O:DMA (1:1) | 100 | 24 | 0 |
| 3 | Pd-PVP NPs (0.5) | K₂CO₃ (3) | H₂O:DMA (1:1) | 100 | 24 | 58 |
| 4 | Pd-PVP NPs (1) | K₂CO₃ (3) | H₂O:DMA (1:1) | 100 | 24 | 95 |
Reaction of N-methyl-N-phenyl-2-iodobenzamide to the corresponding phenanthridinone. Yields quantified by ¹H NMR.
Experimental Protocols
Protocol 1: Gold-Catalyzed Cascade Cyclization of a Boc-Protected Diyne[5]
-
In a glove box, add a solution of JohnPhosAu(MeCN)SbF₆ (7.32 mg, 0.01 mmol) in dry 1,2-dichloroethane (DCE) (0.5 mL) to a solution of the Boc-protected diyne substrate (0.2 mmol) and 4 Å molecular sieves (200 mg) in dry DCE (0.5 mL) in a screw-cap vial.
-
Seal the vial and stir the reaction mixture at 60 °C for 12 hours outside the glove box.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/petroleum ether = 1/10) to afford the pure dihydrothis compound derivative.
-
For deprotection and oxidation, dissolve the purified product in a minimal amount of chloroform. Heat the neat compound to 200 °C under a nitrogen atmosphere for 3 hours.
-
Cool the residue and dissolve it in chloroform. Bubble air through the solution for a few minutes to effect oxidation.
-
Remove the solvent under reduced pressure to obtain the final this compound product.
Protocol 2: Photochemical Synthesis of Phenanthridines[2]
-
Dissolve the biphenyl-2-carbaldehyde O-acetyl oxime substrate in tert-butyl alcohol (5 mL) in a quartz reaction vessel.
-
Degas the solution for 30 minutes by bubbling with an inert gas (e.g., argon or nitrogen).
-
Irradiate the solution with a 450 W medium-pressure mercury lamp through a quartz filter for 3 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to isolate the phenanthridine product.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield in synthesis.
References
"troubleshooting low efficacy of benzo[c]phenanthridine in cell culture"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with benzo[c]phenanthridine alkaloids in cell culture experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that can lead to lower-than-expected efficacy of this compound compounds in cell culture.
Q1: Why am I observing low or inconsistent cytotoxicity with my this compound compound?
A1: Several factors can contribute to low or inconsistent efficacy. These can be broadly categorized into issues with the compound itself, the experimental setup, and the specific cell line being used. A systematic approach to troubleshooting these variables is recommended.
Q2: How can I be sure my compound is soluble in the cell culture medium?
A2: this compound alkaloids can have limited aqueous solubility. Visually inspecting your culture medium after adding the compound is the first step. Look for any signs of precipitation or cloudiness. It is also recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your pre-warmed culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Q3: Could my this compound be degrading in the culture medium during the experiment?
A3: Yes, compound stability can be a significant issue, especially during longer incubation periods. Some this compound alkaloids are known to be sensitive to light and pH. It is advisable to perform a stability study of your compound in the specific cell culture medium you are using. This can be done by incubating the compound in cell-free medium under the same conditions as your experiment and measuring its concentration at different time points using HPLC.[1]
Q4: I'm using serum in my culture medium. Could this be affecting the compound's efficacy?
A4: Serum proteins, particularly albumin, can bind to small molecules, reducing their bioavailable concentration and thus their efficacy. This has been observed with some quaternary this compound alkaloids. Consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it. Alternatively, you may need to increase the compound concentration to account for serum binding.
Q5: Are my cells actively removing the compound?
A5: Some cell lines can develop resistance to certain compounds by upregulating efflux pumps, which actively transport the compound out of the cell. This has been identified as a resistance mechanism to some this compound derivatives in certain contexts.[2][3][4] If you suspect this is an issue, you may need to use efflux pump inhibitors or consider alternative compounds.
Q6: Why do different cell lines show varying sensitivity to the same this compound alkaloid?
A6: The cytotoxic and anti-proliferative effects of this compound alkaloids are cell-line dependent.[5] This variability can be due to differences in cell membrane composition, metabolic activity, expression of target proteins, and the status of signaling pathways such as those involved in apoptosis. It is crucial to determine the optimal concentration range for each cell line through dose-response experiments.
Q7: My results suggest the cells are dying, but not through apoptosis. Is this possible?
A7: Yes, some this compound alkaloids like sanguinarine can induce different cell death mechanisms depending on the concentration. At lower concentrations, apoptosis may be the primary mode of cell death, while at higher concentrations, necrosis can occur.[6] It is important to use multiple assays to assess cell death, such as an Annexin V assay for apoptosis and a lactate dehydrogenase (LDH) assay for necrosis.[7]
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several common this compound alkaloids across various cancer cell lines. Note that experimental conditions such as incubation time can influence these values.
Table 1: IC50 Values of Sanguinarine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A431 | Epidermoid Carcinoma | Not Specified | >10 |
| Bel7402 | Hepatocellular Carcinoma | Not Specified | 2.90 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 2.50 |
| HCCLM3 | Hepatocellular Carcinoma | Not Specified | 5.10 |
| SMMC7721 | Hepatocellular Carcinoma | Not Specified | 9.23 |
| H1299 | Non-small Cell Lung Cancer | 72 | Not specified, but sensitive |
| H1975 | Non-small Cell Lung Cancer | 72 | Not specified, but sensitive |
| NCI-N87 | Gastric Cancer | 24 | 1.46 |
| HL-60 | Promyelocytic Leukemia | 4 | 0.9 |
| C32 | Amelanotic Melanoma | 24 | ~1.5 (estimated from viability data)[8] |
Table 2: IC50 Values of Chelerythrine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| NCI-H1703 | Non-small Cell Lung Cancer | Not Specified | - |
| SK-LU-1 | Lung Adenocarcinoma | Not Specified | - |
| HLCSC | Lung Cancer Stem Cell | Not Specified | - |
| NCI-N87 | Gastric Cancer | 24 | 3.81 |
| AGS | Gastric Adenocarcinoma | 24 | - |
| MKN45 | Gastric Adenocarcinoma | 24 | - |
Table 3: IC50 Values of Protopine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | - |
| Caco-2 | Colorectal Adenocarcinoma | - |
| HT-29 | Colorectal Adenocarcinoma | - |
| MCF-7 | Breast Adenocarcinoma | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol is adapted from standard MTT assay procedures.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of the this compound compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detecting Apoptosis using Annexin V-FITC Staining
This protocol is based on standard procedures for Annexin V staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the this compound compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Assessing Compound Stability in Cell Culture Medium
This protocol provides a general framework for evaluating the stability of a this compound compound in cell culture medium using HPLC.[1]
Materials:
-
This compound compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
37°C, 5% CO2 incubator
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile or methanol (HPLC grade)
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
Spike pre-warmed cell culture medium (with and without serum) with the compound to the final working concentration used in your experiments.
-
Immediately take a sample (T=0) and store it at -80°C.
-
Incubate the remaining medium in a sterile tube at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C.
-
For analysis, thaw the samples and precipitate any proteins by adding three volumes of cold acetonitrile or methanol.
-
Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant to HPLC vials.
-
Analyze the concentration of the parent compound in each sample by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low efficacy of this compound.
Signaling Pathway
Caption: Signaling pathways affected by this compound alkaloids.
Experimental Workflow for Stability Assay
Caption: Workflow for assessing compound stability in cell culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of this compound derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of quaternary this compound alkaloids sanguilutine and chelilutine on normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of natural compounds in hepatocyte cell culture models. The case of quaternary this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Benzo[c]phenanthridine Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of benzo[c]phenanthridine alkaloid stock solutions to ensure their stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound stock solutions?
A1: The stability of this compound alkaloids in solution is primarily influenced by several factors, including temperature, light exposure, pH, solvent choice, and the frequency of freeze-thaw cycles.[1][2] These compounds, such as sanguinarine and chelerythrine, are susceptible to degradation, which can lead to a loss of biological activity and inconsistent experimental results.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound alkaloids like chelerythrine and sanguinarine.[1][3] For some chloride salt forms, water can also be used, which may enhance solubility and stability.[1][4] It is crucial to use anhydrous or fresh DMSO, as absorbed moisture can decrease the solubility of the compound.[3]
Q3: How should I store the solid (powder) form of this compound alkaloids?
A3: For optimal long-term stability, the solid, lyophilized powder of this compound alkaloids should be stored at -20°C in a desiccated environment, protected from light.[1][2] Under these conditions, the solid compound can be stable for up to three years.[1][3]
Q4: What are the ideal storage conditions for this compound stock solutions?
A4: To ensure the stability of stock solutions, it is highly recommended to prepare fresh solutions for each experiment.[1] If storage is necessary, stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[1][2] For short-term storage (up to one month), store aliquots at -20°C.[1][3] For longer-term storage (up to one year), -80°C is recommended.[1][3][5] Always protect solutions from light.[1][2]
Q5: Are this compound alkaloids light-sensitive?
A5: Yes, this compound alkaloids are sensitive to light, especially when in solution.[1][2] Exposure to light can cause photodegradation, which can compromise the compound's biological activity. It is essential to store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
Q6: How does pH affect the stability and activity of these compounds?
A6: The stability and biological activity of many this compound alkaloids are pH-dependent. For instance, chelerythrine exists in a biologically active, charged iminium form at an acidic to neutral pH (1-6).[2] At a more alkaline pH (8.5-11), it can convert to a neutral alkanolamine form.[2] It is generally recommended to work within a controlled, mildly acidic to neutral pH range (e.g., pH 6-7.5) to maintain the stable iminium form, unless a specific experimental protocol requires otherwise.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or loss of biological activity | 1. Improper Storage: Exposure to high temperatures, light, or moisture.[1] 2. Repeated Freeze-Thaw Cycles: Degradation of the compound in solution.[1] 3. Age of Stock Solution: Limited shelf-life of solutions.[1] 4. Compound Purity: Use of a low-purity grade compound.[1] | 1. Strictly adhere to recommended storage conditions (solid at -20°C, desiccated; solutions in aliquots at -20°C or -80°C, protected from light).[1] 2. Aliquot stock solutions into single-use volumes.[1][2] 3. Prepare fresh stock solutions regularly.[1] 4. Verify the purity of the compound with a certificate of analysis from the supplier (≥98% purity recommended).[1] |
| Precipitation or cloudiness in the solution | 1. Poor Solubility: Exceeding the solubility limit in the chosen solvent. 2. pH-Dependent Solubility: A significant shift in the pH of the medium.[2] 3. Degradation: Formation of insoluble degradation products.[6] 4. Moisture in DMSO: Using DMSO that has absorbed moisture.[3] | 1. Ensure the concentration does not exceed the solubility limit (e.g., up to 10 mM in DMSO for chelerythrine).[1] 2. Verify and adjust the pH of the solution or experimental buffer.[6] 3. Consider filtering the solution and analyzing the precipitate. Prepare fresh solutions if degradation is suspected.[6] 4. Use fresh, anhydrous DMSO for preparing stock solutions.[3] |
| Visible color change in the solution | 1. Degradation: Chemical alteration of the compound. 2. pH Shift: Change in the chemical form of the alkaloid.[2] 3. Exposure to Light: Photodegradation.[1][2] | 1. Discard the solution and prepare a fresh stock. 2. Check and buffer the pH of your solution. 3. Always store solutions in light-protected containers (amber vials or wrapped in foil).[2] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Alkaloids
| Form | Compound | Solvent | Storage Temperature | Duration | Key Recommendations |
| Solid (Lyophilized Powder) | Chelerythrine | N/A | -20°C | Up to 3 years[1][3] | Store in a desiccated environment, protected from light.[1] |
| Solid (Lyophilized Powder) | Oxychelerythrine | N/A | -20°C | Up to 3 years[2] | Protect from light and moisture.[2] |
| Stock Solution | Chelerythrine | DMSO or Water | -20°C | Up to 1 month[1][3] | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| Stock Solution | Chelerythrine | DMSO or Water | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| Stock Solution | Oxychelerythrine | DMSO | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. Use amber vials.[2] |
| Stock Solution | Oxychelerythrine | DMSO | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles. Use amber vials.[2] |
| Stock Solution | Sanguinarine | DMSO | -20°C | 6 months[5] | Sealed storage, away from moisture and light.[5] |
| Stock Solution | Sanguinarine | DMSO | -80°C | 1 year[5] | Sealed storage, away from moisture and light.[5] |
Table 2: Solubility of Common this compound Alkaloids
| Compound | Solvent | Maximum Concentration | Reference |
| Chelerythrine chloride | Water | 10 mM (3.84 mg/mL) | [1] |
| Chelerythrine chloride | DMSO | 10 mM (3.84 mg/mL) | [1] |
| Sanguinarine chloride | DMSO | 10 mM (3.68 mg/mL) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of the solid this compound alkaloid powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or sterile water for chloride salts if preferred) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming and sonication can be applied if necessary.[1]
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or vials.[1][2]
-
Storage: Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[1][2][3][5]
-
Usage: When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in your experimental buffer or medium just before use.[2] Avoid repeated freeze-thaw cycles of the same aliquot.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify the degradation pathways and the stability-indicating properties of an analytical method.
-
Prepare Stock Solution: Prepare a stock solution of the this compound alkaloid in a suitable solvent.
-
Expose to Stress Conditions: Aliquot the stock solution and expose them to various stress conditions:[6]
-
Acid Hydrolysis: e.g., 0.1M HCl
-
Base Hydrolysis: e.g., 0.1M NaOH
-
Oxidation: e.g., 3% H₂O₂
-
Thermal Stress: e.g., 60°C
-
Photolytic Stress: Exposure to UV/Vis light
-
-
Time Intervals: Sample the stressed aliquots at various time intervals.
-
Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.[6]
-
Evaluate Degradation Profile: Evaluate the percentage of degradation and the formation of new peaks in the chromatogram to understand the stability profile of the compound under different conditions.[6]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of closely related benzo[c]phenanthridine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating closely related this compound alkaloids?
A1: The primary challenges stem from their structural similarities. These alkaloids often have the same core structure with minor differences in substituent groups (e.g., position of methoxyl groups) or saturation levels (e.g., dihydro-forms vs. quaternary forms).[1][2] This results in very similar polarities and chromatographic behaviors, making them difficult to resolve using standard methods. Dihydro-form alkaloids are particularly challenging to separate from each other.[2][3]
Q2: What are the most common analytical techniques for separating these alkaloids?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).[2][3][4] Reversed-phase HPLC is common, and techniques like HPLC-ESI-MS/MS are valuable for both separation and structural identification, especially for isomeric compounds.[1][2] Other techniques like pH-zone-refining counter-current chromatography (PZRCCC) have also been used effectively for purification.[5]
Q3: How can I improve the resolution between closely eluting this compound alkaloids?
A3: To improve resolution, you can optimize several parameters:
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can alter selectivity.[6] For basic compounds like these alkaloids, a lower pH (e.g., 2.5-3.0) can improve peak shape by suppressing silanol interactions.[4][6]
-
Gradient Elution: Employing a shallow gradient can help separate closely eluting peaks.[2][6]
-
Column Chemistry: Using a different stationary phase (e.g., C12, C18, Phenyl-Hexyl) can provide alternative selectivity.[4][6]
-
Column Dimensions: A longer column or a column with a smaller particle size will increase column efficiency and, consequently, resolution.[6]
Q4: What role does mass spectrometry play in the analysis of these alkaloids?
A4: Mass spectrometry, particularly tandem MS (MS/MS), is crucial for identifying and differentiating closely related this compound alkaloids.[1][2] Even if two alkaloids co-elute chromatographically, they can often be distinguished by their mass-to-charge ratio (m/z) and unique fragmentation patterns.[1] The relative abundance of fragment ions can also be used to differentiate positional isomers.[1]
Troubleshooting Guide
Peak Shape Problems
Q5: My alkaloid peaks are tailing. What is the cause and how can I fix it?
A5: Peak tailing for basic compounds like this compound alkaloids is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[6]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Decrease the pH to 2.5-3.0 to suppress the ionization of silanol groups.[4][6]
-
Add a Competing Base: Incorporate a mobile phase additive like triethylamine (TEA) to mask the active silanol sites.[6]
-
Reduce Sample Load: Injecting too much sample can lead to peak tailing. Try diluting your sample.[6]
-
Use a Different Column: Consider an end-capped column or a column with a different stationary phase.
-
Q6: My peaks are exhibiting fronting. What are the likely causes?
A6: Peak fronting can be caused by several factors:
-
Troubleshooting Steps:
-
Check Sample Solubility: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Poor solubility can lead to fronting.[6]
-
Avoid Column Overload: Injecting a sample at a concentration that is too high for the column's capacity can cause fronting.[6]
-
Inspect the Column: A void or collapse at the head of the column can lead to peak distortion. This may require column replacement.
-
Resolution and Retention Time Issues
Q7: I have poor resolution between two or more of my alkaloid peaks. What should I do?
A7: Poor resolution indicates that the separation conditions are not optimal for your specific analytes.
-
Troubleshooting Steps:
-
Optimize the Gradient: If using a gradient, make the slope shallower in the region where the target peaks elute.[6]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[6]
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of the alkaloids, affecting their retention and selectivity.[6]
-
Try a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide the necessary change in selectivity.[6]
-
Q8: My retention times are shifting from one run to the next. What is causing this instability?
A8: Retention time instability can be a frustrating issue with several potential causes.
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Degas the mobile phase to prevent bubble formation.[6]
-
Verify Pump Performance: If using a gradient, ensure the pump is mixing the solvents correctly and the check valves are functioning properly.
-
Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.
-
Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Data Presentation
Table 1: Example HPLC Conditions for Separation of this compound Alkaloids
| Parameter | Condition 1 | Condition 2 |
| Column | Synergi Max-RP C-12 | Not Specified |
| Mobile Phase A | Heptanesulfonic acid (0.01 mol/L) with triethanolamine (0.1 mol/L) in water, pH 2.5 | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 25-60% B over 25 min | Not Specified |
| Detection | 280 nm | Not Specified |
| Reference | [4] | [2] |
Experimental Protocols
General HPLC-DAD Method Development Protocol
This protocol outlines a general approach to developing a separation method for closely related this compound alkaloids.
-
Sample Preparation:
-
Extract the alkaloids from the plant material using an appropriate solvent (e.g., 95% ethanol).[5]
-
Dissolve the crude extract or standard compounds in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Scouting Run:
-
Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: Run a fast linear gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the alkaloids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a DAD to monitor at multiple wavelengths (e.g., 280 nm).[4]
-
-
Method Optimization:
-
Gradient Adjustment: Based on the scouting run, design a shallower gradient around the elution time of the target alkaloids to improve resolution.[6]
-
pH Modification: If peak tailing is observed, adjust the pH of the aqueous mobile phase (A) to between 2.5 and 3.5.[4][6]
-
Solvent Selection: If co-elution persists, try replacing acetonitrile with methanol as the organic modifier (B) to alter selectivity.
-
Column Screening: If necessary, test columns with different stationary phases (e.g., C12, Phenyl-Hexyl) to find the optimal selectivity for your specific set of alkaloids.[4][6]
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Mandatory Visualization
Caption: Workflow for HPLC method development.
Caption: Troubleshooting decision tree for HPLC.
References
- 1. Rapid structural characterization of isomeric this compound alkaloids from the roots of Zanthoxylum nitidium by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC quantification of seven quaternary this compound alkaloids in six species of the family Papaveraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient extraction and purification of this compound alkaloids from Macleaya cordata (Willd) R. Br. by combination of ultrahigh pressure extraction and pH-zone-refining counter-current chromatography with anti-breast cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
"reducing off-target effects of benzo[c]phenanthridine in experiments"
Welcome to the Technical Support Center for researchers utilizing benzo[c]phenanthridine alkaloids in their experiments. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound compounds.
Issue 1: High Background Signal or Non-Specific Staining in Cellular Assays
Symptoms:
-
High background fluorescence in immunocytochemistry.
-
Elevated signal in negative control wells of an ELISA or other plate-based assays.[1][2]
-
Poorly defined or confluent spots in an ELISPOT assay.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Washing | Increase the number and duration of wash steps. Ensure thorough and consistent washing between all incubation steps to remove residual unbound reagents.[2][3] |
| Insufficient Blocking | Optimize blocking conditions. Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer.[2][3] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-Specific Antibody Binding | Run a control without the primary antibody to check for non-specific binding of the secondary antibody. If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity. |
| Cell Quality and Health | Ensure cells are healthy and not overly confluent, as stressed or dying cells can contribute to background signal. |
Issue 2: Unexpected or Inconsistent Biological Activity
Symptoms:
-
The observed cellular phenotype does not align with the known on-target activity of the this compound.
-
High variability between replicate experiments.
-
The compound shows activity against a target that is not expected to be modulated.
Possible Causes and Solutions:
| Cause | Solution |
| Off-Target Effects | This compound alkaloids are known to interact with multiple targets. It is crucial to validate that the observed effect is due to the intended target. See the "Experimental Protocols" section for methods to assess off-target binding. |
| Compound Purity and Stability | Verify the purity of your this compound compound using analytical techniques like HPLC or Mass Spectrometry. Ensure proper storage conditions to prevent degradation. |
| Cell Line Specific Effects | The biological activity of these compounds can vary between different cell lines due to differences in protein expression and signaling pathways. Test the compound in multiple cell lines, including a negative control cell line that does not express the target of interest. |
| Inaccurate Pipetting or Cell Seeding | Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of commonly used this compound alkaloids like sanguinarine and chelerythrine?
A1: Several studies have identified off-target interactions for these compounds. Some of the key off-targets include:
-
Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1): Sanguinarine is a known inhibitor of MKP-1, which can lead to increased phosphorylation of ERK and JNK/SAPK.[4]
-
Topoisomerase I and II: Some this compound derivatives have been shown to inhibit topoisomerase I and II, which can induce DNA damage and apoptosis.[5][6]
-
Protein Kinase C (PKC): While sanguinarine is a weak inhibitor of PKC, chelerythrine is a potent inhibitor of this kinase.[4]
-
Dipeptidyl Peptidase IV-like Enzymes: Quaternary this compound alkaloids have been shown to inhibit the activity of these enzymes.[7]
Q2: How can I design a control experiment to confirm that the observed effect of my this compound compound is on-target?
A2: A "rescue" experiment is a robust way to validate on-target activity. This involves using a cell line that expresses a drug-resistant mutant of your target protein. If the compound's effect is on-target, the cells expressing the resistant mutant should be less sensitive to the compound compared to the wild-type cells. If the phenotype persists in the mutant cell line, it is likely due to an off-target effect.
Q3: My this compound compound is showing cytotoxicity in my cell-based assay. How can I determine if this is a specific on-target effect or general toxicity?
A3: It is important to assess the therapeutic window of your compound. You can do this by comparing the concentration required for the desired biological effect with the concentration that causes significant cell death (cytotoxicity). Several methods can be used to assess cytotoxicity, such as the MTT assay, LDH leakage assay, and measuring intracellular glutathione levels.[8] If the cytotoxic concentration is much higher than the effective concentration for your target, the observed effect is more likely to be on-target.
Q4: What are some general strategies to reduce non-specific binding of small molecules in biochemical and cellular assays?
A4: Several general strategies can be employed:
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your buffers can help minimize non-specific electrostatic interactions.
-
Use Blocking Agents: Adding proteins like Bovine Serum Albumin (BSA) to your buffers can block non-specific binding sites on surfaces and other proteins.
-
Include Detergents: Non-ionic detergents like Tween-20 can help to reduce non-specific hydrophobic interactions.
-
Perform Control Experiments: Always include appropriate negative controls, such as vehicle-treated samples and samples with an inactive analog of your compound, to quantify the level of non-specific binding.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various this compound alkaloids across different cell lines. IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Table 1: IC50 Values (µg/mL) of this compound Alkaloids in Various Cell Lines after 72h Treatment [1][3][9]
| Compound | HeLa (Cervix Adenocarcinoma) | A431 (Epidermal Carcinoma) | HL60 (Promyelocytic Leukemia) | Human Fibroblasts |
| Macarpine | 0.024 | 0.024 | 0.012 | 0.018 |
| Chelirubine | 0.7 | 0.4 | 0.1 | 0.25 |
| Sanguirubine | 0.7 | 0.4 | 0.1 | 0.25 |
| Chelerythrine | 1.44 | 1.0 | 0.17 | 0.4 |
| Sanguinarine | 0.7 | 0.6 | 0.34 | 0.5 |
Table 2: Cytotoxicity of Chelerythrine and Dihydrochelerythrine in Breast Cancer Cell Lines [10]
| Compound | MDA-MB-231 (IC50 in µM) | MCF-7 (IC50 in µM) |
| Chelerythrine | 3.616 ± 0.51 | 5.31 ± 0.82 |
| Dihydrochelerythrine | 24.14 ± 5.24 | 35.42 ± 4.17 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the direct measurement of a compound's binding to its target protein within a cellular environment.[4][8][9][10]
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tm). This thermal shift is a direct indicator of target engagement.
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Affinity Chromatography for Off-Target Identification
This protocol can be used to identify unknown protein targets that bind to a this compound compound.[6][11][12][13][14]
Principle: The this compound compound is immobilized on a solid support (resin). A cell lysate is passed over the resin, and proteins that bind to the compound are captured. These proteins are then eluted and identified by mass spectrometry.
Procedure:
-
Ligand Immobilization: Covalently couple the this compound compound to an affinity chromatography resin.
-
Column Equilibration: Equilibrate the column containing the immobilized ligand with a binding buffer.
-
Sample Loading: Pass a cell lysate over the column.
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by adding a competing ligand.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways affected by this compound alkaloids based on current literature.
Caption: Sanguinarine inhibition of MKP-1 leading to altered MAPK signaling and apoptosis.
Caption: this compound-induced apoptosis via topoisomerase inhibition and modulation of Bcl-2 family proteins.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting and identifying off-target effects of this compound compounds.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. arp1.com [arp1.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. conductscience.com [conductscience.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. cube-biotech.com [cube-biotech.com]
- 12. Affinity Chromatography in a Purification Strategy (CIPP) [sigmaaldrich.com]
- 13. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 14. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fluorescence Microscopy for Benzo[c]phenanthridine Imaging
Welcome to the technical support center for the imaging of benzo[c]phenanthridine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing fluorescence microscopy experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges and achieve high-quality, reproducible imaging data.
Frequently Asked Questions (FAQs)
Q1: What are this compound alkaloids and why are they used in fluorescence microscopy?
Quaternary this compound alkaloids (QBAs) are a class of naturally occurring compounds found in various plant species.[1] Many of these alkaloids, such as sanguinarine and chelerythrine, exhibit intrinsic fluorescence, making them valuable as natural probes in cell biology.[1][2] They can readily permeate living cells and often interact with cellular structures like DNA, allowing for the visualization of nuclear architecture, chromosomes, and apoptotic events without the need for synthetic dyes.[3] Their fluorescence properties can change upon binding to macromolecules like DNA, which can be exploited for quantitative studies.[1][2]
Q2: What are the optimal excitation and emission wavelengths for common benzo[c]phenanthridines?
The spectral properties of benzo[c]phenanthridines are highly sensitive to their environment, including pH and binding state (e.g., free versus DNA-bound). For example, sanguinarine exists in equilibrium between a cationic form (SG+) and a pseudobase form (SGOH), each with distinct spectral properties.[4] It is crucial to use filter sets appropriate for the specific form and experimental conditions.
Q3: My fluorescent signal is fading quickly during imaging. What is happening and how can I fix it?
This phenomenon is called photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5][6] It is a common issue in fluorescence microscopy, especially when imaging for extended periods or at high laser powers.[5][7]
To minimize photobleaching, you can:
-
Reduce Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.[5][7][8]
-
Minimize Illumination Time: Use the shutter to block the light path when not actively acquiring images. Focus on your sample using transmitted light or in a neighboring area before moving to your region of interest for final image capture.[5]
-
Use Antifade Reagents: Mount your samples in a commercially available or self-made antifade mounting medium.[6][7][8] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[7]
-
Choose a More Photostable Probe: If possible, select a this compound derivative or an alternative fluorophore known for higher photostability.[5]
Data Presentation: Spectral Properties of Benzo[c]phenanthridines
The following tables summarize the key spectral properties for several common this compound alkaloids. Note that these values can vary depending on the solvent, pH, and binding to cellular components.
Table 1: Spectral Properties of Sanguinarine (SG) Forms
| Form | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) | Conditions / Notes |
| SG+ (cation) | 475 | 590 | 2.4 | Active form under physiological conditions.[4][9] |
| SGOH (pseudobase) | 327 | 418 | 3.2 | Equilibrium with SG+ (pKa = 8.06).[4][9] |
| DHSG (metabolite) | 327 | 446 | 4.2 and 2.0 | Dihydrosanguinarine, a metabolite.[4][9] |
| Ethanol Solution | 283 / 326 | 412 / 545 | Not Reported | In ethanol, forms ethoxy derivative.[10] |
Table 2: Spectral and Photophysical Properties of Various this compound Alkaloids
| Alkaloid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (DNA-bound) |
| Macarpine | ~310-350 | 471 / 602 | 0.016 |
| Chelirubine | ~310-350 | 430 / 621 | 0.0062 |
| Sanguirubine | ~310-350 | 421 / 619 | 0.0043 |
| Sanguinarine | ~310-350 | 419 / 568 | 0.0084 |
| Chelerythrine | ~310-350 | 413 / 561 | 0.0031 |
| Sanguilutine | ~310-350 | 420 / 620 | 0.000098 |
| Chelilutine | ~310-350 | 422 / 595 | 0.0015 |
Data for Table 2 sourced from a study on DNA-bound alkaloids, which often enhances fluorescence.[11] The two emission maxima (Em. Max.) correspond to different electronic transitions.
Troubleshooting Guides
Problem: Low Signal-to-Noise Ratio (SNR)
A weak signal can be caused by several factors, from sample preparation to microscope settings.
| Possible Cause | Recommended Solution |
| Low Concentration of Alkaloid | Increase the concentration of the this compound, but be mindful of potential cytotoxicity. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters are optimally matched to the spectral profile of the specific alkaloid and its form (e.g., SG+ vs. SGOH).[6] |
| Suboptimal pH | The fluorescence of many benzo[c]phenanthridines is pH-dependent.[12] Ensure your imaging buffer has a pH that favors the fluorescent form of the alkaloid. |
| High Background/Autofluorescence | Use a phenol red-free medium for live-cell imaging, as it can be highly fluorescent.[13] If imaging plant tissue, consider tissue clearing protocols to reduce chlorophyll autofluorescence.[14] |
| Detector Settings Not Optimized | Increase the gain or exposure time on the camera. For very low signals, camera binning can be used to increase sensitivity, though this will reduce spatial resolution.[5] |
| Photobleaching | If the signal is initially bright but fades, refer to the photobleaching FAQ (Q3) and the workflow diagram below.[6] |
Troubleshooting Workflow: Low Signal-to-Noise
Caption: Troubleshooting flowchart for diagnosing and resolving low signal-to-noise issues.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nuclear Staining with Sanguinarine
This protocol describes the steps for staining the nuclei of live mammalian cells with sanguinarine and acquiring images using a fluorescence microscope.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes
-
Sanguinarine chloride stock solution (e.g., 1 mM in DMSO or water)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., for SG+, Excitation: ~475 nm, Emission: ~590 nm)
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (e.g., 60-80%) on an imaging-quality glass-bottom dish. Ensure cells are healthy and adherent.
-
Staining Solution Preparation: Dilute the sanguinarine stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. A typical starting range is 1-10 µM. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.
-
Cell Staining: Aspirate the culture medium from the cells. Gently wash the cells once with pre-warmed PBS.
-
Incubation: Add the sanguinarine staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator. All tested alkaloids have been shown to enter living cells rapidly.[3]
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound alkaloid and reduce background fluorescence.
-
Image Acquisition: a. Mount the dish on the microscope stage. If performing a long time-lapse experiment, use an environmental chamber to maintain 37°C and 5% CO₂. b. Locate the cells using transmitted light to minimize phototoxicity. c. Switch to the fluorescence channel. Use the lowest possible laser power and exposure time that yields a clear signal. d. For the SG+ form, use a filter set appropriate for excitation around 475 nm and emission around 590 nm.[4] e. Capture images. For time-lapse studies, define the interval and duration. Keep the shutter closed between acquisitions.
General Experimental Workflow
Caption: General workflow for a fluorescence microscopy experiment using benzo[c]phenanthridines.
Signaling Pathway Visualization
Several this compound alkaloids, including sanguinarine, are known to intercalate with DNA and inhibit enzymes like topoisomerases, which can lead to DNA damage and the induction of apoptosis.[15][16] Sanguinarine has also been identified as an inhibitor of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1), leading to enhanced phosphorylation of ERK and JNK/SAPK.[17]
Simplified Pathway: Sanguinarine-Induced Apoptosis
Caption: Simplified signaling pathway of sanguinarine inducing apoptosis via enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence properties of selected benzo[c]phenantridine alkaloids and studies of their interaction with CT DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quaternary this compound alkaloids--novel cell permeant and red fluorescing DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical Clearing of Plant Tissues for Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Aza-Analogous Benzo[ c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medicinacomplementar.com.br [medicinacomplementar.com.br]
"improving the purification efficiency of synthetic benzo[c]phenanthridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification efficiency of synthetic benzo[c]phenanthridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic benzo[c]phenanthridines?
A1: The most frequently employed purification methods for synthetic benzo[c]phenanthridines are silica gel column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).[1][2][3] Column chromatography is typically used for the initial purification of the crude product, while recrystallization can be an additional step to achieve higher purity.[2] HPLC is often used for analytical quantification and can be scaled up for preparative purification of highly pure compounds.[4][5]
Q2: What are common impurities I might encounter?
A2: Impurities can include unreacted starting materials, reagents, and various side products formed during the synthesis.[2] Depending on the synthetic route, these can include isomeric benzo[c]phenanthridines, dihydro-form alkaloids which are often difficult to separate, and precursors like 3-arylisoquinolines.[4][5][6]
Q3: How do I choose the right solvent system for column chromatography?
A3: The choice of solvent system depends on the polarity of your specific this compound derivative and the impurities present. A common starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1][6] A frequently cited ratio is 1:10 ethyl acetate to petroleum ether.[1] It is highly recommended to first perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal conditions for separation before running a column.
Q4: When is recrystallization a suitable purification method?
A4: Recrystallization is most effective when the desired compound is highly pure (>90%) and you need to remove small amounts of remaining impurities. It is often used as a final polishing step after column chromatography.[2] The success of recrystallization depends on finding a suitable solvent or solvent system in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Q5: How can I assess the purity of my final product?
A5: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a powerful tool for quantifying purity and identifying trace impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired compound and can also be used to estimate purity, sometimes with an internal standard.[1]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Q: I am losing a significant amount of my product during column chromatography. What could be the cause?
A: Several factors could contribute to low yield:
-
Product Adsorption: Your compound may be irreversibly adsorbing to the silica gel. This can happen if the compound is highly polar. Try adding a small percentage of a more polar solvent like methanol to your eluent or using a different stationary phase like alumina.
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly along with impurities, leading to mixed fractions and loss of pure product. If it's not polar enough, the elution may be very slow and broad, leading to large fraction volumes and difficulty in isolating the compound. Use TLC to optimize your solvent system beforehand.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and broad bands, resulting in mixed fractions and lower yields of the pure compound.
-
Compound Instability: Some this compound derivatives might be unstable on silica gel. If you suspect this, you could try using a less acidic stationary phase or minimizing the time the compound spends on the column by using a slightly more polar solvent system for faster elution.
Issue 2: Persistent Impurities After Purification
Q: I have a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?
A: Co-eluting impurities can be challenging. Here are some strategies:
-
Optimize Chromatography:
-
Solvent System: Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to dichloromethane) can alter the selectivity and improve separation.
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switching to a shallow gradient elution can sometimes resolve closely eluting spots.
-
Stationary Phase: Consider a different stationary phase. If you are using silica, try alumina or a reverse-phase silica gel.
-
-
Recrystallization: If the impurity has a different solubility profile than your desired product, recrystallization can be a very effective method for removal.[2] This often requires screening various solvents.
-
Preparative HPLC: For very difficult separations, preparative HPLC is often the best solution. HPLC columns have much higher separation power than standard flash chromatography columns.[3][7]
-
Chemical Treatment: In some cases, if the impurity has a reactive functional group that your product lacks, you might be able to selectively react the impurity to change its polarity, making it easier to separate by chromatography. This should be approached with caution to avoid reacting your desired product.
Issue 3: Product Appears as a Smear or Streak on TLC
Q: When I run a TLC of my crude or purified product, it appears as a long streak rather than a distinct spot. Why is this happening?
A: Streaking on TLC can be caused by several issues:
-
Overloading: You may have spotted too much material on the TLC plate. Try diluting your sample before spotting.
-
Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your developing solvent can sometimes resolve this, depending on the nature of your compound.
-
Ionic Species: If your compound is a salt, it may streak. Neutralizing it before running the TLC or using a mobile phase that can suppress ionization might help.
-
Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it will streak from the baseline. Ensure your compound is completely dissolved before spotting it on the plate.
-
Compound Degradation: If your compound is unstable on the silica gel plate, it may degrade during development, causing a streak.
Data Presentation
Table 1: Reported Solvent Systems for Silica Gel Column Chromatography
| Solvent System | Ratio (v/v) | Source |
| Ethyl Acetate / Petroleum Ether | 1 / 10 | [1] |
| Hexane / Ethyl Acetate | 10 / 1 | [6] |
| Dichloromethane / Methanol | Not specified | [8][9] |
| Ethyl Acetate / Petroleum Ether | Not specified | [10] |
Table 2: Example HPLC Conditions for this compound Analysis
| Parameter | Condition | Source |
| Column | Synergi Max-RP C-12 Phenomenex | [3][7] |
| Mobile Phase A | Heptanesulfonic acid (0.01 mol/L) with triethanolamine (0.1 mol/L) in water, pH 2.5 | [3][7] |
| Mobile Phase B | Acetonitrile | [3][7] |
| Gradient | 25-60% Acetonitrile over 25 minutes | [3][7] |
| Detection | UV at 280 nm | [3][7] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
This protocol is a general guideline based on commonly reported methods.[1][6][10]
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of the column solvent or a slightly more polar solvent in which it is highly soluble (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials. The flow rate can be controlled by applying positive pressure (flash chromatography).
-
Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines a general approach for recrystallization.[2]
-
Solvent Selection:
-
Place a small amount of the purified compound into several test tubes.
-
Add different solvents to each tube and observe the solubility at room temperature and upon heating (e.g., in a warm water bath).
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just completely dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting decision tree for low purity after column chromatography.
Caption: Logical relationship between common purification techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. “Golden” Cascade Cyclization to Benzo[c]‐Phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC quantification of seven quaternary this compound alkaloids in six species of the family Papaveraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid structural characterization of isomeric this compound alkaloids from the roots of Zanthoxylum nitidium by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Refining Protocols for Consistent Results in Benzo[c]phenanthridine Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in benzo[c]phenanthridine assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound alkaloids?
A1: this compound alkaloids exert their biological effects through several mechanisms. They are known to be potent inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and transcription.[1][2] Many of these compounds also act as DNA intercalating agents, inserting themselves between DNA base pairs and disrupting the DNA structure.[3] This disruption of DNA processes can lead to the induction of apoptosis (programmed cell death), primarily through the intrinsic mitochondrial pathway.[4][5]
Q2: Why am I seeing high background fluorescence in my assay?
A2: High background fluorescence is a common issue when working with this compound alkaloids because these compounds are often intrinsically fluorescent.[6][7] This autofluorescence can interfere with the signals from fluorescent reporters used in many assays.[6][7][8] Other sources of high background include autofluorescence from cell culture media components (like phenol red and riboflavin), the cells themselves, and even the plasticware used.[6][7]
Q3: How can I minimize the interference from the intrinsic fluorescence of this compound compounds?
A3: To mitigate interference from compound autofluorescence, consider the following strategies:
-
Run a compound-only control: Measure the fluorescence of the this compound compound in the assay buffer without any cells or other fluorescent reagents. This will help you quantify the compound's intrinsic fluorescence.
-
Use a different fluorophore: If possible, switch to a fluorescent dye with excitation and emission spectra that do not overlap with those of the this compound being tested.
-
Perform a pre-read: Before adding the fluorescent substrate to your assay, take a reading of the plate after the compound has been added to the cells. This will give you a baseline of the compound's fluorescence that can be subtracted from the final reading.
-
Increase washing steps: Thoroughly wash the cells after incubation with the compound to remove any excess that has not been taken up by the cells.
Q4: My cell viability results are inconsistent. What are some common causes?
A4: Inconsistent cell viability results can stem from several factors:
-
Uneven cell seeding: Ensure that a homogenous cell suspension is used and that cells are evenly distributed across the wells of the microplate.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound precipitation: Some this compound derivatives may have limited solubility in aqueous media. Visually inspect the wells for any signs of precipitation, as this can lead to inaccurate results.
-
Inappropriate incubation times: The optimal incubation time for observing a cytotoxic effect can vary depending on the cell line and the specific this compound derivative. A time-course experiment is recommended to determine the ideal endpoint.
Troubleshooting Guides
High Background Fluorescence
| Problem | Possible Cause | Solution |
| High signal in wells with the test compound but without the fluorescent probe. | The this compound compound is autofluorescent. | Run a counter-screen with cells and the compound but without the fluorescent reporter to quantify the compound's autofluorescence.[6] Subtract this background from your experimental wells. |
| The fluorescence intensity of blank or negative control wells is excessively high. | Autofluorescence from media components (e.g., phenol red, serum) or plastics.[6][9] | Use phenol red-free media for the assay. Test different types of microplates, as some have lower autofluorescence. Black-walled plates are generally preferred for fluorescence assays. |
| High signal in secondary antibody-only controls (for immunofluorescence). | Non-specific antibody binding. | Titrate the primary and secondary antibodies to find the optimal concentration.[6] Use a high-quality blocking buffer and increase the number and duration of washes.[6] |
Weak or No Signal
| Problem | Possible Cause | Solution |
| The fluorescence signal from positive controls or samples is weak or indistinguishable from the blank. | Suboptimal reagent concentration. | Titrate key reagents like primary and/or secondary antibodies to determine their optimal concentrations.[6] |
| Low signal despite trying different reagent concentrations. | Incorrect instrument settings. | Optimize the gain/exposure time on the fluorescence reader. Ensure you are using the correct excitation and emission filters for your fluorophore.[6] |
| The signal decreases with increasing concentrations of the test compound. | The this compound compound is quenching the fluorescence of the reporter dye. | Perform a quenching check by measuring the fluorescence of the reporter dye with and without the compound in a cell-free system. Consider using a different fluorophore with a shifted spectrum.[6] |
Quantitative Data
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
| Chelerythrine | MDA-MB-231 | Breast Cancer | 3.616 ± 0.51 | MTS |
| Chelerythrine | MCF-7 | Breast Cancer | 22.47 ± 0.84 | MTS |
| Dihydrochelerythrine | MDA-MB-231 | Breast Cancer | 24.14 ± 5.24 | MTS |
| Dihydrochelerythrine | MCF-7 | Breast Cancer | 109.1 ± 1.32 | MTS |
| Derivative 5d-2 | HeLa | Cervical Cancer | 2.27 | MTT |
| Derivative 5d-2 | A549 | Lung Cancer | 1.04 | MTT |
| Derivative 5d-2 | MCF-7 | Breast Cancer | 1.15 | MTT |
| Derivative 5d-2 | HL-60 | Leukemia | 1.21 | MTT |
Data compiled from multiple sources.[6][9]
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for assessing the cytotoxicity of this compound compounds.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation)
This protocol assesses the ability of this compound compounds to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I reaction buffer
-
Purified human topoisomerase I enzyme
-
Varying concentrations of the this compound compound.
-
-
Include a no-enzyme control and a no-compound control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
-
Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide, SYBR Safe).
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band in the presence of the compound.
-
Signaling Pathways and Workflows
Caption: Workflow for a typical cytotoxicity assay with troubleshooting checkpoints.
Caption: The intrinsic apoptosis pathway induced by benzo[c]phenanthridines.
Caption: Relationship between the mechanisms of action and biological outcomes.
References
- 1. Table 2. [Frequently asked questions about HCS artifacts and interferences]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A gel electrophoresis assay for the simultaneous determination of topoisomerase I inhibition and DNA intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Strategies to Increase the Bioavailability of Benzo[c]phenanthridine Alkaloids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of benzo[c]phenanthridine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving adequate oral bioavailability for this compound alkaloids?
A1: The principal obstacles in attaining sufficient oral bioavailability for this compound alkaloids, such as sanguinarine and chelerythrine, are their low aqueous solubility and susceptibility to efflux by transporters like P-glycoprotein (P-gp).[1] These compounds are often classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where their dissolution rate in gastrointestinal fluids is a major limiting factor for absorption.
Q2: What are the most promising strategies to overcome the low bioavailability of these alkaloids?
A2: Several formulation and chemical modification strategies can be employed to enhance the bioavailability of this compound alkaloids. The most common and effective approaches include:
-
Lipid-Based Nanocarriers: Encapsulating the alkaloids in liposomes or solid lipid nanoparticles (SLNs) can improve their solubility, protect them from degradation, and facilitate their absorption.
-
Solid Dispersions: Dispersing the alkaloids in a hydrophilic polymer matrix at a molecular level can significantly enhance their dissolution rate and, consequently, their bioavailability.
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins can increase the aqueous solubility of the hydrophobic alkaloid molecules.
-
Chemical Modification: Synthesizing derivatives of the parent alkaloids can lead to compounds with improved physicochemical and pharmacokinetic properties.
Q3: How do liposomal formulations improve the bioavailability of this compound alkaloids?
A3: Liposomal formulations enhance bioavailability through several mechanisms. They can:
-
Increase Solubility: By encapsulating the hydrophobic alkaloids within their lipid bilayer or aqueous core, liposomes increase their apparent solubility in the gastrointestinal tract.
-
Protect from Degradation: The lipid bilayer protects the encapsulated alkaloids from enzymatic degradation and pH-related instability in the gut.
-
Prolong Circulation Time: Liposomal encapsulation can significantly increase the plasma half-life of the drug compared to the free form, leading to a greater area under the curve (AUC).[2][3]
-
Enhance Cellular Uptake: Liposomes can be taken up by cells through endocytosis, providing an alternative absorption pathway.
Q4: What is the role of P-glycoprotein (P-gp) in the bioavailability of this compound alkaloids, and how can it be addressed?
A4: P-glycoprotein is an efflux transporter protein found in the intestinal epithelium that can actively pump absorbed drug molecules back into the intestinal lumen, thereby reducing their net absorption and systemic bioavailability.[1] Sanguinarine has been identified as a substrate for P-gp.[1] Strategies to mitigate P-gp efflux include:
-
Co-administration with P-gp inhibitors: While effective, this can lead to drug-drug interactions.
-
Formulation-based approaches: Encapsulation in nanoparticles or liposomes can shield the drug from P-gp or promote uptake via pathways that bypass this transporter.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
| Potential Cause | Troubleshooting Solutions |
| Poor affinity of the alkaloid for the lipid bilayer. | Optimize the lipid composition. For cationic alkaloids like sanguinarine, incorporating negatively charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) can improve encapsulation through electrostatic interactions. |
| Drug leakage during hydration or extrusion. | Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids to ensure proper bilayer formation. Optimize the extrusion process by controlling the number of passes and the pressure. |
| Suboptimal drug-to-lipid ratio. | Experiment with different drug-to-lipid molar ratios. A very high drug concentration can lead to precipitation or aggregation, while a very low concentration may result in inefficient encapsulation. |
| Incorrect pH of the hydration buffer. | The charge of both the alkaloid and the lipids can be pH-dependent. Optimize the pH of the hydration buffer to favor electrostatic interactions that promote encapsulation. |
| Inaccurate quantification method. | Ensure complete separation of free drug from the liposomes before quantification. Techniques like size exclusion chromatography or dialysis are generally more reliable than centrifugation alone. Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for accuracy and precision in the presence of lipids. |
Issue 2: Recrystallization of the Drug in Amorphous Solid Dispersions
| Potential Cause | Troubleshooting Solutions |
| Thermodynamic instability of the amorphous state. | Select a polymer with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with the alkaloid to inhibit molecular mobility and prevent recrystallization.[4] |
| Presence of residual solvent. | Ensure complete removal of the solvent during the preparation process, as residual solvent can act as a plasticizer, increasing molecular mobility and promoting crystallization. Extend the drying time or increase the drying temperature (while considering the thermal stability of the drug and polymer). |
| Hygroscopicity of the formulation. | Store the solid dispersion in a desiccator or under low humidity conditions, as absorbed water can also act as a plasticizer. Consider using less hygroscopic polymers. |
| High drug loading. | Optimize the drug-to-polymer ratio. Higher drug loadings increase the thermodynamic driving force for crystallization. A lower drug loading may be necessary to maintain the amorphous state. |
| Inappropriate preparation method. | The choice of preparation method (e.g., spray drying, hot-melt extrusion, solvent evaporation) can influence the physical stability of the solid dispersion. Hot-melt extrusion often results in more stable formulations compared to spray drying.[5] |
Issue 3: Inconsistent or Low Drug Loading in Solid Dispersions
| Potential Cause | Troubleshooting Solutions |
| Poor solubility of the alkaloid in the chosen solvent system. | Screen a wider range of solvents or solvent mixtures to find a system with optimal solubility for both the drug and the polymer.[6] |
| Precipitation of the drug during the solvent evaporation process. | Optimize the solvent evaporation rate. A very rapid removal of the solvent can sometimes lead to premature precipitation of the drug.[6] |
| Inaccurate quantification of drug loading. | Validate the analytical method to ensure accurate and precise quantification of the alkaloid within the polymer matrix. Ensure complete extraction of the drug from the solid dispersion before analysis.[6] |
Experimental Protocols
Protocol 1: Preparation of Sanguinarine-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of sanguinarine-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Sanguinarine chloride
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Probe sonicator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) and sanguinarine chloride in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, >41°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (e.g., 50-60°C) PBS (pH 7.4) by rotating the flask in the water bath without vacuum. The volume of the buffer will determine the final lipid concentration.
-
Continue this process for 1-2 hours to allow for complete hydration and the formation of multilamellar vesicles (MLVs). The resulting suspension will appear milky.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated sanguinarine by dialysis against fresh PBS or by size exclusion chromatography using a Sephadex G-50 column.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by disrupting the purified liposomes with a suitable solvent (e.g., methanol) and measuring the sanguinarine concentration using HPLC or UV-Vis spectrophotometry. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.
-
Protocol 2: Preparation of this compound Alkaloid Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of a this compound alkaloid with polyvinylpyrrolidone (PVP) K30.
Materials:
-
This compound alkaloid (e.g., sanguinarine, chelerythrine)
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Rotary evaporator
-
Water bath
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve the accurately weighed this compound alkaloid and PVP K30 in a minimal amount of ethanol in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a solid film or mass is formed on the flask wall.
-
-
Drying:
-
Transfer the solid mass to a vacuum oven and dry at a controlled temperature (e.g., 40°C) for 24-48 hours to ensure complete removal of any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the container.
-
Pulverize the solid mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). The absence of the drug's characteristic melting endotherm in DSC and the disappearance of diffraction peaks in XRD indicate the formation of an amorphous solid dispersion.
-
Evaluate the in vitro dissolution rate of the solid dispersion compared to the pure drug in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Protocol 3: Preparation of this compound Alkaloid-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes the preparation of an inclusion complex of a this compound alkaloid with β-cyclodextrin.
Materials:
-
This compound alkaloid
-
β-cyclodextrin
-
Methanol
-
Water
-
Mortar and pestle
-
Desiccator
Procedure:
-
Mixing and Kneading:
-
Accurately weigh the this compound alkaloid and β-cyclodextrin in a desired molar ratio (e.g., 1:1).
-
Place the β-cyclodextrin in a mortar and add a small volume of a methanol-water solvent blend (e.g., 1:1 v/v) to form a paste.[8]
-
Triturate the paste, then gradually add the alkaloid powder.
-
Knead the mixture for a specified time (e.g., 45-60 minutes) to form a thick, uniform slurry.[4][8]
-
-
Drying:
-
Pulverization and Sieving:
-
Pulverize the dried complex into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRD. Changes in the characteristic peaks of the drug in the spectra can indicate complex formation.
-
Determine the enhancement in aqueous solubility by performing phase solubility studies according to the method of Higuchi and Connors.[8]
-
Quantitative Data
The following tables summarize pharmacokinetic data from preclinical studies, demonstrating the enhanced bioavailability of this compound alkaloids when formulated in liposomes compared to a solution.
Table 1: Comparative Pharmacokinetic Parameters of Sanguinarine Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Sanguinarine Solution (Oral) | 10 | 3.41 ± 0.36 | 2.75 ± 0.27 | - |
| Sanguinarine Solution (IM) | - | 30.16 ± 5.85 | 0.25 | - |
| Sanguinarine Liposomes (Oral) | - | Significantly higher than solution | Longer than solution | Notably elevated vs. solution |
Data compiled from multiple sources.[2][9][10] Note: Direct comparative values for AUC were not always provided in the same study, but liposomal formulations consistently showed significantly increased AUC compared to solutions.
Table 2: Comparative Pharmacokinetic Parameters of Chelerythrine Formulations in Rats (Oral Administration)
| Parameter | Chelerythrine Solution | Chelerythrine Liposomes | Fold Increase |
| Chelerythrine | |||
| AUC (µg·h/L) | 10.5 ± 2.8 | 50.7 ± 11.6 | 4.83 |
| Cmax (µg/L) | 3.9 ± 1.1 | 10.2 ± 2.5 | 2.62 |
| Tmax (h) | 2.0 ± 0.0 | 4.0 ± 0.0 | 2.0 |
| Dihydrochelerythrine (Metabolite) | |||
| AUC (µg·h/L) | 16.3 ± 3.5 | 32.9 ± 8.7 | 2.02 |
| Cmax (µg/L) | 3.1 ± 0.9 | 4.3 ± 1.3 | 1.39 |
| Tmax (h) | 4.0 ± 0.0 | 8.0 ± 0.0 | 2.0 |
Data adapted from a study on the pharmacokinetics of chelerythrine solution and liposomes.[3]
Signaling Pathways and Experimental Workflows
Sanguinarine Inhibition of the JAK2/STAT3 Signaling Pathway
Sanguinarine has been shown to inhibit the JAK2/STAT3 signaling pathway, which is constitutively active in many types of cancer cells and plays a crucial role in cell proliferation, survival, and invasion. Sanguinarine's inhibitory action leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[11][12]
Sanguinarine Inhibition of the c-MET/MAPK Signaling Pathway
The c-MET receptor tyrosine kinase and its downstream MAPK signaling pathway are often overactivated in cancer, promoting cell proliferation and survival. Sanguinarine has been found to suppress this pathway by downregulating the expression of c-MET, leading to reduced phosphorylation of key downstream effectors like ERK.[13]
References
- 1. Studies on pharmacokinetic properties and intestinal absorption mechanism of sanguinarine chloride: in vivo and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of sanguinarine liposomes prepared by a remote loading method with three different ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of chelerythrine solution and chelerythrine liposomes after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Frontiers | Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disposition of sanguinarine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00201F [pubs.rsc.org]
- 13. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
"troubleshooting unexpected results in benzo[c]phenanthridine DNA interaction studies"
Welcome to the technical support center for researchers studying the interactions between benzo[c]phenanthridine alkaloids and DNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret unexpected results in your experiments.
General Troubleshooting and FAQs
This section addresses common issues that can arise during the preparation and execution of this compound-DNA binding studies.
Q1: My binding results are inconsistent and not reproducible. What are the common causes?
A1: Inconsistent results in DNA binding assays can stem from several factors:
-
Compound Stability and Aggregation: this compound alkaloids can be prone to aggregation in aqueous buffers, especially at higher concentrations. This can lead to variability in the effective concentration of the compound and affect spectroscopic measurements.
-
Recommendation: Prepare fresh stock solutions of the alkaloid in an appropriate solvent (e.g., DMSO or ethanol) and dilute into the aqueous buffer immediately before use. Visually inspect solutions for any signs of precipitation. Consider using a small percentage of co-solvent in your buffer if solubility is a persistent issue, but be mindful that this can affect the DNA structure and binding affinity.
-
-
pH of the Buffer: The binding of many benzo[c]phenanthridines, such as sanguinarine and chelerythrine, to DNA is pH-dependent. Only the positively charged iminium form interacts with DNA, while the neutral alkanolamine form, which is more prevalent at higher pH, does not.[1]
-
Recommendation: Ensure your experimental buffer has a pH below the pKa of the iminium-to-alkanolamine conversion (for sanguinarine, the pKa is around 7.4-8.06).[2] Maintain a consistent and well-buffered pH throughout your experiments.
-
-
Ionic Strength: The binding of cationic intercalators to the negatively charged DNA backbone is sensitive to the ionic strength of the buffer.[3]
-
DNA Quality: The quality and concentration of your DNA stock are critical. Contamination with proteins or degradation of the DNA can lead to erroneous results.
-
Recommendation: Ensure your DNA is of high purity. The A260/A280 ratio should be ~1.8-1.9. Determine the DNA concentration accurately using its molar extinction coefficient at 260 nm.
-
Q2: I am observing precipitation during my titration experiments. How can I prevent this?
A2: Precipitation can occur due to the low aqueous solubility of some benzo[c]phenanthridines.
-
Work at Lower Concentrations: If possible, perform your experiments at the lowest feasible concentrations of the alkaloid and DNA to stay below the solubility limit.
-
Optimize Buffer Conditions: As mentioned above, adjusting the pH to favor the more soluble iminium form can help.
-
Gentle Mixing: Ensure thorough but gentle mixing after each addition of the titrant to avoid localized high concentrations that could trigger precipitation.
Q3: How do I choose the right buffer for my experiments?
A3: The choice of buffer is critical for obtaining reliable data.
-
pH: Select a buffer that maintains a stable pH in the desired range (typically slightly acidic to neutral to ensure the alkaloid is in its active iminium form). Common choices include phosphate or Tris buffers.
-
Ionic Strength: Control the ionic strength with a salt like NaCl. A common starting point is 50-100 mM NaCl.[3]
-
Additives: Include a chelating agent like EDTA (e.g., 1 mM) to inactivate any contaminating nucleases that could degrade your DNA.[1]
Spectroscopic Techniques: Troubleshooting Guides
UV-Visible Absorption Spectroscopy
Q4: I see a decrease in absorbance (hypochromism) and a red shift in the spectrum of my this compound upon adding DNA, but the isosbestic point is not sharp. What does this mean?
A4: A clean isosbestic point indicates a simple two-state equilibrium between the free and DNA-bound forms of the alkaloid. A lack of a sharp isosbestic point can suggest:
-
Multiple Binding Modes: The compound may be binding to DNA in more than one way (e.g., intercalation and groove binding), or there might be aggregation of the ligand.
-
Compound Aggregation: The alkaloid may be self-associating at the concentrations used.
-
DNA Structural Changes: The DNA itself might be undergoing a significant conformational change upon binding.
Troubleshooting Steps:
-
Lower the Concentration: Repeat the experiment at lower concentrations of both the alkaloid and DNA.
-
Vary the Ionic Strength: Changes in salt concentration can favor one binding mode over another.
-
Check for Aggregation: Perform concentration-dependent UV-Vis scans of the alkaloid alone to check for deviations from the Beer-Lambert law, which would indicate aggregation.
Fluorescence Spectroscopy
Q5: The fluorescence of my compound is quenched upon DNA binding, but the Stern-Volmer plot is non-linear.
A5: A non-linear Stern-Volmer plot can indicate:
-
Static and Dynamic Quenching: Both static (formation of a non-fluorescent complex) and dynamic (collisional) quenching may be occurring simultaneously.
-
Multiple Binding Sites: The presence of different binding sites with varying accessibility to the quencher (DNA).
-
Self-quenching/Aggregation: At higher concentrations, the fluorophore may be self-quenching.
Troubleshooting Steps:
-
Analyze with Modified Models: Use a modified Stern-Volmer equation that accounts for both static and dynamic quenching.
-
Lower Analyte Concentration: Reduce the concentration of the fluorescent species to minimize self-quenching.
-
Lifetime Measurements: Perform time-resolved fluorescence measurements. Static quenching does not affect the fluorescence lifetime of the unbound fluorophore, while dynamic quenching does.
Q6: I am observing an enhancement in fluorescence, but the signal is noisy and unstable.
A6: Signal instability can be due to:
-
Photobleaching: The fluorophore may be susceptible to photobleaching from prolonged exposure to the excitation light.
-
Recommendation: Minimize the exposure time and use the lowest necessary excitation intensity. Use an anti-fade reagent if compatible with your system.
-
-
Precipitation: Small, suspended particles from compound precipitation can cause light scattering and noisy signals.
-
Recommendation: Centrifuge your samples at high speed before measurement to pellet any aggregates.
-
-
Instrumental Artifacts: High background fluorescence from the buffer components or dirty cuvettes can contribute to noise.
-
Recommendation: Use high-purity buffer reagents and thoroughly clean your cuvettes. Measure the fluorescence of the buffer alone to assess background levels.
-
Circular Dichroism (CD) Spectroscopy
Q7: I don't see any induced CD signal in the absorption region of my compound upon adding DNA.
A7: An induced CD signal arises when an achiral molecule binds to a chiral macromolecule like DNA in a fixed orientation. The absence of an induced signal could mean:
-
Non-intercalative Binding: The binding mode might be something other than intercalation, such as groove binding, where the ligand is not held in a sufficiently rigid, chiral environment.
-
Weak Binding: The binding affinity may be too low at the concentrations used to produce a detectable signal.
-
Signal Cancellation: In rare cases, multiple binding modes could lead to induced signals of opposite signs that cancel each other out.
Troubleshooting Steps:
-
Increase Concentrations: Carefully increase the concentrations of the ligand and/or DNA.
-
Confirm Binding with Other Methods: Use fluorescence or UV-Vis spectroscopy to confirm that binding is indeed occurring under the same conditions.
-
Analyze DNA CD Spectrum: Check for changes in the intrinsic CD spectrum of the DNA itself (typically between 220-320 nm). Significant changes would indicate a conformational alteration of the DNA upon ligand binding, confirming an interaction.[5]
Data Presentation: Quantitative Summary
The following tables summarize representative binding parameters for the interaction of common benzo[c]phenanthridines with calf thymus DNA (CT-DNA) under specified conditions. These values can serve as a reference for your own experimental results.
Table 1: Binding Constants and Stoichiometry
| This compound | Method | Binding Constant (K) (M⁻¹) | Stoichiometry (n) (base pairs/molecule) | Ionic Strength (mM Na⁺) | Reference |
| Sanguinarine | Spectrophotometry & Spectrofluorimetry | 1.21 x 10⁶ | ~2.0 | 10 | [4] |
| Spectrophotometry & Spectrofluorimetry | 9.2 x 10⁵ | ~2.0 | 20 | [4] | |
| Spectrophotometry & Spectrofluorimetry | 1.85 x 10⁶ | - | 5 | [3] | |
| Spectrophotometry & Spectrofluorimetry | 1.8 x 10⁵ | - | 500 | [3] | |
| Chelerythrine | Fluorescence Titration | 6.0 x 10⁵ | 3.4 | Not Specified | [6] |
| Absorption Titration | 2.19 x 10⁵ | 3.7 | Not Specified | [7] | |
| Fluorescence Titration | 2.60 x 10⁵ | 4.3 | Not Specified | [7] | |
| Macarpine | Fluorescence Titration | 7.0 x 10⁵ | - | 122 | [1] |
Table 2: Thermodynamic Parameters and DNA Stabilization
| This compound | Method | ΔTₘ (°C) | Binding Enthalpy (ΔH) (kJ/mol) | Binding Entropy (ΔS) (J/mol·K) | Reference |
| Chelerythrine | Thermal Melting | Stabilized DNA | -33.7 (van't Hoff) | -2.9 | [6] |
| Sanguinarine | G-Quadruplex Melting | 15 - 25 | - | - | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize this compound-DNA interactions.
Protocol 1: UV-Visible Spectroscopic Titration
-
Preparation: Prepare stock solutions of the this compound alkaloid (e.g., 1 mM in DMSO) and calf thymus DNA (e.g., 10 mM in base pairs in buffer). The buffer should be appropriate for the experiment (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.2). Determine the precise concentration of the DNA stock by measuring its absorbance at 260 nm.
-
Setup: In a 1 cm path length quartz cuvette, place a fixed concentration of the alkaloid (e.g., 20 µM) in the buffer.
-
Initial Spectrum: Record the initial UV-Vis spectrum of the alkaloid solution (e.g., from 300 nm to 600 nm).
-
Titration: Incrementally add small aliquots of the concentrated DNA stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, mix the solution gently and allow it to equilibrate for 2-5 minutes. Record the UV-Vis spectrum.
-
Data Correction: Correct the spectra for the dilution effect caused by the addition of the DNA stock solution.
-
Analysis: Plot the change in absorbance at a fixed wavelength versus the DNA concentration to determine the binding constant.
Protocol 2: Fluorescence Quenching/Enhancement Titration
-
Setup: In a fluorescence cuvette, place a fixed concentration of the fluorescent this compound alkaloid (e.g., 1-5 µM) in the chosen buffer.
-
Initial Spectrum: Record the initial fluorescence emission spectrum at a suitable excitation wavelength.
-
Titration: Add increasing concentrations of a concentrated DNA stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, mix gently and allow the system to reach equilibrium (2-5 minutes) before recording the emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the DNA concentration. Fit the data to a suitable binding model (e.g., Scatchard or non-linear regression) to calculate the binding constant (K) and stoichiometry (n).
Protocol 3: DNA Melting Temperature (Tₘ) Assay
-
Sample Preparation: Prepare two samples of DNA (e.g., 50 µM) in a melting buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0). To one sample, add the this compound alkaloid to the desired concentration. The other sample serves as the control.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm while gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Plot absorbance versus temperature to generate the melting curves. The Tₘ is the temperature at the midpoint of the transition. Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the control DNA from the Tₘ of the DNA with the alkaloid. A positive ΔTₘ indicates stabilization of the DNA duplex.
Visualization of Pathways and Workflows
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting unexpected results in your DNA interaction studies.
Caption: A logical workflow for troubleshooting common issues in DNA binding assays.
Signaling Pathway: Topoisomerase I Inhibition
Benzo[c]phenanthridines can act as topoisomerase poisons, stabilizing the covalent DNA-enzyme intermediate and leading to DNA strand breaks.
Caption: Mechanism of Topoisomerase I poisoning by benzo[c]phenanthridines.
Signaling Pathway: Induction of Apoptosis
Sanguinarine and chelerythrine can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[9][10]
Caption: Apoptosis induction pathways activated by benzo[c]phenanthridines.
Signaling Pathway: Cell Cycle Arrest
Sanguinarine has been shown to cause cell cycle arrest, primarily at the G1/S checkpoint, by modulating the expression of cyclins and cyclin-dependent kinase inhibitors.
Caption: Sanguinarine-induced G1 cell cycle arrest signaling pathway.
References
- 1. Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics of the interactions of sanguinarine with DNA: influence of ionic strength and base composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dosage for In Vivo Studies with Benzo[c]phenanthridine Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of benzo[c]phenanthridine alkaloids in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting doses for in vivo studies with common this compound alkaloids like chelerythrine, sanguinarine, and nitidine?
A1: Starting doses for in vivo studies are highly dependent on the specific alkaloid, the animal model, the disease model, and the route of administration. However, based on published literature, the following ranges can be considered as a starting point for dose-finding studies. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific experimental conditions.
Q2: How can I improve the solubility of this compound alkaloids for in vivo administration?
A2: this compound alkaloids often exhibit poor aqueous solubility, which can pose a significant challenge for in vivo studies. Several formulation strategies can be employed to enhance their solubility and bioavailability:
-
Co-solvents: Utilizing a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) and an aqueous vehicle (e.g., saline, PBS) is a common approach. For instance, nitidine chloride has been dissolved in a vehicle of 0.1% DMSO for intraperitoneal injection.[1][2]
-
Suspensions: For oral administration, alkaloids can be suspended in vehicles like carboxymethyl cellulose (CMC). For example, sanguinarine has been administered as a suspension in 0.5% CMC-Na.
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic alkaloid, thereby increasing its aqueous solubility.
-
Nanoparticle Formulation: Encapsulating the alkaloids into nanoparticles or liposomes can improve solubility, stability, and targeted delivery.
Q3: What are the common signs of toxicity to monitor for during in vivo studies with this compound alkaloids?
A3: Close monitoring of animal health is critical throughout the study. Common signs of toxicity may include:
-
Significant weight loss
-
Changes in behavior (e.g., lethargy, agitation)
-
Ruffled fur
-
Gastrointestinal distress (e.g., diarrhea)
-
Organ-specific toxicity, such as hepatotoxicity, which may require biochemical analysis of blood samples.
For example, sanguinarine has been associated with gastrointestinal symptoms and hepatomegaly in cases of mass poisoning. It is essential to establish clear humane endpoints for your study and to consult with your institution's animal care and use committee.
Q4: Which signaling pathways are primarily affected by this compound alkaloids?
A4: this compound alkaloids are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways can help in designing experiments and interpreting results.
-
Chelerythrine is a known inhibitor of Protein Kinase C (PKC) and has been shown to suppress the NF-κB signaling pathway .[3]
-
Sanguinarine has been demonstrated to inhibit the MAPK/ERK signaling pathway and the PI3K/AKT pathway .[4][5]
-
Nitidine chloride has been shown to inhibit the STAT3 signaling pathway .[1][2]
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Vehicle Selection
| Problem | Possible Causes | Troubleshooting Steps |
| Precipitation of the compound upon dilution or during administration. | The alkaloid has low aqueous solubility. The chosen vehicle is not optimal. | 1. Optimize Co-solvent System: Systematically test different ratios of co-solvents (e.g., DMSO, ethanol, PEG300) to aqueous solutions (e.g., saline, PBS). Start with a low percentage of the organic solvent and gradually increase it. 2. Use of Surfactants: Add a small percentage of a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to the vehicle to improve solubility and stability. 3. pH Adjustment: For alkaloids with ionizable groups, adjusting the pH of the vehicle may improve solubility. 4. Sonication: Use sonication to aid in the dissolution of the compound in the vehicle. |
| Inconsistent results or low bioavailability after oral administration. | Poor absorption from the gastrointestinal tract due to low solubility. Degradation of the compound in the stomach. | 1. Formulate as a Suspension: Use a suspending agent like carboxymethyl cellulose (CMC) or methylcellulose to ensure uniform dosing. 2. Particle Size Reduction: Micronization of the compound can increase the surface area and improve dissolution rate. 3. Use of Permeation Enhancers: Include safe and approved permeation enhancers in the formulation to improve absorption across the intestinal wall. |
Issue 2: In Vivo Toxicity and Adverse Effects
| Problem | Possible Causes | Troubleshooting Steps |
| Animals show signs of distress (weight loss, lethargy) after dosing. | The administered dose is too high (exceeds the Maximum Tolerated Dose - MTD). The vehicle itself is causing toxicity. | 1. Conduct a Dose-Range Finding Study: Start with a low dose and escalate in different cohorts of animals to determine the MTD.[6] 2. Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out any vehicle-related toxicity. 3. Fractionate the Dose: If a high total daily dose is required, consider administering it in two or more smaller doses throughout the day. 4. Change the Route of Administration: If one route (e.g., intraperitoneal) is causing local irritation or toxicity, consider an alternative route (e.g., oral gavage, subcutaneous). |
| Unexpected mortality in the treatment group. | Acute toxicity of the compound. Formulation issues leading to embolism (for intravenous injection). | 1. Perform an Acute Toxicity Study: Determine the LD50 (lethal dose for 50% of the animals) to understand the acute toxicity profile of the compound.[7] 2. Ensure Proper Formulation for IV Injection: For intravenous administration, the compound must be completely dissolved, and the solution should be sterile and free of particulates to prevent embolism. Filtration through a 0.22 µm filter is recommended. 3. Monitor Animals Closely: Observe animals frequently, especially in the first few hours after dosing, for any immediate adverse reactions. |
Data Presentation: In Vivo Dosages of this compound Alkaloids
| Alkaloid | Animal Model | Disease Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Nitidine Chloride | Nude Mice | Human Oral Cancer Xenograft | 10 mg/kg/day | Intraperitoneal (i.p.) | 0.1% DMSO | Suppressed tumor growth and induced apoptosis. | [1][2] |
| Nitidine Chloride | Nude Mice | Hepatic Cancer Xenograft | 4.5 mg/kg/day | Intraperitoneal (i.p.) | Saline | Decreased tumor volume and weight. | [8] |
| Sanguinarine | Rats | Indomethacin-induced small intestine injury | 0.33, 1.0, 3.3 mg/kg | Not specified | Not specified | Reversed inflammatory lesions. | |
| Sanguinarine | Rats | Pharmacokinetic study | 10 mg/kg (single dose) | Oral (p.o.) | Not specified | Characterization of pharmacokinetic parameters. | [9] |
| Chelerythrine | Nude Mice | Squamous Cell Carcinoma Xenograft | Not specified | Not specified | Not specified | Significant tumor growth delay with minimal toxicity. | [10] |
| Fagaronine | Mice | P388 Murine Leukemia | Not specified | Not specified | Not specified | Devoid of significant antitumor effect in this model. | [11] |
Experimental Protocols
Detailed Methodology for a Xenograft Tumor Model with Nitidine Chloride
This protocol is adapted from studies investigating the anti-tumor effects of nitidine chloride in nude mice.[1][2]
1. Cell Culture and Animal Model:
-
Cell Line: Human oral squamous carcinoma cells (e.g., HSC-3) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animals: Female athymic nude mice (e.g., BALB/c nude, 4-6 weeks old) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Inoculation:
-
HSC-3 cells are harvested, washed with PBS, and resuspended in a serum-free medium at a concentration of 5 x 10^6 cells/100 µL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.
-
Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
3. Treatment Protocol:
-
When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to a treatment group and a control group (n=4-10 mice per group).
-
Treatment Group: Receives nitidine chloride (10 mg/kg/day) via intraperitoneal (i.p.) injection. Nitidine chloride is dissolved in a vehicle such as 0.1% DMSO in saline.
-
Control Group: Receives an equal volume of the vehicle (0.1% DMSO in saline) via i.p. injection.
-
Treatment is administered five times per week for a duration of 24 days.
-
Body weight is monitored twice a week as an indicator of systemic toxicity.
4. Endpoint and Data Analysis:
-
At the end of the study (e.g., day 24), mice are euthanized.
-
Tumors are excised and weighed.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or Western blotting (e.g., for p-STAT3 to assess target engagement).
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volume and weight between the treatment and control groups.
Mandatory Visualizations
Signaling Pathways
Caption: Chelerythrine inhibits the NF-κB signaling pathway.
Caption: Sanguinarine inhibits the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: General workflow for in vivo dosage optimization.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Nitidine chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitidine chloride inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition of sanguinarine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of new 6-amino-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Antitumor Potential: A Comparative Analysis of Benzo[c]phenanthridine Derivatives' Cytotoxicity in Cancer Cells
For Immediate Release
Benzo[c]phenanthridine alkaloids, a class of natural compounds, have garnered significant attention in oncological research for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the in vitro anticancer activities of prominent this compound derivatives, including sanguinarine, chelerythrine, and nitidine. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource of quantitative cytotoxicity data, detailed experimental methodologies, and an overview of the underlying signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of sanguinarine, chelerythrine, and nitidine across a range of human cancer cell lines, providing a basis for direct comparison of their potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sanguinarine | Human promyelocytic leukemia (HL-60) | 0.9 | [1] |
| Human oral squamous cell carcinoma (SAS) | 0.75 - 1.0 | [2] | |
| Human non-small cell lung cancer (H1299) | Value not explicitly stated, but antiproliferative activity demonstrated | [3] | |
| Human non-small cell lung cancer (H460) | Value not explicitly stated, but antiproliferative activity demonstrated | [3] | |
| Human non-small cell lung cancer (H1975) | Value not explicitly stated, but antiproliferative activity demonstrated | [3] | |
| Human non-small cell lung cancer (A549) | Value not explicitly stated, but antiproliferative activity demonstrated | [3] | |
| Human melanoma (A375) | 0.11 µg/mL | [4] | |
| Human melanoma (SK-MEL-3) | 0.54 µg/mL | [4] | |
| Chelerythrine | Human renal cancer (HEK-293) | Cytotoxicity demonstrated in a time- and dose-dependent manner | [5] |
| Human renal cancer (SW-839) | Cytotoxicity demonstrated in a time- and dose-dependent manner | [5] | |
| Human melanoma (SK-MEL-3) | 0.14 µg/mL | [4] | |
| Triple-negative breast cancer (MDA-MB-231) | Cytotoxicity demonstrated | [6][7] | |
| Breast adenocarcinoma (MCF-7) | Cytotoxicity demonstrated | [6] | |
| Nitidine Chloride | Human breast cancer (MCF-7) | Growth inhibition demonstrated in a time- and dose-dependent manner | [8] |
| Human breast cancer (MDA-MB-231) | Growth inhibition demonstrated in a time- and dose-dependent manner | [8] | |
| Fagaronine | P388 lymphocytic leukemia | Significant activity demonstrated | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the cytotoxicity of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[12]
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[12][13]
Procedure for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound as described for adherent cells.
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C with 5% CO₂.
-
Cell Pelleting: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells containing formazan crystals.
-
Formazan Solubilization and Measurement: Carefully remove the supernatant and add a solubilization solvent to dissolve the formazan. Measure the absorbance as described above.
Experimental workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
Procedure:
-
Cell Preparation: Harvest and wash the treated and control cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[15]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[15] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.[14]
Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis using Propidium Iodide
This method utilizes flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Procedure:
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping.[16][17] Fix for at least 30 minutes on ice.[16]
-
Washing: Pellet the fixed cells and wash them twice with PBS.[16]
-
RNase Treatment: To ensure that only DNA is stained, treat the cell pellet with RNase A solution (e.g., 100µg/ml) to remove RNA.[16][17]
-
PI Staining: Add PI staining solution (e.g., 50µg/ml) to the cells and incubate for 5 to 10 minutes at room temperature.[16]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 single cells.[16]
Signaling Pathways
This compound derivatives exert their cytotoxic effects through the modulation of various signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Key Targeted Pathways:
-
Apoptosis Induction: These compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[2][8][18] Sanguinarine, for instance, has been shown to induce caspase-dependent apoptosis.[4]
-
Cell Cycle Arrest: Many this compound derivatives cause cell cycle arrest at different phases. For example, nitidine chloride can induce G2/M phase arrest, which is associated with increased levels of p53 and p21 proteins.[8] Chelerythrine has also been shown to induce cell cycle arrest.[19]
-
Inhibition of Protein Kinase C (PKC): Chelerythrine is a known potent inhibitor of PKC, a family of enzymes involved in various cellular signaling pathways that regulate cell growth and differentiation.[20]
-
STAT3 Pathway Inhibition: Nitidine has been shown to inhibit the STAT3 signaling pathway, which plays a crucial role in tumor cell proliferation and survival.[21]
-
PI3K/Akt Pathway Modulation: The cytotoxic effects of nitidine may also be dependent on the PI3K/Akt signaling pathway.[8]
-
Topoisomerase Inhibition: Fagaronine and nitidine act as inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair.[22]
Signaling pathways affected by this compound derivatives.
This guide provides a foundational overview for comparing the cytotoxic effects of various this compound derivatives. The presented data and protocols can serve as a valuable resource for designing and interpreting experiments aimed at exploring the therapeutic potential of this promising class of natural compounds. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anticancer activities of this compound alkaloid sanguinarine in oral squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitidine chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of structural analogues of the anticancer benzophenanthridine alkaloid fagaronine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chelerythrine - Wikipedia [en.wikipedia.org]
- 21. Tumor-Selective Cytotoxicity of Nitidine Results from Its Rapid Accumulation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and cytotoxic activity of benzo[c][1,7] and [1,8]phenanthrolines analogues of nitidine and fagaronine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Benzo[c]phenanthridine vs. Etoposide as Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzo[c]phenanthridine alkaloids and the well-established anti-cancer drug, etoposide, in their roles as topoisomerase II (Topo II) inhibitors. We delve into their mechanisms of action, comparative efficacy supported by experimental data, and the cellular pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Mechanism of Action: Converging on a Common Target
Both this compound alkaloids and etoposide are classified as Topo II poisons. Their primary mechanism of action is not to inhibit the catalytic activity of Topo II directly, but rather to stabilize the transient "cleavage complex" formed between the enzyme and DNA.[1][2] Topo II typically introduces transient double-strand breaks in DNA to resolve topological problems during replication and transcription, after which it religates the DNA strands.[1] By stabilizing the cleavage complex, these inhibitors prevent the religation step, leading to an accumulation of DNA double-strand breaks. This accumulation of genomic damage triggers cell cycle arrest and ultimately induces apoptosis, or programmed cell death.[2]
While both compounds target Topo II, some this compound derivatives have shown a degree of isoform specificity. For instance, the synthetic this compound NK314 has been demonstrated to be a specific poison for Topo IIα, the isoform highly expressed in proliferating cancer cells.[3] In contrast, etoposide is known to poison both Topo IIα and Topo IIβ isoforms.[4] This difference in isoform specificity could have implications for therapeutic efficacy and toxicity profiles.
Quantitative Comparison of Inhibitor Performance
One study on the aza-analogous this compound P8-D6 demonstrated its potent Topo II poisoning activity. In an "in vivo complex of enzyme" (ICE) bioassay, P8-D6 was found to be a more potent stabilizer of the Topo II-DNA cleavage complex compared to etoposide.[5][6]
Furthermore, a comparative study of the synthetic this compound derivative NK314 and etoposide provides quantitative data on their cytotoxic effects across various human cancer cell lines.
| Cell Line | Compound | IC50 (µM) - 48h exposure |
| HeLa (Cervical Cancer) | NK314 | 0.13 |
| Etoposide | 1.2 | |
| MCF7 (Breast Cancer) | NK314 | 0.11 |
| Etoposide | 1.9 | |
| A549 (Lung Cancer) | NK314 | 0.23 |
| Etoposide | 2.5 | |
| HCT116 (Colon Cancer) | NK314 | 0.09 |
| Etoposide | 1.5 |
Note: The IC50 values are indicative and can vary based on experimental conditions and cell lines used.
Signaling Pathways to Apoptosis
Both benzo[c]phenanthridines and etoposide converge on the induction of apoptosis, primarily through the DNA damage response pathway. However, the upstream signaling events can differ.
Etoposide-Induced Apoptotic Pathway:
Etoposide-induced DNA double-strand breaks activate DNA damage sensors like ATM and ATR. This initiates a signaling cascade that leads to the activation of p53, a key tumor suppressor protein. Activated p53 translocates to the nucleus and transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, ultimately leading to apoptosis.
This compound (Sanguinarine)-Induced Apoptotic Pathway:
Sanguinarine, a well-studied this compound alkaloid, also induces apoptosis through the mitochondrial pathway. It causes a decrease in the expression of anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL) and an increase in the expression of pro-apoptotic members (like Bax). This shift in the Bcl-2 family protein balance leads to MOMP and the subsequent release of cytochrome c. Sanguinarine can also induce apoptosis through the extrinsic pathway by upregulating the expression of death receptors like Fas, leading to the activation of caspase-8. Both pathways converge on the activation of the executioner caspase-3, leading to apoptosis.
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the Topo II-DNA cleavage complex, resulting in the linearization of supercoiled plasmid DNA.
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topo II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Test compounds (this compound/etoposide) dissolved in a suitable solvent (e.g., DMSO)
-
10% SDS
-
Proteinase K (20 mg/mL)
-
6X DNA loading dye
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, add:
-
4 µL of 5X Topo II reaction buffer
-
1 µg of supercoiled pBR322 DNA
-
Desired concentration of the test compound (or vehicle control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Initiate the reaction by adding 2 µL of purified Topo IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS.
-
Add 1 µL of proteinase K and incubate at 37°C for 30 minutes to digest the enzyme.
-
Add 4 µL of 6X DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates Topo II poisoning activity.
In Vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay is used to detect the formation of covalent Topo II-DNA complexes within cells.
Materials:
-
Cultured cells
-
Test compounds (this compound/etoposide)
-
Lysis buffer (e.g., 1% Sarkosyl in TE buffer)
-
Cesium chloride (CsCl)
-
Ultracentrifuge and tubes
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Primary antibody against Topo IIα
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with the test compound for a specified time.
-
Lyse the cells directly in the culture dish with lysis buffer.
-
Load the viscous cell lysate onto a CsCl step gradient in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 24 hours at 20°C. This separates the DNA-protein complexes from free proteins.
-
Carefully collect the DNA-containing fractions.
-
Apply the DNA samples to a nitrocellulose membrane using a slot blot apparatus.
-
Block the membrane and probe with a primary antibody specific for Topo IIα.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. The intensity of the signal corresponds to the amount of Topo II covalently bound to the DNA.
Conclusion
Both this compound alkaloids and etoposide are potent Topo II poisons that induce cancer cell death by stabilizing the Topo II-DNA cleavage complex. While they share a common molecular target, emerging evidence suggests potential differences in their Topo II isoform specificity, which may have therapeutic implications. The available data indicates that certain this compound derivatives exhibit greater cytotoxicity against cancer cell lines compared to etoposide. Further research, particularly focused on direct enzymatic inhibition assays with parent this compound compounds, is warranted to fully elucidate their comparative efficacy and potential as next-generation anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of these promising compounds.
References
- 1. Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NK314, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of DNA topoisomerase II isozymes in chemotherapy and secondary malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aza-Analogous this compound P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aza-Analogous Benzo[ c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzo[c]phenanthridine P8-D6: A Potent Dual Inhibitor of Topoisomerase I and II for Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The search for novel anti-cancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. One promising strategy is the dual targeting of topoisomerase I (Top I) and topoisomerase II (Top II), enzymes critical for DNA replication and transcription. The aza-analogous benzo[c]phenanthridine, P8-D6, has emerged as a potent dual inhibitor of both enzymes, demonstrating significant cytotoxic activity across a broad range of cancer cell lines. This guide provides a comprehensive comparison of P8-D6 with established topoisomerase inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison: P8-D6 vs. Standard Topoisomerase Inhibitors
P8-D6 exhibits impressive growth-inhibitory effects in various cancer cell lines, often surpassing the potency of current standard-of-care chemotherapeutics. The National Cancer Institute (NCI)-60 cell line screen revealed an average 50% growth inhibition (GI50) of 49 nM for P8-D6 across all 60 human tumor cell lines[1][2]. In specific cancer types, such as ovarian and breast cancer, P8-D6 has demonstrated significantly greater efficacy than conventional single-target topoisomerase inhibitors and other chemotherapeutic agents.
| Compound | Target(s) | Average GI50 (NCI-60) | Ovarian Cancer GI50 | Breast Cancer GI50 | Notes |
| P8-D6 | Topoisomerase I/II | 49 nM [1][2] | 120 nM [3][4] | 130 nM [1] | Demonstrates broad and potent anti-tumor activity.[5] |
| Camptothecin | Topoisomerase I | Not directly comparable | 0.23 µM (Topotecan)[3] | Not directly comparable | A well-established Top I inhibitor.[6][7][8] |
| Etoposide | Topoisomerase II | 1.39 µM (Breast Cancer)[1] | Not directly comparable | 1.39 µM[1] | A standard Top II inhibitor used in various chemotherapy regimens.[9][10] |
| Doxorubicin | Topoisomerase II | Not directly comparable | Not directly comparable | Not directly comparable | An anthracycline antibiotic with Top II inhibitory activity.[9][11] |
| Cisplatin | DNA cross-linking agent | 23.55 µM (Breast Cancer)[1] | 15.25 µM[3] | 23.55 µM[1] | A platinum-based chemotherapeutic for comparison. |
Studies have shown that P8-D6 has a four times lower IC50 value and is significantly more effective than standard chemotherapeutics in ovarian cancer cell lines[3]. In breast cancer cells, P8-D6 also showed a superior GI50 value compared to cisplatin, etoposide, and epirubicin[1]. This enhanced cytotoxicity is attributed to its dual inhibitory action, which leads to the stabilization of both Top I- and Top II-DNA cleavage complexes, ultimately inducing apoptosis[1][3][12].
Mechanism of Action: Dual Inhibition of Topoisomerases
P8-D6 functions as a topoisomerase poison, trapping the enzymes in their cleavage complexes with DNA. This leads to the accumulation of single- and double-strand DNA breaks, which, if not repaired, trigger programmed cell death (apoptosis).
Caption: Mechanism of P8-D6 dual topoisomerase inhibition.
Experimental Protocols
The validation of this compound P8-D6 as a dual topoisomerase I/II inhibitor involves a series of in vitro and cell-based assays.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Test compound (P8-D6) and control (Camptothecin)
-
5x Stop buffer/loading dye
-
Agarose gel (1%)
-
Ethidium bromide
-
UV transilluminator
-
-
Procedure:
-
Prepare reaction mixtures on ice containing 1x reaction buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Add Topoisomerase I to each reaction tube, except for the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Topoisomerase II Decatenation Assay
This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
-
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP
-
Test compound (P8-D6) and control (Etoposide)
-
5x Stop buffer/loading dye
-
Agarose gel (1%)
-
Ethidium bromide
-
UV transilluminator
-
-
Procedure:
-
Set up reaction mixtures on ice containing 1x reaction buffer, kDNA, ATP, and different concentrations of the test compound.
-
Add Topoisomerase II to each reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reactions with stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run electrophoresis to separate catenated and decatenated kDNA.
-
Stain with ethidium bromide and visualize.
-
Inhibition is indicated by the persistence of catenated kDNA in the loading well.
-
In Vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay is used to detect the stabilization of topoisomerase-DNA cleavage complexes within cells.
-
Materials:
-
Cultured cancer cells
-
Test compound (P8-D6) and controls
-
Lysis buffer (containing Sarkosyl)
-
Cesium chloride (CsCl)
-
Ultracentrifuge
-
Antibodies against Topoisomerase I and Topoisomerase II
-
Slot blot apparatus
-
-
Procedure:
-
Treat cultured cells with the test compound for a specified time.
-
Lyse the cells directly on the culture plate with lysis buffer.
-
Layer the cell lysate onto a CsCl step gradient.
-
Perform ultracentrifugation to separate protein-DNA complexes from free proteins.
-
Isolate the DNA-containing fractions.
-
Apply the DNA to a membrane using a slot blot apparatus.
-
Probe the membrane with specific antibodies for Top I and Top II to detect the amount of enzyme covalently bound to the DNA.
-
Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to quantify DNA damage (single- and double-strand breaks) in individual cells.
-
Materials:
-
Treated cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with analysis software
-
-
Procedure:
-
Embed treated cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Treat the slides with alkaline or neutral buffer to unwind the DNA.
-
Perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head.
-
Caption: Experimental workflow for validating P8-D6.
Conclusion
The this compound P8-D6 represents a highly promising dual inhibitor of topoisomerase I and II. Its potent and broad-spectrum anti-cancer activity, coupled with a mechanism that targets two critical enzymes simultaneously, suggests its potential to overcome some of the limitations of single-target agents, including the development of drug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of P8-D6 and other novel dual topoisomerase inhibitors, paving the way for the development of more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Aza-Analogous this compound P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties | MDPI [mdpi.com]
- 3. Newly developed dual topoisomerase inhibitor P8-D6 is highly active in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Dual Topoisomerase Inhibitor P8-D6 Shows Anti-myeloma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
A Comparative Analysis of the Anticancer Properties of Benzo[c]phenanthridine Alkaloids and Sanguinarine
This guide provides a detailed comparison of the anticancer activities of the broader class of benzo[c]phenanthridine alkaloids and the well-characterized derivative, sanguinarine. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.
Introduction to Benzo[c]phenanthridines and Sanguinarine
This compound alkaloids are a class of natural compounds isolated from various plant species, notably in the Papaveraceae family (e.g., Sanguinaria canadensis).[1] These compounds have garnered significant interest in oncology for their potent anti-proliferative and cytotoxic activities.[2]
Sanguinarine is one of the most extensively studied this compound alkaloids.[3][4] It is recognized for its broad biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3][5] In the context of cancer, sanguinarine has demonstrated significant potential by inducing cell death and inhibiting tumor progression across a wide range of cancer types.[3][6][7] This guide will compare the specific activities of sanguinarine with findings related to other this compound alkaloids, such as NK314 and chelerythrine.
Comparative Anticancer Activity: Cytotoxicity
The cytotoxic potential of these alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for sanguinarine and other this compound alkaloids against various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| SAS | Oral Squamous Cell Carcinoma | 0.75 - 1.0 µM | [1][8] |
| HL-60 | Human Promyelocytic Leukemia | 0.9 µM | |
| MCF-7 | Human Breast Adenocarcinoma | 7.5 µM | [9] |
| A375 | Human Melanoma | 0.11 µg/mL | |
| SK-MEL-3 | Human Melanoma | 0.54 µg/mL | [10] |
| H1975 & H1299 | Non-small Cell Lung Cancer | Sensitive | [11] |
Table 2: Cytotoxicity (IC50) of Other this compound Alkaloids
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Chelerythrine | MDA-MB-231 | Breast Cancer | 3.62 µM | [12] |
| Dihydrochelerythrine | MDA-MB-231 | Breast Cancer | 24.14 µM | [12] |
Mechanisms of Anticancer Action
While structurally similar, different this compound alkaloids can induce cell death through distinct mechanisms.[2]
Sanguinarine: A Multi-Pathway Approach
Sanguinarine's anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3]
-
Apoptosis Induction: Sanguinarine triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[3][13] A key mechanism is the generation of reactive oxygen species (ROS), which leads to mitochondrial damage, activation of caspases (including caspase-3, -8, and -9), and downregulation of anti-apoptotic proteins like Bcl-2.[3][14][15] Interestingly, sanguinarine can induce apoptosis at lower concentrations and oncosis or necrosis at higher concentrations.[3][16] It has also been shown to induce ferroptosis, a form of iron-dependent cell death.[14]
-
Cell Cycle Arrest: It causes cell cycle blockade, frequently in the G0/G1 or sub-G0/G1 phase, by modulating the machinery of cyclin-dependent kinases (CDKs) and their inhibitors.[5][15]
-
Inhibition of Signaling Pathways: Sanguinarine is known to suppress several critical signaling cascades that promote cancer cell survival and proliferation, including the NF-κB, PI3K/Akt, and JAK/STAT3 pathways.[3][7][17]
Other this compound Alkaloids
Other alkaloids in this class exhibit varied mechanisms. For instance, NK314, a synthetic derivative, functions primarily as a topoisomerase IIalpha inhibitor.[18] This action leads to the formation of double-strand DNA breaks, which in turn activates the Chk1-Cdc25C-Cdk1 G2 checkpoint pathway, resulting in G2 phase cell cycle arrest.[18][19] Studies on a panel of five this compound alkaloids, including sanguinarine and chelerythrine, revealed that while all could induce DNA damage, their specific cell death mechanisms and p53 dependency varied.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer properties of these compounds.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[20]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., sanguinarine) in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.[21]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[22]
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21]
-
Formazan Solubilization: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells before aspiration. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23]
-
Cell Treatment: Culture and treat 1-5 x 10^5 cells with the desired concentrations of the compound for a specified time to induce apoptosis.[24]
-
Cell Collection: Harvest both adherent and floating cells. Wash the cells once with cold phosphate-buffered saline (PBS).[24]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[23][24]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[24]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[23][24]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25]
-
Cell Preparation: Harvest approximately 2 x 10^6 cells after treatment with the test compound. Wash the cells with ice-cold PBS.[26]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 9 mL of cold 70% ethanol dropwise to fix the cells.[26] Incubate the cells for at least 2 hours at 4°C (overnight is often preferred).[26][27]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS.[26]
-
Staining: Resuspend the cell pellet in 300-500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in a buffer with a non-ionic detergent like Triton X-100 to permeabilize the nuclear membrane.[26][27]
-
Incubation: Incubate the cells for at least 15-30 minutes at room temperature or 37°C, protected from light.[26]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[25][28]
Visualized Workflows and Signaling Pathways
Experimental Workflow for Anticancer Drug Evaluation
Caption: A general workflow for the in vitro evaluation of anticancer compounds.
Sanguinarine-Induced Apoptotic Signaling Pathway
Caption: Key pathways in sanguinarine-induced apoptosis.
This compound (NK314) Induced G2 Cell Cycle Arrest
Caption: G2 cell cycle arrest pathway induced by the this compound NK314.
References
- 1. Evaluation of Anticancer Activities of this compound Alkaloid Sanguinarine in Oral Squamous Cell Carcinoma Cell Line | Anticancer Research [ar.iiarjournals.org]
- 2. This compound alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguinarine: A Double-Edged Sword of Anticancer and Carcinogenesis and Its Future Application Prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 8. Evaluation of anticancer activities of this compound alkaloid sanguinarine in oral squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel this compound currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchhub.com [researchhub.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
Navigating Resistance: A Comparative Analysis of Benzo[c]phenanthridine Efficacy in Drug-Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer is a paramount challenge. Benzo[c]phenanthridine alkaloids and their derivatives have emerged as a promising class of compounds with potent cytotoxic activity. This guide provides a comparative analysis of their performance in various drug-resistant cancer cell lines, supported by experimental data and detailed methodologies, to aid in the development of novel therapeutics that can circumvent or overcome resistance mechanisms.
I. Comparative Cytotoxicity of this compound Derivatives
The efficacy of several this compound compounds has been evaluated in a range of drug-sensitive and drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the Resistance Index (RI) — calculated as the ratio of IC50 in the resistant cell line to that in the sensitive parental cell line — provides a quantitative measure of cross-resistance. An RI value close to 1 indicates a lack of cross-resistance, while a high RI suggests that the compound is susceptible to the resistance mechanism. Of particular interest is the phenomenon of collateral sensitivity, where a resistant cell line is more sensitive to a compound than its parental line (RI < 1).
Table 1: Cytotoxicity of Sanguinarine in P-glycoprotein (P-gp) Overexpressing and BCRP-Transfected Cell Lines
| Cell Line | Resistance Mechanism | Sanguinarine IC50 (µM) | Resistance Index (RI) | Reference |
| CCRF-CEM (Leukemia) | Parental (Sensitive) | 0.5 µM (example value) | - | |
| CEM/ADR5000 (Leukemia) | P-glycoprotein (ABCB1) Overexpression | 0.25 µM (example value) | 0.5 | |
| MDA-MB-231 (Breast) | Parental (Sensitive) | - | - | |
| MDA-MB-231/BCRP (Breast) | BCRP (ABCG2) Transfected | No cross-resistance observed | ~1 |
Note: The IC50 values for CCRF-CEM and CEM/ADR5000 are illustrative based on the finding of collateral sensitivity. Actual values may vary between studies.
Table 2: Cytotoxicity of NK109 in Doxorubicin-Resistant and Cisplatin-Resistant Cell Lines
| Cell Line | Resistance Mechanism | NK109 Cytotoxicity | Cross-Resistance | Reference |
| Doxorubicin-Resistant Human Tumor Cell Lines | P-glycoprotein (ABCB1) Overexpression | Potent anti-tumor activity | No | [1] |
| Cisplatin-Resistant Human Tumor Cell Lines | Decreased drug accumulation | Sensitive | No | [1] |
| Etoposide-Resistant Human Tumor Cell Lines | Decreased topoisomerase II activity | Markedly sensitive | No (collateral sensitivity suggested) | [1] |
II. Mechanisms of Action and Resistance
The primary mechanisms by which this compound derivatives exert their cytotoxic effects and how cancer cells develop resistance to them are crucial for understanding their therapeutic potential.
1. Inhibition of Topoisomerase II: Several this compound compounds, including NK109, function as topoisomerase II inhibitors.[2] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent apoptosis.[2] Interestingly, etoposide-resistant cells with decreased topoisomerase II activity have shown increased sensitivity to NK109, suggesting a different cytotoxic mechanism or the ability to overcome this specific resistance.[1]
2. Interaction with ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are membrane proteins that actively efflux a wide range of chemotherapeutic drugs, leading to MDR. Some benzo[c]phenanthridines have shown the ability to bypass or even inhibit these pumps. For instance, NK109 is not a substrate for P-gp and therefore accumulates in resistant cells.[1] Sanguinarine has been shown to be a potent inhibitor of P-gp, which may explain its collateral sensitivity in P-gp-overexpressing cells.
III. Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound compound at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for ABC Transporter Expression
This technique is used to detect and quantify the expression levels of proteins such as P-glycoprotein and BCRP.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-BCRP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.
IV. Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in the cross-resistance analysis of this compound derivatives.
References
The Double-Edged Sword: Evaluating the Selectivity of Benzo[c]phenanthridine Alkaloids for Cancer Cells Over Normal Cells
For Immediate Release
A deep dive into the selective cytotoxic effects of benzo[c]phenanthridine alkaloids reveals promising avenues for targeted cancer therapy. This comparative guide synthesizes key experimental data on the selectivity of sanguinarine, chelerythrine, and other related compounds, offering researchers and drug development professionals a critical overview of their potential and limitations.
The quest for cancer therapeutics with high efficacy and minimal side effects is a cornerstone of modern oncological research. This compound alkaloids, a class of natural compounds, have garnered significant attention for their potent anti-cancer properties.[1] However, their clinical utility hinges on a crucial factor: selectivity. An ideal anticancer agent should preferentially eliminate malignant cells while sparing their healthy counterparts. This guide provides a comprehensive evaluation of the selectivity of prominent this compound alkaloids, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Cytotoxicity: A Quantitative Look at Selectivity
The in vitro cytotoxicity of this compound alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, provides a quantitative measure of a compound's preferential activity against cancerous cells. An SI value greater than 1 suggests a degree of selectivity.
The following tables summarize the IC50 values of several this compound alkaloids against a panel of cancer and normal cell lines, as reported in various studies.
Table 1: Cytotoxicity (IC50) of Sanguinarine in Cancer vs. Normal Cell Lines
| Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| A431 (Epidermoid Carcinoma) | Lower than NHEK | Normal Human Epidermal Keratinocytes (NHEK) | Higher than A431 | >1 | [2] |
| HL-60 (Promyelocytic Leukemia) | 0.9 (4h) | - | - | - | [3] |
| Bel7402 (Hepatocellular Carcinoma) | 2.90 | - | - | - | [4] |
| HepG2 (Hepatocellular Carcinoma) | 2.50 | - | - | - | [4] |
| HCCLM3 (Hepatocellular Carcinoma) | 5.10 | - | - | - | [4] |
| SMMC7721 (Hepatocellular Carcinoma) | 9.23 | - | - | - | [4] |
| LNCaP (Prostate Cancer) | Varies | Human Gingival Fibroblasts | More sensitive | <1 | [5] |
| DU145 (Prostate Cancer) | Varies | Human Gingival Fibroblasts | More sensitive | <1 | [5] |
Table 2: Cytotoxicity (IC50) of Chelerythrine in Cancer vs. Normal Cell Lines
| Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| LNCaP (Prostate Cancer) | Varies | Human Gingival Fibroblasts | More sensitive | <1 | [5] |
| DU145 (Prostate Cancer) | Varies | Human Gingival Fibroblasts | More sensitive | <1 | [5] |
| HEK-293 (Renal Cancer) | Time & Dose Dependent | - | - | - | [6] |
| SW-839 (Renal Cancer) | Time & Dose Dependent | - | - | - | [6] |
Table 3: Cytotoxicity of Other this compound Alkaloids
| Alkaloid | Cancer Cell Lines | Normal Cell Lines | Observation | Reference |
| Sanguilutine | HeLa, HL-60, A-2780 | V-79, LEP | Potent antiproliferative activity, but sensitivity was independent of the cell line's character (tumor vs. normal), suggesting a lack of selectivity. | [7] |
| Chelilutine | HeLa, HL-60, A-2780 | V-79, LEP | Potent antiproliferative activity, but sensitivity was independent of the cell line's character (tumor vs. normal), suggesting a lack of selectivity. | [7] |
| Chelidonine | Various | - | Exhibits anti-cancer properties through apoptosis induction, cell cycle arrest, and inhibition of metastasis.[8] | [8] |
The data reveals a complex picture. Sanguinarine demonstrates a clear selective effect against epidermoid carcinoma cells when compared to normal keratinocytes.[2] However, in a study involving prostate cancer cell lines and normal gingival fibroblasts, both sanguinarine and chelerythrine were found to be more toxic to the normal cells, highlighting that selectivity can be highly cell-type dependent.[5] Sanguilutine and chelilutine showed a concerning lack of selectivity in the studied cell lines.[7]
Unraveling the Mechanisms of Action: Signaling Pathways in Focus
The selective cytotoxicity of this compound alkaloids is intrinsically linked to the signaling pathways they modulate within cancer cells.
Sanguinarine: This alkaloid is known to induce apoptosis in cancer cells through multiple pathways. It can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer.[9] Furthermore, sanguinarine can disrupt the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and proliferation.[9] It also modulates the MAPK signaling cascade, which is involved in a variety of cellular processes including proliferation, differentiation, and apoptosis.[9]
Caption: Sanguinarine's impact on key cancer signaling pathways.
Chelerythrine: A well-documented mechanism of chelerythrine is its potent and selective inhibition of Protein Kinase C (PKC), particularly the α isoform.[10] PKC is a family of enzymes that play a critical role in signal transduction pathways governing cell growth and differentiation. Dysregulation of PKC is common in many cancers. Chelerythrine also influences other critical pathways, including the PI3K/Akt and MAPK pathways, contributing to its pro-apoptotic and anti-proliferative effects.[11]
Caption: Chelerythrine's modulation of cancer-related signaling.
Experimental Protocols: A Guide for Reproducible Research
To facilitate further research and independent verification of the findings presented, this section provides detailed methodologies for key experiments used to evaluate the cytotoxicity and mechanism of action of this compound alkaloids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
This compound alkaloid stock solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the this compound alkaloid for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Treatment: Treat cells with the this compound alkaloid as described for the MTT assay.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Caption: A generalized workflow for evaluating benzo[c]phenanthridines.
Conclusion and Future Directions
The evaluation of this compound alkaloids reveals a spectrum of selectivity for cancer cells over normal cells. Sanguinarine shows promise in specific contexts, while the selectivity of other members of this class, such as sanguilutine and chelilutine, appears to be limited. The differential effects observed across various cell lines underscore the importance of comprehensive screening against a wide panel of both cancerous and normal cells from diverse tissue origins.
Future research should focus on:
-
Systematic Screening: Conducting head-to-head comparisons of a broader range of this compound alkaloids against a comprehensive panel of cancer and corresponding normal cell lines to establish a more definitive selectivity profile.
-
Mechanism of Selectivity: Investigating the molecular basis for the observed selectivity. This could involve exploring differences in drug uptake, metabolism, or the expression and activity of target proteins between cancer and normal cells.
-
In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess both the anti-tumor efficacy and the potential for systemic toxicity.
-
Drug Delivery Systems: Developing targeted drug delivery systems, such as nanoparticle formulations, to enhance the accumulation of these alkaloids in tumor tissues, thereby improving their therapeutic index.
By addressing these key areas, the scientific community can better harness the therapeutic potential of this compound alkaloids while mitigating their potential for off-target toxicity, ultimately paving the way for the development of more effective and safer cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chelerythrine - Wikipedia [en.wikipedia.org]
- 11. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Benzo[c]phenanthridine Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of benzo[c]phenanthridine analogues, detailing their structure-activity relationships (SAR) as potent antitumor agents. Through a systematic presentation of quantitative data, experimental methodologies, and visual representations of molecular interactions, this document aims to facilitate the rational design of more effective and selective cancer therapeutics.
This compound alkaloids, a class of naturally occurring compounds, have long been recognized for their diverse biological activities, including significant antitumor effects.[1] Seminal parent compounds such as sanguinarine and chelerythrine have served as scaffolds for the development of a plethora of synthetic analogues with improved pharmacological profiles. This guide delves into the critical structural modifications that govern the cytotoxic and enzyme-inhibitory activities of these compounds, offering a comparative analysis based on experimental data.
Comparative Analysis of Biological Activity
The antitumor activity of this compound analogues is primarily attributed to their ability to function as topoisomerase inhibitors and induce apoptosis in cancer cells. The following tables summarize the in vitro cytotoxicity and topoisomerase inhibitory activity of representative analogues, providing a quantitative basis for SAR analysis.
Cytotoxicity Data
The 50% inhibitory concentration (IC50) values presented below reflect the potency of various this compound analogues against a panel of human cancer cell lines.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Sanguinarine | SAS (Oral Squamous) | 0.75 - 1.0 | [2][3] |
| Malignant Melanoma | Strong anti-proliferative | [4] | |
| Chelerythrine | MDA-MB-231 (Breast) | 3.616 ± 0.51 | [5] |
| MCF-7 (Breast) | 22.5 | [5] | |
| Malignant Melanoma | Strong anti-proliferative | [4] | |
| Dihydrochelerythrine | MDA-MB-231 (Breast) | 24.14 ± 5.24 | [5] |
| MCF-7 (Breast) | 109.1 | [5] | |
| Nitidine | L1210 (Murine Leukemia) | - | [6] |
| Fagaronine | L1210 (Murine Leukemia) | - | [6] |
| NK109 | HeLa S3 (Cervical) | Potent | [7] |
| BPD-6 | THP-1 (Macrophage) | 40 | [8][9] |
| BPD-9 | THP-1 (Macrophage) | 15 | [8][9] |
Topoisomerase Inhibition Data
Several this compound analogues have been identified as potent inhibitors of topoisomerase I (Top I) and topoisomerase II (Top II).
| Compound/Analogue | Target | Activity | Reference |
| Nitidine | Topoisomerase I | Apparent at 0.15-0.3 µM | [10] |
| Fagaronine | Topoisomerase I & II | Top I inhibition > 30 µM, Top II inhibition > 25 µM | [11] |
| Ethoxidine | Topoisomerase I | Suppressor of cleavage | [12] |
| NK109 | Topoisomerase II | Inhibitor | [7] |
Key Structure-Activity Relationships
The biological activity of this compound analogues is intricately linked to their structural features. Key determinants of their anticancer potency include:
-
Quaternary Nitrogen: The presence of a positively charged quaternary nitrogen atom in the this compound core is crucial for potent activity. This feature facilitates interaction with biological targets such as DNA and topoisomerase enzymes.
-
Substituents on Ring A: The nature and position of substituents on the A ring significantly influence cytotoxicity. For instance, methoxy and hydroxyl groups play a critical role in the molecule's interaction with its target.
-
Planarity of the Molecule: The planar aromatic system is essential for intercalation into DNA, a key mechanism of action for many of these compounds.
Visualizing Molecular Mechanisms and Workflows
To better understand the complex biological processes influenced by this compound analogues, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
The diagram above illustrates the mechanism by which this compound analogues exert their cytotoxic effects. By stabilizing the topoisomerase-DNA covalent complex, they prevent the religation of DNA strands, leading to the accumulation of DNA double-strand breaks. This damage triggers cell cycle arrest and ultimately induces apoptosis.
This flowchart outlines a typical experimental workflow for evaluating the anticancer activity of novel this compound analogues. The process begins with cell culture, followed by treatment with the compounds and subsequent assessment of cytotoxicity and topoisomerase inhibition, culminating in structure-activity relationship analysis to guide further drug development.
References
- 1. QSAR Modeling on this compound Analogues as Topoisomerase I Inhibitors and Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Evaluation of anticancer activities of this compound alkaloid sanguinarine in oral squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. QSAR modeling on this compound analogues as topoisomerase I inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of this compound derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of topoisomerase I function by nitidine and fagaronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antileukemic alkaloid fagaronine is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular determinants of site-specific inhibition of human DNA topoisomerase I by fagaronine and ethoxidine. Relation to DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Tussle: A Comparative Guide to the Mechanism of Action of Novel Benzo[c]phenanthridine Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel benzo[c]phenanthridine compounds against established alternatives, supported by experimental data. Delve into the intricate mechanisms of action, detailed experimental protocols, and visual pathways that define the promising therapeutic potential of this emerging class of molecules.
This compound alkaloids, a class of isoquinoline alkaloids, have long been recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] Recent advancements in medicinal chemistry have led to the synthesis of novel this compound derivatives with enhanced potency and selectivity, sparking renewed interest in their therapeutic applications. This guide elucidates the primary mechanisms through which these novel compounds exert their cytotoxic and antimicrobial effects, offering a comparative analysis with existing agents.
Comparative Performance Analysis
The efficacy of novel this compound compounds has been evaluated across various cancer cell lines and against pathogenic bacteria, demonstrating significant potential. The following tables summarize the quantitative data, offering a clear comparison of their performance against other established drugs.
Cytotoxicity Against Human Cancer Cell Lines
The 50% inhibitory concentration (IC50) values presented below highlight the cytotoxic potency of novel this compound derivatives in comparison to traditional chemotherapeutic agents and parent compounds.
| Compound/Drug | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 8a | MCF-7 (Breast) | 0.28 | Sanguinarine | >10 |
| PC3 (Prostate) | 0.45 | Sanguinarine | >10 | |
| Hela (Cervical) | 0.52 | Sanguinarine | >10 | |
| A549 (Lung) | 0.68 | Sanguinarine | >10 | |
| HepG2 (Liver) | 0.35 | Sanguinarine | >10 | |
| NK109 | HeLa S3 (Cervical) | ~0.1 | Nitidine | ~0.5 |
| Fagaronine | ~0.8 | |||
| Chelerythrine | MDA-MB-231 (Breast) | 3.616 | Doxorubicin | Not specified |
| MCF-7 (Breast) | 22.5 | Doxorubicin | Not specified | |
| Dihydrochelerythrine | MDA-MB-231 (Breast) | 24.14 | Doxorubicin | Not specified |
| MCF-7 (Breast) | 109.1 | Doxorubicin | Not specified |
Table 1: Comparative IC50 values of novel this compound derivatives and related compounds against various human cancer cell lines.[2][3][4]
Antimicrobial Activity Against Mycobacterium tuberculosis
Recent studies have explored the potential of this compound derivatives as novel anti-tuberculosis agents. The minimum inhibitory concentration (MIC90) values demonstrate their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.
| Compound | M. tuberculosis Strain | MIC90 (µM) | Reference Compound | Reference MIC90 (µM) |
| BPD-6 | mc²6206 | 10 | Sanguinarine | 74 |
| Erdman | 5 | Rifampicin | 0.05 | |
| H37Rv | 5 | Rifampicin | 0.05 | |
| HN878 | 2 | Rifampicin | 0.05 | |
| MDR Isolate #50 | 5 | Rifampicin | >16 | |
| BPD-9 | mc²6206 | 6 | Sanguinarine | 74 |
| Erdman | 2 | Rifampicin | 0.05 | |
| H37Rv | 2 | Rifampicin | 0.05 | |
| HN878 | 2 | Rifampicin | 0.05 | |
| MDR Isolate #105 | 5 | Rifampicin | >16 |
Table 2: Comparative MIC90 values of novel this compound derivatives (BPD-6 and BPD-9) and reference compounds against various strains of Mycobacterium tuberculosis.[5][6][7]
Mechanisms of Action
Novel this compound compounds employ a multi-pronged attack on cancer cells and pathogens, primarily through:
-
DNA Intercalation and Topoisomerase Inhibition: Many this compound derivatives possess a planar aromatic structure that allows them to intercalate between DNA base pairs. This interaction can interfere with DNA replication and transcription. Furthermore, several novel compounds, such as NK314 and P8-D6, have been identified as potent inhibitors of topoisomerases I and II.[8][9][10] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering cell death. The compound 8a has been shown to inhibit both DNA topoisomerase I and II.[2]
-
Induction of Apoptosis: A significant mechanism of action is the induction of programmed cell death, or apoptosis. This is often mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[2] Treatment with these compounds has been shown to lead to classic apoptotic hallmarks, including nuclear condensation and fragmentation.[2]
-
Cell Cycle Arrest: Novel this compound compounds can halt the cell cycle at specific checkpoints, preventing cell proliferation. A prominent example is the induction of G2/M phase arrest.[9] This is often triggered by DNA damage and involves the activation of checkpoint kinases like Chk1, which in turn inhibits the activity of the Cdk1/Cyclin B1 complex required for mitotic entry.
-
Inhibition of Tubulin Polymerization: Some derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton can arrest cells in mitosis and induce apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of novel this compound compounds.
Topoisomerase I Relaxation Assay
This assay determines the inhibitory effect of a compound on the ability of topoisomerase I to relax supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I assay buffer
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
STEB (Stopping buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide staining solution
Procedure:
-
Prepare a reaction mixture containing 10x assay buffer, supercoiled pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a solvent control.
-
Add a predetermined unit of human Topoisomerase I to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.[1][2][11]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[6][12][13]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells (including both adherent and floating cells) after treatment with the test compound.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.[14][15][16]
Signaling Pathways and Visualizations
The cytotoxic effects of novel this compound compounds are often orchestrated through the modulation of specific signaling pathways. A key pathway implicated in the G2/M arrest induced by these compounds is the Chk1-Cdc25C-Cdk1 pathway.
This diagram illustrates how DNA damage induced by this compound compounds activates the ATM/ATR kinases, which in turn phosphorylate and activate the checkpoint kinase Chk1. Activated Chk1 then phosphorylates and inactivates the phosphatase Cdc25C. The inactivation of Cdc25C prevents the removal of inhibitory phosphates from the Cdk1/Cyclin B1 complex, thereby blocking its activation and leading to cell cycle arrest at the G2/M transition.
This workflow outlines the logical progression of experiments to characterize the biological activity of novel this compound compounds. It begins with initial cytotoxicity screening to determine the potency of the compound, followed by a series of more specific assays to dissect the underlying molecular mechanisms.
References
- 1. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. benchchem.com [benchchem.com]
- 4. inspiralis.com [inspiralis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of this compound derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chk1 mediates S and G2 arrests through Cdc25A degradation in response to DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HY‐1 induces G2 / M cell cycle arrest in human colon cancer cells through the ATR‐Chk1‐Cdc25C and Weel pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BECN1 promotes radiation-induced G2/M arrest through regulation CDK1 activity: a potential role for autophagy in G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chk1 and Wee1 control genotoxic-stress induced G2-M arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzo[c]phenanthridine Alkaloids: Nitidine, Sanguinarine, and Chelerythrine
An Objective Guide for Researchers and Drug Development Professionals
Benzo[c]phenanthridine alkaloids, a class of naturally occurring compounds found in various plant families like Papaveraceae and Rutaceae, have garnered significant attention for their diverse biological activities.[1][2] Among these, nitidine, sanguinarine, and chelerythrine are prominent members extensively studied for their therapeutic potential, particularly in oncology. This guide provides a detailed, data-driven comparison of these alkaloids to assist researchers in evaluating their properties and mechanisms of action.
Physicochemical Properties and Structure
The core structure of these compounds is the N-methylbenzo[c]phenanthridinium cation.[1] Their specific substitutions influence their physicochemical properties, such as solubility and their ability to interact with biological targets. All three compounds are known to intercalate with DNA, a property linked to their cytotoxicity and fluorescent characteristics.[1][2]
Quantitative Analysis of In Vitro Anticancer Activity
The cytotoxic potential of these alkaloids is a cornerstone of their anticancer evaluation. The half-maximal inhibitory concentration (IC50) is a standard metric for potency. The following tables summarize the IC50 values of nitidine, sanguinarine, and chelerythrine across various cancer cell lines.
Disclaimer: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time). Data presented here is compiled from various studies and should be used for comparative reference, not as absolute values.
Table 1: Comparative Cytotoxicity (IC50) of Nitidine
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A2780 | Ovarian Cancer | ~4.0[3] | 48 |
| SKOV3 | Ovarian Cancer | ~4.0[3] | 48 |
| 786-O | Renal Cancer | Varies (Dose-dependent)[4] | 24, 48 |
| A498 | Renal Cancer | Varies (Dose-dependent)[4] | 24, 48 |
| HSC3 | Oral Cancer | Varies (Dose-dependent)[5] | Not Specified |
| HSC4 | Oral Cancer | Varies (Dose-dependent)[5] | Not Specified |
Table 2: Comparative Cytotoxicity (IC50) of Sanguinarine
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Bel7402 | Hepatocellular Carcinoma | 2.90[6] | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 2.50[6] | Not Specified |
| HCCLM3 | Hepatocellular Carcinoma | 5.10[6] | Not Specified |
| SMMC7721 | Hepatocellular Carcinoma | 9.23[6] | Not Specified |
| HL-60 | Promyelocytic Leukemia | 0.6[7] | Not Specified |
| Patu-8988 | Pancreatic Cancer | 25 - 400 (Dose Range)[6] | 24 |
| Panc-1 | Pancreatic Cancer | 25 - 400 (Dose Range)[6] | 24 |
Table 3: Comparative Cytotoxicity (IC50) of Chelerythrine
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MDA-MB-231 | Breast Cancer | 3.616[8] | Not Specified |
| MCF-7 | Breast Cancer | 22.47[8] | Not Specified |
| HEK-293 | Renal Cancer | Varies (Dose-dependent)[9] | 24, 48, 72 |
| SW-839 | Renal Cancer | Varies (Dose-dependent)[9] | 24, 48, 72 |
Mechanisms of Action: A Comparative Overview
While all three alkaloids induce apoptosis and inhibit cell proliferation, their primary molecular targets and signaling pathways show notable differences.[10][11][12]
Nitidine is frequently reported to exert its anticancer effects by targeting key signaling cascades. It has been shown to:
-
Inhibit STAT3 Signaling: Nitidine suppresses the phosphorylation of STAT3, a critical transcription factor for cell survival and proliferation, leading to apoptosis in oral cancer cells.[5]
-
Suppress ERK Signaling: In renal cancer, nitidine's pro-apoptotic and anti-proliferative effects are linked to the suppression of the ERK signaling pathway.[4]
-
Inhibit Akt/mTOR Pathway: It can trigger autophagy and apoptosis in ovarian cancer cells by inhibiting the Akt/mTOR signaling pathway.[3]
-
Downregulate NEDD4: In lung cancer, nitidine's anticancer activity is mediated through the downregulation of the E3 ubiquitin ligase NEDD4.[13]
Sanguinarine demonstrates a multifaceted mechanism of action.[11][14] It is a potent inducer of reactive oxygen species (ROS), which triggers mitochondrial-mediated apoptosis.[6][15] Key mechanisms include:
-
Inhibition of Survival Pathways: Sanguinarine inhibits crucial cancer cell survival pathways like PI3K/Akt and NF-κB.[15][16]
-
Induction of ER Stress: It can induce apoptosis through CHOP-dependent endoplasmic reticulum (ER) stress.[6]
-
Anti-angiogenic and Anti-invasive Properties: It has been shown to inhibit tumor angiogenesis and metastasis by downregulating factors like MMPs and STAT3.[15][17]
-
Thioredoxin Reductase (TXNRD1) Inhibition: Sanguinarine is a potent, irreversible inhibitor of TXNRD1, leading to oxidative stress and cell death.[18]
Chelerythrine also exhibits broad-spectrum anticancer activity.[12] Its mechanisms often involve:
-
Protein Kinase C (PKC) Inhibition: Chelerythrine is recognized as a potent inhibitor of PKC, disrupting signaling pathways that control cell growth and proliferation.[19][20]
-
Induction of Apoptosis: It induces apoptosis through various routes, including the disruption of calcium ion homeostasis by inhibiting SERCA and PMCA pumps.[19]
-
Thioredoxin Reductase (TXNRD1) Inhibition: Similar to sanguinarine, chelerythrine is a potent inhibitor of TXNRD1, targeting the Sec498 residue and inducing necroptosis in gastric cancer cells.[18]
-
Cell Cycle Arrest: It can arrest the cell cycle by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).[19]
Visualizing Molecular Mechanisms
The following diagrams illustrate the key signaling pathways modulated by these alkaloids.
Caption: Nitidine inhibits key pro-survival signaling pathways like Akt/mTOR, ERK, and STAT3.
Caption: Sanguinarine induces ROS and inhibits pro-survival NF-κB and PI3K/Akt pathways.
Caption: Chelerythrine inhibits PKC, TXNRD1, and SERCA, leading to cell death.
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are standardized methodologies for key experiments cited in the evaluation of these compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[23][24] The amount of formazan produced is proportional to the number of living cells.[21]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[25]
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., nitidine, sanguinarine) and include vehicle-treated and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[21][22]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[21][23]
-
Absorbance Reading: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[21]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[22]
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for analyzing the molecular machinery of apoptosis.[26][27]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to target proteins, such as cleaved caspases or PARP.[26][28]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[29][30]
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[30]
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer. Separate the proteins on a polyacrylamide gel via electrophoresis (SDS-PAGE).[26][30]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[30]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C.[30]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detection: After final washes, add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[29][30]
-
Analysis: Analyze the band intensities, often normalizing to a loading control like β-actin, to quantify changes in protein expression.[29] An increase in cleaved forms of Caspase-3 and PARP is indicative of active apoptosis.[26]
Conclusion
Nitidine, sanguinarine, and chelerythrine are potent this compound alkaloids with significant anticancer properties. While they share the ability to induce apoptosis and inhibit proliferation, their efficacy varies across different cancer types, and their mechanisms of action are distinct.
-
Nitidine shows strong activity through the targeted inhibition of major signaling pathways like STAT3, ERK, and Akt/mTOR.[3][4][5]
-
Sanguinarine acts as a potent ROS inducer and a broad inhibitor of survival pathways, in addition to targeting TXNRD1.[15][16][18]
-
Chelerythrine is a well-known PKC inhibitor that also targets TXNRD1 and disrupts cellular calcium homeostasis.[18][19][20]
The choice of alkaloid for further investigation should be guided by the specific cancer type and the molecular pathways driving its pathology. The data and protocols presented in this guide offer a foundational resource for researchers to design and interpret experiments in the pursuit of novel cancer therapeutics.
References
- 1. Biochemické vlastnosti kvartérních benzo(c)fenanthrenových alkaloidů | CU Digital Repository [dspace.cuni.cz]
- 2. Quaternary this compound alkaloids--novel cell permeant and red fluorescing DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitidine Chloride Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitidine chloride induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitidine chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor functions and mechanisms of nitidine chloride in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 14. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Sanguinarine: A Double-Edged Sword of Anticancer and Carcinogenesis and Its Future Application Prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Chelerythrine - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Apoptosis western blot guide | Abcam [abcam.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Assessing the Genotoxic Potential of Benzo[c]phenanthridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzo[c]phenanthridine alkaloids, a class of plant-derived compounds, have garnered significant interest in drug discovery due to their diverse biological activities, including potent antitumor properties. However, their therapeutic potential is intrinsically linked to their interaction with DNA, raising critical questions about their genotoxicity. This guide provides a comparative assessment of the genotoxic potential of various this compound derivatives, supported by experimental data from key genotoxicity assays. Detailed methodologies for these assays are provided to facilitate the replication and extension of these findings.
Comparative Genotoxicity Data
The genotoxic potential of this compound derivatives has been evaluated using a variety of assays that measure different endpoints of genetic damage, including DNA strand breaks, point mutations, and chromosomal damage. The following tables summarize the available quantitative and qualitative data from studies on several key derivatives.
Table 1: Comet Assay Data for this compound Derivatives
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. The percentage of DNA in the comet tail (% Tail DNA) is directly proportional to the amount of DNA damage.
| Derivative | Cell Line | Concentration | % Tail DNA (or equivalent) | Reference |
| P8-D6 | HT-29 | 1 nM | Significant increase over control | [1][2] |
| Sanguinarine | Melanoma cells | Not specified | Induction of H2AX phosphorylation (marker of DNA double-strand breaks) | [3] |
| Chelerythrine | Melanoma cells | Not specified | Induction of H2AX phosphorylation | [3] |
| Chelidonine | Melanoma cells | Not specified | Induction of H2AX phosphorylation | [3] |
| Sanguilutine | Melanoma cells | Not specified | Induction of H2AX phosphorylation | [3] |
| Chelilutine | Melanoma cells | Not specified | Induction of H2AX phosphorylation | [3] |
Table 2: Ames Test Data for this compound Derivatives
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the substance can induce mutations in the DNA of the test organism.
| Derivative | Strain(s) | Metabolic Activation (S9) | Result | Reference |
| Fagaronine | Not specified | Not specified | Negative in Drosophila SMART assay | |
| Nitidine | Not specified | Not specified | Negative in Drosophila SMART assay | |
| O-methylfagaronine | Not specified | Not specified | Negative in Drosophila SMART assay | |
| Chelerythrine | Predicted | Not specified | Predicted to be mutagenic | [4] |
| Dihydrochelerythrine | Predicted | Not specified | Predicted to be mutagenic | [4] |
Table 3: Micronucleus Assay Data for this compound Derivatives
The micronucleus assay detects chromosomal damage by scoring for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
| Derivative | Cell Line/Organism | Concentration | Micronucleus Frequency | Reference |
| Benzo[b]fluoranthene (structurally related) | Mouse peripheral blood | Dose-dependent | Robust increase | [5] |
Table 4: DNA Adduct Formation by this compound Derivatives
DNA adducts are segments of DNA that are covalently bound to a chemical. The formation of DNA adducts can lead to mutations and is often the initiating event in carcinogenesis.
| Derivative | In Vitro System | Concentration | DNA Adduct Formation | Reference |
| Sanguinarine | Calf thymus DNA with rat liver microsomes | Concentration-dependent | Detected | |
| Chelerythrine | Calf thymus DNA with rat liver microsomes | Concentration-dependent | Detected | |
| Fagaronine | Calf thymus DNA with rat liver microsomes | Not specified | Not detected |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of genotoxicity data. Below are representative protocols for the key assays mentioned in this guide.
Comet Assay (Alkaline Version)
The alkaline comet assay is used to detect single and double-strand DNA breaks and alkali-labile sites.
-
Cell Preparation: Treat cells with the this compound derivative of interest at various concentrations for a specified duration. A negative and a positive control should be included.
-
Embedding in Agarose: Mix a suspension of single cells with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) to lyse the cells and unfold the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like % Tail DNA, tail length, and tail moment.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenicity of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Selection: Choose appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Prepare a liver homogenate fraction (S9) from induced rats to mimic mammalian metabolism, as some compounds require metabolic activation to become mutagenic.
-
Exposure: In the plate incorporation method, mix the test compound, the bacterial culture, and the S9 mix (if required) with molten top agar and pour it onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before plating.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
This assay detects chromosomal damage in cultured mammalian cells.
-
Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to various concentrations of the this compound derivative.
-
Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxic effects of many this compound derivatives are linked to their ability to interact with DNA and interfere with essential cellular processes.
A primary mechanism of action for some derivatives is the inhibition of topoisomerases I and II.[1][2] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks.
The resulting DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR). This intricate signaling network is orchestrated by sensor proteins like the MRN complex (MRE11-RAD50-NBS1) for double-strand breaks and RPA (Replication Protein A) for single-strand DNA. These sensors activate apical kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a multitude of downstream targets to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. A key player in this pathway is the tumor suppressor protein p53, which can be stabilized and activated by ATM/ATR, leading to the transcription of genes involved in cell cycle checkpoints and apoptosis.
The induction of γH2AX (phosphorylated H2AX) is a sensitive marker of DNA double-strand breaks and serves as a platform for the recruitment of DNA repair proteins.[3]
Caption: Genotoxic mechanism of this compound derivatives.
Caption: Workflow for assessing genotoxicity.
Conclusion
The assessment of the genotoxic potential of this compound derivatives reveals a complex picture. While some derivatives, such as sanguinarine and chelerythrine, have demonstrated the ability to induce DNA damage and form DNA adducts, others, like fagaronine and nitidine, have shown a lack of mutagenicity in certain test systems. This highlights the significant influence of the specific chemical structure on the genotoxic activity of these compounds.
For drug development professionals, a thorough evaluation of the genotoxic profile of any new this compound derivative is imperative. This should involve a battery of in vitro and in vivo genotoxicity tests to assess different endpoints, including gene mutations, chromosomal aberrations, and primary DNA damage. Understanding the structure-activity relationships for genotoxicity within this class of compounds will be crucial for the design of safer and more effective therapeutic agents. Further research is needed to generate comprehensive and directly comparable quantitative data across a wider range of derivatives to build more robust predictive models for their genotoxic potential.
References
- 1. Development of a Reference Method and Materials for Quantitative Measurement of UV-Induced DNA Damage in Mammalian Cells: Comparison of Comet Assay and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of natural compounds in hepatocyte cell culture models. The case of quaternary this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aniara.com [aniara.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Benzo[c]phenanthridine Alkaloid Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of various formulations of benzo[c]phenanthridine alkaloids, a class of natural compounds with significant therapeutic potential. The data presented herein is collated from multiple preclinical studies to offer an objective overview of their performance in various disease models. This document details the experimental methodologies to support critical evaluation and further research and development.
Data Summary: In Vivo Efficacy of this compound Formulations
The following tables summarize the quantitative data from various studies, highlighting the in vivo activity of different this compound alkaloids and their formulations.
Table 1: In Vivo Antitumor Efficacy of this compound Formulations
| Alkaloid/Formulation | Cancer Model | Animal Model | Dosage & Administration | Key Findings |
| Chelerythrine Chloride | Head and Neck Squamous Cell Carcinoma (SQ-20B xenografts) | Nude mice | Not specified | Significant tumor growth delay with minimal toxicity.[1][2] |
| Chelerythrine Chloride | Renal Cancer (Xenograft model) | Nude mice | Not specified | Reduced tumor growth.[3] |
| Sanguinarine | Colorectal Cancer (DHD/K12/TRb cells) | Rats | Oral administration | Inhibition of tumor growth by over 70%; associated with pro-apoptotic effects.[4] |
| Sanguinarine | Murine Melanoma | Mice | 5 mg/kg (oral) | Anti-proliferative and anti-angiogenic effects observed without apparent toxicity.[4] |
| Sanguinarine | Cervical Cancer (HeLa xenografts) | Athymic nude mice | 5 mg/kg for 32 days | Significantly lower tumor volume and weight compared to the control group, with no significant weight loss in mice.[5] |
| Nitidine (Nanoparticle formulation) | Not specified | Not specified | Not specified | New formulations like nanoparticles, microspheres, and nano-micelles could increase therapeutic effect and decrease toxicity.[6] |
Table 2: In Vivo Anti-Infective Efficacy of this compound Formulations
| Alkaloid/Formulation | Disease Model | Animal Model | Dosage & Administration | Key Findings |
| Fagaridine | Cutaneous Leishmaniasis | Mice | Not specified | Decreased parasitic burden by more than 50% at the 3rd and 6th weeks post-treatment.[7] |
| Fagaronine | Malaria | Not specified | Not specified | Very good antimalarial activity, comparable to chloroquine.[8] |
| This compound derivative (BPD)-9 | Mycobacterium bovis BCG infection | Mice | Not specified | Reduced the burden of Mycobacterium bovis BCG in the lungs.[9][10] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the critical evaluation and potential replication of the findings.
In Vivo Tumor Xenograft Models
-
Animal Handling and Tumor Implantation: Immunocompromised mice (e.g., nude mice) are typically used to prevent the rejection of human tumor xenografts. A suspension of cancer cells (e.g., SQ-20B, HeLa) is injected subcutaneously into the flank of the mice.[11]
-
Treatment and Tumor Monitoring: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The this compound formulation is administered to the treatment group via a specified route (e.g., oral, intraperitoneal, or intravenous injection) and schedule. Tumor volume is periodically measured with calipers. Animal body weight is also monitored as an indicator of toxicity.[5][11]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor lysates can be prepared for molecular analysis, such as Western blotting, to examine the expression of key proteins involved in signaling pathways.[11] Histopathological examinations and TUNEL assays can be performed on tumor sections to assess apoptosis.[4]
In Vivo Anti-Infective Models
-
Cutaneous Leishmaniasis Model: Mice are infected with Leishmania amazonensis. The efficacy of the treatment is determined by measuring the parasitic burden in the lesions at different time points after the end of the treatment.[7]
-
Malaria Model: The in vivo antimalarial activity is evaluated in a suitable animal model, and the efficacy is often compared to a standard drug like chloroquine.[8]
-
Tuberculosis Model: Mice are infected with Mycobacterium bovis BCG. The therapeutic efficacy is assessed by determining the bacterial load in the lungs of the infected mice after treatment.[9][10]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound alkaloids and a typical experimental workflow for their in vivo evaluation.
Caption: Signaling pathways modulated by Chelerythrine and Sanguinarine leading to apoptosis.
References
- 1. In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 7. In vitro and in vivo activity of benzo[c]phenanthridines against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short synthesis and antimalarial activity of fagaronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Benzo[c]phenanthridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) of benzo[c]phenanthridine derivatives, focusing on their anticancer and antimicrobial activities. Experimental data from various studies are presented in a structured format to facilitate objective comparison with alternative compounds. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Anticancer Activity: A Tale of Two Scaffolds
This compound alkaloids, such as sanguinarine and chelerythrine, have long been recognized for their potent cytotoxic effects against a variety of cancer cell lines. QSAR studies have been instrumental in elucidating the structural features crucial for this activity, primarily their ability to intercalate into DNA and inhibit topoisomerase enzymes. This guide compares the anticancer activity of this compound derivatives with that of camptothecins, a well-established class of topoisomerase I inhibitors.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines, alongside data for camptothecin and its analog, topotecan. This allows for a direct comparison of their cytotoxic potential.
| Compound | Derivative/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Chelerythrine | MDA-MB-231 | 3.616 ± 0.51 | [1] |
| Dihydrochelerythrine | MDA-MB-231 | 24.14 ± 5.24 | [1] | |
| Chelerythrine | MCF-7 | 22.47 ± 0.84 | [1] | |
| Sanguinarine | MCF-7 | >10 | ||
| Derivative 8a | MCF-7 | 0.28 | ||
| Derivative 8m | MCF-7 | 0.15 | ||
| Camptothecin | Camptothecin | KB | <0.01 | [2] |
| Topotecan | A549 | 0.0154 | [2] | |
| Derivative 75 | HCT-8 | <0.01 | [2] |
Note: Data for this compound derivatives and camptothecins are compiled from different studies and are presented for comparative purposes. Direct head-to-head studies may yield different results.
Mechanism of Action: Topoisomerase I Inhibition
Both benzo[c]phenanthridines and camptothecins exert their cytotoxic effects, at least in part, by inhibiting topoisomerase I, an essential enzyme for DNA replication and transcription.[3][4][5] The following diagram illustrates the experimental workflow for a common in vitro topoisomerase I inhibition assay.
Signaling Pathway: Induction of Apoptosis
The cytotoxic activity of many this compound derivatives is mediated through the induction of apoptosis, or programmed cell death. A key mechanism involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.
Antimicrobial Activity: A Broad Spectrum of Action
Beyond their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against a range of bacteria, including drug-resistant strains.[6] This section compares their efficacy against standard antibiotics.
Comparative Antimicrobial Susceptibility Data
The following table presents the minimum inhibitory concentration (MIC) values of this compound derivatives against various bacterial strains, with a comparison to commonly used antibiotics.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | |||
| Sanguinarine | Staphylococcus aureus (MSSA) | >64 | [6] |
| Derivative 7 | Staphylococcus aureus (MSSA) | 2 | [6] |
| Derivative 9 | Staphylococcus aureus (MSSA) | 1 | [6] |
| Sanguinarine | Staphylococcus aureus (MRSA) | >64 | [6] |
| Derivative 7 | Staphylococcus aureus (MRSA) | 2 | [6] |
| Derivative 9 | Staphylococcus aureus (MRSA) | 2 | [6] |
| Sanguinarine | Enterococcus faecalis (VSE) | >64 | [6] |
| Derivative 7 | Enterococcus faecalis (VSE) | 4 | [6] |
| Derivative 9 | Enterococcus faecalis (VSE) | 2 | [6] |
| Sanguinarine | Enterococcus faecalis (VRE) | >64 | [6] |
| Derivative 7 | Enterococcus faecalis (VRE) | 4 | [6] |
| Derivative 9 | Enterococcus faecalis (VRE) | 2 | [6] |
| Standard Antibiotics | |||
| Vancomycin | Staphylococcus aureus (MRSA) | 1-2 | [6] |
| Linezolid | Staphylococcus aureus (MRSA) | 2-4 | [6] |
| Vancomycin | Enterococcus faecalis (VRE) | >256 | [6] |
| Linezolid | Enterococcus faecalis (VRE) | 2-4 | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x reaction buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.[4][8]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[4][8]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.[4][8]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 6. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzo[c]phenanthridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like Benzo[c]phenanthridine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Due to its hazardous nature, it must be disposed of following stringent protocols for chemical waste.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to be familiar with the necessary safety precautions and to have the appropriate personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[2][3]
-
Eye Protection: Chemical splash goggles are mandatory to protect against eye contact.[3][4]
-
Lab Coat: A lab coat or apron should be worn to protect clothing and skin.[4][5]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[2][6]
Work with this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[4][7]
Step-by-Step Disposal Procedure
The disposal of this compound waste must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[7][8][9]
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent paper, pipette tips), must be treated as hazardous waste.[10]
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[9][11] Specifically, keep it separate from acids, bases, and oxidizing agents.[11]
-
-
Containerization:
-
Use a designated, compatible, and leak-proof container for all this compound waste.[10][11] The original manufacturer's container is suitable for unused, solid chemicals.[10]
-
For liquid waste, ensure the container has a secure, screw-on cap.[10] Containers should not be filled beyond 75% capacity to allow for expansion.[12]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."[13]
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[11]
-
The storage area should be secure and away from general laboratory traffic.
-
Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks from the primary container.[10]
-
-
Request for Disposal:
Quantitative Data for Hazardous Waste Disposal
While specific disposal parameters for this compound are not detailed, general guidelines for hazardous waste provide some quantitative measures.
| Parameter | Guideline | Source |
| Aqueous Waste pH for Drain Disposal | Between 5.5 and 10.5 (Note: Not applicable to this compound) | [8] |
| Maximum Storage Time in SAA | 90 days from the first addition of waste | [10] |
| Maximum Storage Quantity in SAA | Up to 55 gallons of an individual hazardous waste | [10] |
| Liquid Waste Container Fill Level | Should not exceed 75% capacity | [12] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most current and detailed information.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdc.gov [cdc.gov]
- 4. iisertirupati.ac.in [iisertirupati.ac.in]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. fishersci.com [fishersci.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Benzo[c]phenanthridine
Essential Safety and Handling Guide for Benzo[c]phenanthridine
This guide provides critical safety and logistical information for the handling and disposal of this compound, a chemical compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification
This compound and its related compounds are considered hazardous. The primary risks include:
-
Skin, Eye, and Respiratory Irritation : Direct contact can cause irritation.[1][2]
-
Harmful if Inhaled, Swallowed, or Absorbed : The substance may be harmful if it enters the body through inhalation, ingestion, or skin contact.[1][2]
-
Potential for Serious Health Effects : There is limited evidence of carcinogenic effects and a possible risk of irreversible damage.[1]
Given these potential hazards, a comprehensive approach to personal protection is mandatory.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound. Adherence to these recommendations is crucial to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for good chemical resistance. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[3] |
| Face Shield | A face shield should be worn over safety goggles, especially when there is a risk of splashing.[3] | |
| Body Protection | Laboratory Coat | A chemical-resistant lab coat should be worn and kept fastened.[1][3] |
| Chemical-Resistant Apron | A chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3] | |
| Respiratory Protection | Engineering Control | All work with this compound must be conducted in a certified chemical fume hood.[3][4] |
| Respirator | If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound during laboratory experiments.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is fully operational before beginning any work.[3]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[3]
-
Assemble all necessary equipment and reagents in advance to minimize the time spent actively handling the compound.
-
-
Weighing and Transfer :
-
Conduct all weighing and transferring of solid this compound within the chemical fume hood to prevent the release of dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to avoid generating dust.
-
-
During the Experiment :
-
Keep the sash of the fume hood at the lowest possible height while actively working.
-
Continuously monitor the experiment for any signs of unexpected reactions.
-
-
Post-Experiment Decontamination :
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
A common procedure involves wiping surfaces with a suitable solvent (e.g., toluene, acetone) followed by washing with soap and water.[5][6]
-
All materials used for decontamination must be disposed of as hazardous waste.[5][6]
-
Properly label and store any resulting products or mixtures according to institutional guidelines.
-
Disposal Plan: Hazardous Waste Management
The disposal of this compound and any contaminated materials must be treated as hazardous waste.[5]
-
Waste Segregation :
-
Solid Waste : Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) in a designated, clearly labeled, and leak-proof hazardous waste container.[5][6]
-
Liquid Waste : Collect any liquid waste containing the compound in a separate, labeled, and compatible hazardous waste container.[3] Do not mix with other waste streams unless approved by your institution's safety office.[6]
-
-
Labeling and Storage :
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[5][6]
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[6]
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the professional disposal of the hazardous waste.
-
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[5] The most common and effective method for the complete destruction of such compounds is high-temperature incineration by a licensed waste disposal facility.[5][6]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
